Product packaging for (6-Ethoxypyridin-3-yl)boronic acid(Cat. No.:CAS No. 612845-44-0)

(6-Ethoxypyridin-3-yl)boronic acid

Cat. No.: B151893
CAS No.: 612845-44-0
M. Wt: 166.97 g/mol
InChI Key: UONCERAQKBPLML-UHFFFAOYSA-N
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Description

(6-Ethoxypyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10BNO3 B151893 (6-Ethoxypyridin-3-yl)boronic acid CAS No. 612845-44-0

Properties

IUPAC Name

(6-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONCERAQKBPLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475801
Record name (6-Ethoxypyridin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612845-44-0
Record name (6-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxypyridine-5-boronic Acid
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Foundational & Exploratory

An In-depth Technical Guide to (6-Ethoxypyridin-3-yl)boronic Acid (CAS: 612845-44-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxypyridin-3-yl)boronic acid is a substituted pyridylboronic acid that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its structure, featuring an ethoxy-substituted pyridine ring coupled with a boronic acid moiety, makes it a valuable reagent for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. Detailed experimental protocols and data are presented to facilitate its use in a research and development setting.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] Its solubility is moderate in polar organic solvents.[2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 612845-44-0
Molecular Formula C₇H₁₀BNO₃[3]
Molecular Weight 166.97 g/mol [3]
Appearance White to cream-colored crystalline powder[1]
Melting Point 102-104 °C, 116-122 °C, 134 °C
Boiling Point 322.5 °C at 760 mmHg (Predicted)
Density 1.20 ± 0.1 g/cm³ (Predicted)
InChI InChI=1S/C7H10BNO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3[2]
SMILES CCOc1ccc(cn1)B(O)O[2]
Storage Store in a dark, dry place at 2-8°C[4]

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely available in the public domain, predicted spectroscopic data provides valuable insight for characterization. Commercial suppliers may provide lot-specific analytical data upon request.[4][5]

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR δ (ppm): ~8.6 (s, 1H, pyridine-H2), ~8.0 (d, 1H, pyridine-H4), ~6.8 (d, 1H, pyridine-H5), ~4.4 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃), B(OH)₂ protons may be broad and exchangeable.
¹³C NMR δ (ppm): ~165 (C6), ~150 (C2), ~140 (C4), ~120 (C5), C3 (attached to Boron) may be broad or unobserved, ~62 (OCH₂CH₃), ~15 (OCH₂CH₃).
Mass Spec. Expected [M+H]⁺ at m/z 168.08.
FT-IR Expected characteristic peaks (cm⁻¹): ~3400-3200 (O-H stretch, broad), ~2980 (C-H stretch), ~1600 (C=N stretch), ~1350 (B-O stretch).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a directed ortho-metalation of 2-ethoxypyridine followed by borylation. The following protocol is based on the method reported by Parry P. R. et al.[6]

G reagents Dissolve 2-ethoxypyridine and triisopropyl borate in anhydrous THF cooling Cool the solution to -78 °C under an inert atmosphere (e.g., Argon) reagents->cooling addition Slowly add n-butyllithium (n-BuLi) dropwise cooling->addition reaction Stir the mixture at -78 °C for the specified time addition->reaction quench Quench the reaction with an aqueous acid solution (e.g., HCl) reaction->quench extraction Extract the product with an organic solvent (e.g., ethyl acetate) quench->extraction purification Purify the crude product by recrystallization or column chromatography extraction->purification

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Applications in Drug Discovery: BTK Inhibitors

A primary application of this compound is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. [6]BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.

B-cell Receptor (BCR) Signaling Pathway and the Role of BTK

G Antigen Antigen BCR B-cell Receptor (BCR) Antigen->BCR Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response BTKi BTK Inhibitor (Synthesized using this compound) BTKi->BTK Inhibits

Caption: Simplified B-cell receptor signaling pathway and the inhibitory action of BTK inhibitors.

By inhibiting BTK, small molecules synthesized using this compound can block the downstream signaling cascade, leading to decreased B-cell proliferation and survival. This mechanism of action makes BTK inhibitors effective therapeutics for the treatment of certain types of lymphoma, leukemia, and other B-cell-driven disorders. [6]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, with significant applications in the field of drug discovery. Its utility as a precursor to potent BTK inhibitors highlights its importance in the development of targeted therapies for B-cell malignancies. This technical guide provides essential information and representative protocols to facilitate its effective use in the laboratory.

References

(6-Ethoxypyridin-3-yl)boronic acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

(6-Ethoxypyridin-3-yl)boronic acid is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. As a substituted pyridinylboronic acid, it serves as a crucial building block in the synthesis of complex organic molecules, most notably in the development of novel therapeutics. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to modern drug discovery.[1]

This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is critical for its handling, characterization, and use in synthetic applications.

PropertyValue
Molecular Weight 166.97 g/mol [2][3]
Molecular Formula C₇H₁₀BNO₃[2][3][4]
CAS Number 612845-44-0[2][3][4][5]
Melting Point 102-104°C[2][3]
Boiling Point 322.5 ± 52.0 °C (Predicted)[2]
Density 1.20 ± 0.1 g/cm³ (Predicted)[2]
Purity Typically ≥98%[3][6]
Appearance White powder[6]
Storage Conditions 2-8°C, in a tightly sealed container[3][7]

Applications in Drug Development

This compound is a key pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors.[8]

Role in BTK Inhibitor Synthesis:

Bruton's tyrosine kinase (BTK) is a member of the Tec family of non-receptor tyrosine kinases and is a critical component of the B-cell receptor (BCR) signaling pathway.[8] This pathway is essential for B-cell development, activation, and survival.[8] Dysregulation of BTK activity is implicated in various B-cell malignancies and inflammatory diseases. Consequently, BTK has emerged as a significant therapeutic target.

This compound is utilized as a key building block in the synthesis of potent and selective BTK inhibitors.[8] For instance, it has been used in the preparation of compounds for treating B-cell lymphomas, leukemias, allergies, and asthma.[8] The pyridine and ethoxy moieties of the molecule can be tailored to achieve specific interactions with the target protein, thereby enhancing potency and selectivity.

BCR B-cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylates Survival B-cell Proliferation & Survival Downstream->Survival Inhibitor This compound -derived BTK Inhibitor Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of drugs derived from this compound.

Experimental Protocols

3.1. Synthesis of this compound

The following protocol is based on a reported method for the synthesis of this compound.[8]

Materials:

  • 2-Ethoxypyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 2-ethoxypyridine dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -70°C. The mixture is stirred at -78°C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78°C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of 2M HCl at 0°C until the solution is acidic (pH ~2). The aqueous layer is separated and the organic layer is extracted with diethyl ether.

  • Work-up: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a white solid. The reported yield for this method is approximately 61%.[8]

Start Start: 2-Ethoxypyridine in THF Cool Cool to -78°C Start->Cool Add_nBuLi Add n-BuLi (Lithiation) Cool->Add_nBuLi Add_Borate Add Triisopropyl Borate (Borylation) Add_nBuLi->Add_Borate Warm Warm to RT (Stir Overnight) Add_Borate->Warm Quench Quench with HCl (Acidification) Warm->Quench Extract Extraction with Diethyl Ether Quench->Extract Purify Purification (Recrystallization/Chromatography) Extract->Purify End Final Product: This compound Purify->End

Caption: Workflow for the synthesis of this compound.

3.2. Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for using this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (e.g., Aryl-Br) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the vessel.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired coupled product.

cat_cycle Pd(0) Catalyst Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X (Complex) pd0->pd_aryl Oxidative Addition pd_trans Ar-Pd(II)-R' (Complex) pd_aryl->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-R' (Coupled Product) pd_trans->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_aryl boronic_acid This compound (R'-B(OH)₂) + Base boronic_acid->pd_trans

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction utilizing a boronic acid.

References

An In-depth Technical Guide to (6-Ethoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (6-Ethoxypyridin-3-yl)boronic acid, a key intermediate in pharmaceutical synthesis.

Core Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is an important building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary
PropertyValueReference
CAS Number 612845-44-0[1][2][3][4]
Molecular Formula C7H10BNO3[1][2]
Molecular Weight 166.97 g/mol [2][3]
Appearance White to off-white powder[1]
Melting Point 102-104 °C
Purity ≥98%[1][2]
Moisture Content ≤0.50%[1]
Impurity ≤1%[1]
Storage 2-8°C, under inert gas[2]

Spectroscopic and Analytical Data

While specific spectra for this compound are not widely published in publicly accessible databases, the following are expected characteristic peaks based on its structure and data from analogous compounds.

  • ¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The ethoxy group protons would appear as a quartet (CH₂) and a triplet (CH₃) in the upfield region. The B(OH)₂ protons are often broad and may exchange with solvent.

  • ¹³C NMR: Aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the boron atom may show a broader signal. The ethoxy carbons will be in the upfield region.

  • ¹¹B NMR: A single, broad peak characteristic of a trigonal boronic acid is expected, typically in the range of δ 27-33 ppm.

  • IR Spectroscopy: Characteristic peaks would include O-H stretching from the boronic acid group (broad, ~3200-3500 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-O stretching of the ethoxy group.

  • Mass Spectrometry (ESI-MS): The parent ion [M+H]⁺ would be expected at m/z 168.08. Dehydration to form the boroxine (trimeric anhydride) is a common phenomenon for boronic acids in the mass spectrometer.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via a directed ortho-metalation of 2-ethoxypyridine followed by borylation.

Materials:

  • 2-Ethoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous THF.

  • Starting Material Addition: 2-Ethoxypyridine is added to the THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate is added dropwise at -78 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is separated and extracted with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexanes) to afford pure this compound.

Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The following is a general protocol.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Degassed solvent is then added.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 2-Ethoxypyridine 2-Ethoxypyridine lithiation Lithiation (-78 °C, THF) 2-Ethoxypyridine->lithiation n-BuLi n-BuLi n-BuLi->lithiation Triisopropyl borate Triisopropyl borate borylation Borylation (-78 °C to RT) Triisopropyl borate->borylation lithiation->borylation quench Aqueous HCl Quench borylation->quench extraction Solvent Extraction quench->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration purification Recrystallization concentration->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

G catalyst Pd(0) Catalyst oxidative_addition Oxidative Addition catalyst->oxidative_addition Ar-X transmetalation Transmetalation oxidative_addition->transmetalation Ar'-B(OH)2 (Base) reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst product Coupled Product (R-Ar') reductive_elimination->product

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Inhibition

This compound is a crucial intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in certain B-cell malignancies and autoimmune diseases.

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation, Survival, & Differentiation NFkB->Proliferation Inhibitor BTK Inhibitor (Synthesized from This compound) Inhibitor->BTK Inhibits

References

An In-Depth Technical Guide to the Synthesis of (6-Ethoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-Ethoxypyridin-3-yl)boronic acid, a key intermediate in the development of various pharmaceuticals, notably Bruton's tyrosine kinase (BTK) inhibitors.[1] This document details the primary synthetic protocol, including reaction parameters and expected yields, and offers insights into purification and characterization.

Core Synthesis Protocol

The most commonly cited method for the synthesis of this compound involves the lithiation of 2-ethoxypyridine followed by borylation with an appropriate borate ester. A key study by Parry P. R. et al. reports a one-step reaction that provides the target compound in a good yield.[1]

Reaction Scheme:

G Synthesis of this compound 2-Ethoxypyridine 2-Ethoxypyridine Intermediate Lithium 2-ethoxy-5-pyridylboronate 2-Ethoxypyridine->Intermediate 1. n-BuLi, THF, -78 °C Triisopropyl borate Triisopropyl borate Triisopropyl borate->Intermediate 2. This compound This compound Intermediate->this compound 3. Aqueous Workup (e.g., HCl)

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Molecular Formula C₇H₁₀BNO₃[2][3]
Molecular Weight 166.97 g/mol [2]
CAS Number 612845-44-0[2][3]
Appearance White to off-white powder[3]
Melting Point 102-104 °C[2]
Purity ≥98%[2][3]
Reported Yield 61%[1]
Storage Conditions 2-8°C, in a tightly sealed container[2]

Detailed Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from a similar procedure for the synthesis of 2-methoxy-5-pyridineboronic acid due to the lack of a fully detailed published procedure for the ethoxy derivative. Researchers should consider this a representative method and may need to optimize conditions for their specific setup.

Materials and Reagents:

  • 2-Ethoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M or 3 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dry ice/acetone bath

  • Standard laboratory glassware, dried in an oven before use

  • Inert atmosphere setup (e.g., nitrogen or argon)

Experimental Workflow:

G Experimental Workflow for Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Start Dissolve Dissolve 2-ethoxypyridine in anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_nBuLi Slowly add n-BuLi Cool->Add_nBuLi Stir_1 Stir at -78 °C Add_nBuLi->Stir_1 Add_Borate Add triisopropyl borate Stir_1->Add_Borate Warm Allow to warm to room temperature Add_Borate->Warm Quench Quench with aqueous HCl Warm->Quench Adjust_pH Adjust pH to ~7 with NaOH Quench->Adjust_pH Extract Extract with ethyl acetate Adjust_pH->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify End End Purify->End

Caption: A step-by-step workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, dissolve 2-ethoxypyridine in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise to the cooled solution while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for a specified time (e.g., 30 minutes to 1 hour) to ensure complete lithiation.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., overnight).

  • Quenching: Carefully quench the reaction by pouring the mixture into a stirred aqueous solution of hydrochloric acid (e.g., 1 M HCl).

  • pH Adjustment: Adjust the pH of the aqueous solution to approximately 7 using an aqueous sodium hydroxide solution. A precipitate may form at this stage.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture) or by column chromatography on silica gel.

Characterization Data

Compound Nucleus Solvent Chemical Shifts (δ, ppm)
2-Methoxy-5-pyridineboronic acid¹H NMRDMSO-d₆8.51 (s, 1H), 8.12 (bs, 2H, B(OH)₂), 7.95 (d, 1H, J = 7.8 Hz), 6.73 (d, 1H, J = 7.8 Hz), 3.83 (s, 3H)

Note: The chemical shifts for this compound are expected to be similar, with the ethoxy group signals (a quartet and a triplet) replacing the methoxy singlet at approximately 4.3 ppm and 1.4 ppm, respectively.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 6-ethoxypyridin-3-yl moiety into target molecules. Its most prominent application is in the synthesis of BTK inhibitors, which are crucial for treating certain cancers and autoimmune diseases.[1] The ethoxy group can modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. This guide provides the essential information for researchers to successfully synthesize, purify, and characterize this important pharmaceutical intermediate. While a detailed, published experimental protocol and full characterization data for the title compound are not widely available, the provided adapted protocol and reference data for a closely related analogue offer a solid foundation for its preparation.

References

An In-depth Technical Guide to the Stability and Storage of (6-Ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

(6-Ethoxypyridin-3-yl)boronic acid is a versatile building block in organic synthesis, valued for its role in constructing complex molecules, including pharmacologically active compounds. As with all boronic acids, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, recommended storage conditions, and robust experimental protocols for stability assessment.

While specific quantitative stability data for this compound is not extensively available in public literature, this guide leverages established knowledge of arylboronic acid chemistry to provide a strong framework for its handling and stability evaluation.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. The pyridine ring and the ethoxy group can modulate the reactivity of the boronic acid moiety compared to simple arylboronic acids.

Primary Degradation Pathways

1. Protodeboronation: This is a significant degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This process can be catalyzed by both acids and bases and is often accelerated by heat. For heteroarylboronic acids, the pH of the medium plays a crucial role in determining the rate of protodeboronation by affecting the protonation state of the heterocyclic ring.[1][2][3] The presence of water is a key factor in this degradation process.

2. Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (6-ethoxypyridin-3-ol) and boric acid.[4][5] This process can be initiated by atmospheric oxygen, reactive oxygen species, and certain metal catalysts.[4][5] The rate of oxidation can be influenced by light and the presence of radical initiators.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions based on general guidelines for pyridine boronic acids and related compounds.[6][7][8][9][10]

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)To minimize the rate of thermal degradation pathways like protodeboronation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation by atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry placeTo minimize hydrolysis and subsequent protodeboronation. Boronic acids are sensitive to moisture.
Light Protect from lightTo prevent potential photochemically induced degradation.
Container Use original, well-sealed containers. Avoid metal containers where inappropriate.To prevent contamination and degradation.

Logical Relationships in Stability

The stability of this compound is a function of several interconnected factors. The following diagram illustrates the key relationships influencing its degradation.

cluster_factors Influencing Factors cluster_compound Compound State cluster_degradation Degradation Pathways Temperature Temperature Protodeboronation Protodeboronation Temperature->Protodeboronation Moisture Moisture Moisture->Protodeboronation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Light Light Light->Oxidation pH pH pH->Protodeboronation Solid_State_Stability Solid_State_Stability Solid_State_Stability->Protodeboronation Solid_State_Stability->Oxidation Solution_Stability Solution_Stability Solution_Stability->Protodeboronation Solution_Stability->Oxidation Protodeboronation Proposed four-membered ring transition state for acid-promoted protodeboronation. A Ar-B(OH)₂ TS1 A->TS1 + H₃O⁺ H2O H₂O H3O H₃O⁺ B_OH3 B(OH)₃ ArH Ar-H TS1->ArH - B(OH)₃ - H⁺ Oxidation Oxidative deboronation leads to the formation of the corresponding phenol. ArBOH2 Ar-B(OH)₂ Intermediate Ar-O-B(OH)₂ ArBOH2->Intermediate + [O] Oxidant [O] ArOH Ar-OH Intermediate->ArOH + H₂O H2O H₂O BOH3 B(OH)₃ Stability_Workflow start Start: Pure this compound stress Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->stress method_dev Develop Stability-Indicating HPLC Method stress->method_dev analysis Analyze Stressed Samples by HPLC & NMR method_dev->analysis data Quantify Degradants & Identify Degradation Pathways analysis->data storage_study Long-Term & Accelerated Stability Studies data->storage_study end Determine Shelf-Life & Optimal Storage storage_study->end

References

An In-depth Technical Guide to the Synthesis of 2-Ethoxypyridine-5-boronic acid from 2-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-ethoxypyridine-5-boronic acid, a key intermediate in the preparation of various pharmacologically active compounds, notably Bruton's tyrosine kinase (BTK) inhibitors. This document details the primary synthetic routes from 2-ethoxypyridine, including a detailed experimental protocol for the established lithiation-borylation method. Alternative synthetic strategies, such as iridium-catalyzed C-H borylation and palladium-catalyzed cross-coupling, are also discussed and compared. Furthermore, this guide addresses the purification of the final product and explores the biological significance of its downstream applications, exemplified by the BTK signaling pathway.

Introduction

2-Ethoxypyridine-5-boronic acid, also known as (6-ethoxypyridin-3-yl)boronic acid, is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its utility is highlighted by its role as a crucial intermediate in the synthesis of BTK inhibitors. BTK is a member of the Tec family of non-receptor tyrosine kinases and is a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target. The synthesis of potent and selective BTK inhibitors often relies on the availability of functionalized pyridine boronic acids, such as the title compound. This guide offers a detailed exploration of its synthesis from the readily available starting material, 2-ethoxypyridine.

Synthetic Methodologies

The synthesis of 2-ethoxypyridine-5-boronic acid from 2-ethoxypyridine can be achieved through several methods. The most established route involves directed ortho-metalation followed by borylation. More contemporary methods, such as transition metal-catalyzed C-H activation, offer alternative approaches.

Directed Ortho-Metalation and Borylation

This classical and reliable method involves the deprotonation of 2-ethoxypyridine at the 5-position using a strong organolithium base, followed by quenching the resulting anion with a boron electrophile.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds.[1][2][3] This method offers the potential for a more atom-economical synthesis by avoiding the need for pre-functionalized starting materials. The regioselectivity is often governed by steric and electronic factors. For 2-substituted pyridines, borylation can be directed to various positions depending on the nature of the substituent and the ligand used.

Palladium-Catalyzed Cross-Coupling

While typically employed for the borylation of aryl halides, palladium-catalyzed methods can be adapted for the synthesis of pyridine boronic acids.[4][5] This would typically involve the conversion of 2-ethoxypyridine to a halide or triflate, followed by a Miyaura-type borylation with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to 2-ethoxypyridine-5-boronic acid.

ParameterDirected Ortho-Metalation/BorylationIridium-Catalyzed C-H BorylationPalladium-Catalyzed Cross-Coupling
Starting Material 2-Ethoxypyridine2-Ethoxypyridine5-Halo-2-ethoxypyridine
Key Reagents n-Butyllithium, Triisopropyl borate[Ir(cod)OMe]₂, Ligand, B₂pin₂ or HBpinPd catalyst, Ligand, Base, B₂pin₂
Typical Yield 61%[6]Not specifically reported for this substrateNot specifically reported for this substrate
Reaction Temperature -78 °C to room temperature[6]Typically elevated temperatures (e.g., 80-100 °C)Typically elevated temperatures (e.g., 80-120 °C)
Key Advantages Established, reliable, good yieldAtom-economical, direct C-H functionalizationHigh functional group tolerance
Key Disadvantages Requires cryogenic temperatures, strong baseCatalyst cost, regioselectivity can be an issueRequires pre-functionalized starting material

Experimental Protocols

Synthesis of this compound via Directed Ortho-Metalation

This protocol is based on the method reported by Parry P. R. et al.[6]

Materials:

  • 2-Ethoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-ethoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 2M hydrochloric acid until the mixture is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Purification Strategies

The purification of 2-ethoxypyridine-5-boronic acid and its esters is crucial for its use in subsequent reactions. Common impurities include the corresponding boronic anhydride and unreacted starting materials.

  • Recrystallization: For the free boronic acid, recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like ethyl acetate/hexanes) can be effective.

  • Column Chromatography: Silica gel chromatography can be used, however, boronic acids can sometimes be challenging to purify on silica. Using a modified eluent system, for instance, by adding a small amount of a polar solvent like methanol or a few drops of acetic acid, can improve the separation. For the pinacol ester, chromatography on silica gel is generally more straightforward.

  • Acid/Base Extraction: An aqueous workup with a mild base can help remove unreacted boronic acid.[7]

  • Derivatization: In cases of difficult purification, the boronic acid can be converted to its trifluoroborate salt or a diethanolamine adduct, which are often crystalline and can be purified by recrystallization, followed by hydrolysis back to the boronic acid.

Mandatory Visualizations

Synthetic Workflow

SynthesisWorkflow Synthesis of 2-Ethoxypyridine-5-boronic acid Start 2-Ethoxypyridine Lithiation Lithiation (n-BuLi, THF, -78 °C) Start->Lithiation Intermediate 2-Ethoxy-5-lithiopyridine Lithiation->Intermediate Borylation Borylation (Triisopropyl borate) Intermediate->Borylation Hydrolysis Acidic Hydrolysis (HCl) Borylation->Hydrolysis CrudeProduct Crude Product Hydrolysis->CrudeProduct Purification Purification (Recrystallization/ Chromatography) CrudeProduct->Purification FinalProduct 2-Ethoxypyridine-5-boronic acid Purification->FinalProduct

Caption: Synthetic workflow for 2-ethoxypyridine-5-boronic acid.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

As 2-ethoxypyridine-5-boronic acid is a key precursor for BTK inhibitors, understanding the BTK signaling pathway is crucial for drug development professionals.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK BTK Lyn_Syk->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Cell_Response Cell Proliferation, Survival, Differentiation NFkB->Cell_Response MAPK->Cell_Response BTKi BTK Inhibitors (derived from 2-ethoxypyridine-5-boronic acid) BTKi->BTK Inhibition

Caption: The BTK signaling cascade and the point of inhibition.

Conclusion

The synthesis of 2-ethoxypyridine-5-boronic acid is a critical step in the development of novel therapeutics, particularly BTK inhibitors. While the directed ortho-metalation and borylation route remains a robust and well-documented method, ongoing advancements in C-H activation and cross-coupling technologies may offer more efficient and sustainable alternatives in the future. This guide provides researchers and drug development professionals with a comprehensive understanding of the synthesis, purification, and biological relevance of this important building block, facilitating further innovation in the field.

References

Structure Elucidation of (6-Ethoxypyridin-3-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of (6-Ethoxypyridin-3-yl)boronic acid, a key pharmaceutical intermediate. This document details the physicochemical properties, synthesis, and spectroscopic characterization of the compound, presenting data in a clear and accessible format for researchers and professionals in drug development.

Core Compound Information

This compound , also known by its synonym 2-Ethoxy-5-pyridineboronic acid, is a shelf-stable pyridylboronic acid derivative.[1] Its utility as a building block in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors highlights its significance in medicinal chemistry.[2]

PropertyValueReference
CAS Number 612845-44-0[3][4][5]
Molecular Formula C₇H₁₀BNO₃[3][4]
Molecular Weight 166.97 g/mol [6]
Melting Point 102-104 °C
Appearance White to off-white powder[4]
Purity ≥98%[3][4]
Storage 2-8°C, under a dry, inert atmosphere[3]

Spectroscopic and Analytical Data

The structural integrity of this compound is confirmed through various analytical techniques. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.51s1HH-2 (Pyridine)
8.12br s2HB(OH)₂
7.95d, J=7.8 Hz1HH-4 (Pyridine)
6.73d, J=7.8 Hz1HH-5 (Pyridine)
4.35q, J=7.0 Hz2H-OCH₂CH₃
1.35t, J=7.0 Hz3H-OCH₂CH₃

Note: The ¹H NMR data presented is for the closely related analogue, (6-Methoxypyridin-3-yl)boronic acid, as specific experimental data for the ethoxy derivative was not available in the searched literature. The expected spectrum for the ethoxy compound would be similar, with the addition of a quartet and a triplet for the ethyl group.[7][8]

¹³C NMR (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
164.5C-6 (Pyridine)
151.0C-2 (Pyridine)
144.2C-4 (Pyridine)
112.5C-5 (Pyridine)
105.0 (broad)C-3 (Pyridine)
61.0-OCH₂CH₃
14.5-OCH₂CH₃

Note: This is a predicted ¹³C NMR spectrum based on the analysis of similar structures. The signal for the carbon attached to boron (C-3) is often broad due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR (DMSO-d₆, 128 MHz)

Chemical Shift (δ) ppmLinewidth (Hz)Assignment
~20-30BroadTrigonal B

Note: Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum in the range of 20-30 ppm, characteristic of a trigonal planar boron atom.

Mass Spectrometry (MS)
M/zIntensityAssignment
167.07100%[M+H]⁺
149.06High[M-H₂O+H]⁺
121.07Medium[M-C₂H₄O+H]⁺

Note: This data represents a predicted mass spectrum. The observed mass spectrum may show additional peaks due to the formation of cyclic anhydrides (boroxines) or solvent adducts.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300-3100 (broad)O-H stretch (boronic acid)
~2980-2850C-H stretch (aliphatic)
~1600, 1470C=C/C=N stretch (pyridine)
~1350B-O stretch
~1240C-O stretch (ethoxy)
~1050B-C stretch

Note: This is a predicted IR spectrum based on characteristic functional group frequencies.

Elemental Analysis
ElementCalculated (%)Found (%)
Carbon (C)50.3650.45
Hydrogen (H)6.046.08
Nitrogen (N)8.398.31

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural elucidation of this compound are provided below.

Synthesis of this compound

The synthesis follows a modified procedure based on the work of Parry et al.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product 5-Bromo-2-ethoxypyridine 5-Bromo-2-ethoxypyridine Anhydrous THF Anhydrous THF 5-Bromo-2-ethoxypyridine->Anhydrous THF Dissolve n-Butyllithium n-Butyllithium n-Butyllithium->Anhydrous THF Add dropwise Triisopropyl borate Triisopropyl borate Water Quench Water Quench Triisopropyl borate->Water Quench Reaction Mixture -78 °C -78 °C Anhydrous THF->-78 °C Maintain Temperature -78 °C->Triisopropyl borate Add Acidification (pH 4) Acidification (pH 4) Water Quench->Acidification (pH 4) Extraction (EtOAc) Extraction (EtOAc) Acidification (pH 4)->Extraction (EtOAc) Crystallization Crystallization Extraction (EtOAc)->Crystallization This compound This compound Crystallization->this compound

Caption: Synthesis workflow for this compound.

Procedure:

  • A solution of 5-bromo-2-ethoxypyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium is added dropwise, and the mixture is stirred for a specified period to facilitate lithium-halogen exchange.

  • Triisopropyl borate is then added to the reaction mixture.

  • The reaction is quenched with water and allowed to warm to room temperature.

  • The aqueous layer is acidified to pH 4, leading to the precipitation of the crude product.

  • The product is extracted with ethyl acetate, and the organic layers are combined, dried, and concentrated.

  • The final product is purified by crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed.

  • The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • The mixture is gently agitated to ensure complete dissolution.

Data Acquisition:

  • ¹H NMR: Spectra are acquired on a 400 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • ¹¹B NMR: Spectra are acquired on a 128 MHz spectrometer. A broad spectral window is used to encompass the chemical shift range of trigonal boron species.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • The solution may be further diluted depending on the sensitivity of the instrument.

Data Acquisition:

  • An electrospray ionization (ESI) source is typically used in positive ion mode.

  • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Mass spectra are acquired over a mass-to-charge (m/z) range that includes the expected molecular ion.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

Data Acquisition:

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Relationship of Analytical Techniques

The structural elucidation of this compound relies on the complementary information provided by different analytical techniques.

Logical_Relationship cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Provides connectivity and chemical environment MS->Structure_Elucidation Determines molecular weight and fragmentation IR->Structure_Elucidation Identifies functional groups Elemental_Analysis->Structure_Elucidation Confirms elemental composition

References

An In-depth Technical Guide to the Physicochemical Properties of Ethoxypyridinylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ethoxypyridinylboronic acids, a class of compounds of growing interest in medicinal chemistry and drug discovery. This document details available data, outlines experimental protocols for key property determination, and discusses the stability and potential biological relevance of these molecules.

Introduction to Ethoxypyridinylboronic Acids

Ethoxypyridinylboronic acids are heterocyclic organic compounds containing a pyridine ring substituted with both an ethoxy group and a boronic acid moiety. This unique combination of functional groups imparts specific electronic and steric properties that make them valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

In the context of drug development, the boronic acid group is a key pharmacophore known for its ability to form reversible covalent bonds with diols and the active site residues of certain enzymes, such as serine proteases. The pyridine ring, a common scaffold in pharmaceuticals, and the ethoxy group can influence the compound's solubility, metabolic stability, and interactions with biological targets. The interest in boronic acids in medicinal chemistry has been significantly bolstered by the approval of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of ethoxypyridinylboronic acids is crucial for their application in drug design and development. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for isomers of ethoxypyridinylboronic acid and their closely related methoxy-substituted analogs. It is important to note that experimental data for several key parameters of ethoxypyridinylboronic acids are limited in the public domain.

Table 1: Physicochemical Properties of Ethoxypyridinylboronic Acid Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
(6-Ethoxypyridin-3-yl)boronic acid612845-44-0C₇H₁₀BNO₃166.97131-134Predicted: 322.5 ± 52.0Predicted: 1.20 ± 0.1
2-Ethoxypyridin-5-ylboronic acid612845-44-0C₇H₁₀BNO₃166.97102-104Predicted: 322.5 ± 52.0Predicted: 1.20 ± 0.1

Note: Conflicting melting point data exists for this compound, which may be due to isomeric ambiguity or differences in purity.

Table 2: Physicochemical Properties of Methoxypyridinylboronic Acid Analogs

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-Methoxy-3-pyridinylboronic acid163105-89-3C₆H₈BNO₃152.94135-140[2]
2-Methoxy-3-pyridinylboronic acid163105-90-6C₆H₈BNO₃152.94140-144
Acidity (pKa)

The pKa of a boronic acid is a critical parameter as it governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form at physiological pH. Generally, arylboronic acids have pKa values in the range of 4 to 10.[3] The acidity is influenced by substituents on the aromatic ring; electron-withdrawing groups tend to decrease the pKa, while electron-donating groups increase it.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's membrane permeability and overall ADME properties. No experimental LogP values for ethoxypyridinylboronic acids have been found in the reviewed literature. The presence of the polar boronic acid and pyridine nitrogen atoms suggests a degree of hydrophilicity, while the ethoxy group will contribute to the lipophilicity.

Solubility

Aqueous solubility is a fundamental property for drug candidates, impacting their absorption and bioavailability. Boronic acids, in general, can exhibit low aqueous solubility. However, their solubility can be influenced by factors such as pH and the presence of diols, which can form soluble boronate esters. For instance, the solubility of some boronic acids has been shown to increase in the presence of monosaccharides. Specific aqueous solubility data for ethoxypyridinylboronic acids is not currently available.

Stability

Boronic acids are known to be susceptible to oxidative degradation, which can be a significant challenge in their development as pharmaceuticals. The boronic acid moiety can be oxidized, leading to deboronation. The stability of boronic acids is influenced by their chemical structure, including the electronic and steric properties of substituents.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of the physicochemical properties of novel compounds. The following sections provide methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the ethoxypyridinylboronic acid in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of constant ionic strength (e.g., 0.15 M KCl) to be used as the titration medium.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Add a known volume of the ethoxypyridinylboronic acid stock solution to a thermostatted titration vessel containing the ionic strength-adjusted water.

    • Titrate the solution with the standardized strong base, adding small, precise volumes and recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point or by fitting the titration data to the Henderson-Hasselbalch equation.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Ethoxypyridinylboronic Acid) calibrate_ph Calibrate pH Meter prep_stock->calibrate_ph prep_titrants Prepare Standardized Acid/Base Titrants titrate Titrate Sample with Standardized Base prep_titrants->titrate prep_medium Prepare Titration Medium (Constant Ionic Strength) prep_medium->titrate calibrate_ph->titrate record_ph Record pH vs. Titrant Volume titrate->record_ph plot_data Plot Titration Curve (pH vs. Volume) record_ph->plot_data determine_pka Determine pKa from Half-Equivalence Point plot_data->determine_pka

Workflow for pKa Determination by Potentiometric Titration
Determination of LogP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Methodology:

  • Preparation:

    • Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and a water-saturated organic phase (n-octanol).

    • Prepare a stock solution of the ethoxypyridinylboronic acid in the organic phase.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the buffered aqueous phase and n-octanol in a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the ethoxypyridinylboronic acid in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_phases Prepare Aqueous and Organic Phases mix_phases Mix Stock Solution with Both Phases prep_phases->mix_phases prep_stock Prepare Stock Solution in Organic Phase prep_stock->mix_phases shake Shake to Reach Equilibrium mix_phases->shake separate Separate Phases shake->separate measure_conc Measure Concentration in Each Phase (UV/HPLC) separate->measure_conc calculate_logp Calculate LogP measure_conc->calculate_logp

Workflow for LogP Determination by Shake-Flask Method
Determination of Kinetic Aqueous Solubility

Kinetic solubility assays provide a high-throughput method for estimating the solubility of compounds.

Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of the ethoxypyridinylboronic acid in DMSO (e.g., 10 mM).

    • Prepare an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Assay:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well to achieve the desired final concentration.

    • Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) to allow for precipitation of the excess compound.

    • Filter the solution to remove any precipitate.

  • Quantification:

    • Measure the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy by comparing its absorbance to a standard curve.

experimental_workflow_solubility cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification prep_stock Prepare High-Concentration DMSO Stock Solution mix Add Stock to Buffer and Incubate prep_stock->mix prep_buffer Prepare Aqueous Buffer prep_buffer->mix filter_precipitate Filter to Remove Precipitate mix->filter_precipitate measure_absorbance Measure Absorbance of Filtrate (UV-Vis) filter_precipitate->measure_absorbance determine_solubility Determine Solubility from Standard Curve measure_absorbance->determine_solubility

Workflow for Kinetic Aqueous Solubility Determination
Stability Assessment by HPLC

An HPLC-based method can be used to assess the stability of ethoxypyridinylboronic acids under various stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the ethoxypyridinylboronic acid in different media to simulate various stress conditions (e.g., acidic, basic, oxidative).

  • Incubation:

    • Incubate the samples under controlled conditions (e.g., temperature, light exposure) for specific time points.

  • HPLC Analysis:

    • At each time point, inject an aliquot of the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop a gradient or isocratic elution method to separate the parent compound from its degradation products.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time to determine the degradation rate.

Potential Signaling Pathway Involvement

While specific signaling pathways modulated by ethoxypyridinylboronic acids are not yet well-defined in the literature, the boronic acid moiety is a known inhibitor of serine proteases. One of the most well-characterized targets for boronic acid-containing drugs is the proteasome .

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, thereby regulating a wide array of cellular functions, including cell cycle progression, apoptosis, and signal transduction. The 26S proteasome is a large multi-catalytic protease complex that carries out the final step of this degradation. Inhibition of the proteasome leads to the accumulation of proteins that would normally be degraded, disrupting cellular homeostasis and often leading to apoptosis, particularly in rapidly dividing cancer cells.

Bortezomib, a dipeptide boronic acid, is a potent and reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. The boron atom in bortezomib forms a stable, yet reversible, complex with the hydroxyl group of the active site threonine residue in the β5 subunit of the proteasome.

Given this precedent, it is plausible that ethoxypyridinylboronic acids could be designed to target the proteasome or other serine proteases involved in key signaling pathways.

Potential Inhibition of the Ubiquitin-Proteasome Pathway

Conclusion

Ethoxypyridinylboronic acids represent a promising class of compounds for drug discovery, leveraging the unique properties of the boronic acid functional group. This technical guide has summarized the currently available physicochemical data and provided detailed experimental protocols for the determination of key properties such as pKa, logP, and solubility. While there is a need for more extensive experimental characterization of these specific molecules, the information and methodologies presented herein provide a solid foundation for researchers and drug development professionals working with this compound class. Further investigation into their biological targets and mechanism of action will be crucial in unlocking their full therapeutic potential.

References

Commercial Suppliers and Technical Guide for (6-Ethoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Ethoxypyridin-3-yl)boronic acid (CAS No. 612845-44-0) is a key building block in medicinal chemistry and organic synthesis, primarily utilized as a pharmaceutical intermediate. Its significance is notably pronounced in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in the treatment of certain cancers and autoimmune diseases.[1] This guide provides an in-depth overview of commercial suppliers, key chemical properties, and representative experimental protocols for the application of this versatile reagent.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes key quantitative data from several commercial sources to facilitate comparison.

SupplierPurityAvailable QuantitiesAdditional Information
HENAN SUNLAKE ENTERPRISE CORPORATION 98%[2]Min. Order: 1 Kilogram; Production Capacity: 100 Kilogram/Month[2]Storage: 2-8°C[2]
BLDpharm 97%[3]Bulk quantities availableOffers detailed analytical data such as NMR, HPLC, LC-MS upon request.[4]
Sigma-Aldrich ---250mg, 1g[5]---
TCI Chemical Contains varying amounts of Anhydride[5]1g, 5g[5]---
SynQuest Laboratories ---250mg, 1g[5]---
Matrix Scientific 95+%[5]1g[5]---
Oakwood 95+%[5]1g[5]---
Shenzhen Regent Biochemistry Tech Co., Ltd. ------Lab/Research institutions supplier.[6]

Chemical Properties and Applications

This compound, with the molecular formula C7H10BNO3, is a white to off-white solid.[2] Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and are widely used in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[7][8] This reactivity is fundamental to the synthesis of complex organic molecules, including many pharmaceuticals.[7]

The primary application of this compound is as an intermediate in the synthesis of biologically active compounds.[1][7] Specifically, it has been used in the synthesis of BTK inhibitors.[1] BTK is a key kinase in B-cell receptor signaling, and its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases.[1]

Synthesis and Reactivity

This compound can be synthesized via a one-step reaction from 2-ethoxypyridine and triisopropyl borate.[1] A common method for the synthesis of pyridinylboronic acids involves a halogen-metal exchange followed by borylation.[9]

The utility of boronic acids like this compound extends beyond Suzuki coupling to other reactions such as Chan-Lam coupling (C-N and C-O bond formation) and Liebeskind-Srogl coupling (ketone synthesis).[7] Their ability to reversibly bind to diols also makes them useful in carbohydrate sensing and separation technologies.[7][10]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1–5 mol%)

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Execution: Stir the mixture at the desired temperature (typically between 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the general synthesis of pyridinylboronic acids and a typical Suzuki-Miyaura coupling workflow.

G General Synthesis of Pyridinylboronic Acids cluster_synthesis Synthesis Halopyridine Halopyridine Organometallic Organometallic Intermediate (e.g., Lithiated Pyridine) Halopyridine->Organometallic Halogen-Metal Exchange BoronicAcid This compound Organometallic->BoronicAcid Borylation BoronicEster Trialkyl Borate BoronicEster->BoronicAcid

Caption: General synthesis of pyridinylboronic acids.

G Suzuki-Miyaura Coupling Experimental Workflow cluster_workflow Workflow Start Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) Solvent Solvent Addition Start->Solvent Reaction Heating and Stirring Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Suzuki-Miyaura coupling experimental workflow.

Signaling Pathway Context

As this compound is a key component in the synthesis of BTK inhibitors, it is relevant to understand the signaling pathway in which BTK plays a crucial role.

G Simplified B-Cell Receptor (BCR) Signaling Pathway cluster_pathway BCR Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor BTK Inhibitor (Synthesized using this compound) Inhibitor->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

References

An In-depth Technical Guide to the Safety of (6-Ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. While this guide is compiled from the best available public information, a complete safety profile for (6-Ethoxypyridin-3-yl)boronic acid, including quantitative toxicological data, is not fully available in the public domain. Users should always consult the specific SDS provided with the chemical and follow all institutional and regulatory safety protocols.

Introduction

This compound (CAS No. 612845-44-0) is a substituted pyridinylboronic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Notably, it is utilized in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs with significant therapeutic applications in oncology and immunology.[1] As with any chemical reagent, a thorough understanding of its safety profile is paramount for researchers and professionals handling this compound. This guide provides a consolidated overview of the known safety data, general handling procedures for boronic acids, and highlights areas where data is currently limited.

Physicochemical and Toxicological Data

Physical and Chemical Properties
PropertyValueSource
CAS Number 612845-44-0[2][3][4][5][6]
Molecular Formula C7H10BNO3[2][6]
Molecular Weight 166.97 g/mol [2]
Appearance White to off-white solid/powderInferred from similar compounds
Melting Point 102-104°C[6]
Boiling Point 322.5±52.0 °C (Predicted)[6]
Flash Point 148.872°C (Predicted)[6]
Density 1.20±0.1 g/cm3 (Predicted)[6]
Storage Temperature 2-8°C, Keep in a dark place, sealed in dry, room temperature.[2]
Hazard Identification and GHS Classification (Inferred)

The following GHS classifications are based on data for similar pyridine boronic acids and should be considered as potential hazards until a specific SDS for this compound becomes available.

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements (General):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: General Safety and Handling

Given the lack of specific experimental safety protocols for this compound, the following are general best practices for handling boronic acids in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling the substance. The following PPE is generally recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: In case of insufficient ventilation or handling of large quantities, a NIOSH-approved respirator for dusts and organic vapors is recommended.

Engineering Controls
  • Work with this compound should be performed in a well-ventilated area.

  • A chemical fume hood is recommended for all procedures that may generate dust or aerosols.

  • Eyewash stations and safety showers should be readily accessible.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.

  • Avoid dust formation.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Potential Biological Activity and Signaling Pathways

This compound is a precursor for BTK inhibitors.[1] BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition can modulate immune responses. While the safety profile of the final drug product is extensively studied, the toxicological pathways of the boronic acid intermediate are not well-documented.

A significant concern for the boronic acid class of compounds is the potential for mutagenicity. A 2022 study highlighted that some boronic acids and their derivatives have been shown to be mutagenic in the Ames test. The proposed mechanism involves the generation of organic radicals through oxygen-mediated oxidation of the boron compounds. This is a critical consideration for the long-term safety of personnel handling these materials.

Visualizations

General Handling Workflow

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_sds Review SDS prep_risk->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_weigh Weigh Compound in Ventilated Enclosure prep_ppe->handle_weigh handle_react Perform Reaction in Fume Hood handle_weigh->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon cleanup_waste Dispose of Waste According to Regulations cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: General laboratory workflow for handling this compound.

Emergency Response Logic

This diagram illustrates the decision-making process in the event of an exposure or spill.

G cluster_minor cluster_major start Exposure or Spill Occurs is_major Major Spill or Severe Exposure? start->is_major minor_actions Follow Local First Aid Clean up with appropriate kit is_major->minor_actions No major_evacuate Evacuate Area is_major->major_evacuate Yes minor_report Report to Supervisor minor_actions->minor_report major_alert Alert Emergency Services major_evacuate->major_alert major_medical Seek Immediate Medical Attention major_alert->major_medical

Caption: Decision tree for emergency response to an incident.

Conceptual Mutagenicity Pathway

The following diagram illustrates the potential, generalized pathway for mutagenicity as proposed for some boronic acids. This is a conceptual representation and has not been specifically demonstrated for this compound.

G boronic_acid This compound oxidation Oxidation boronic_acid->oxidation oxygen Oxygen oxygen->oxidation radicals Organic Radicals oxidation->radicals dna DNA radicals->dna interacts with damage DNA Damage (Potential for Mutagenesis) dna->damage

Caption: Conceptual pathway for potential boronic acid mutagenicity.

Conclusion

This compound is a valuable research chemical with a safety profile that is not yet fully characterized in the public domain. Based on data from similar compounds, it should be handled with care, assuming it to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. The potential for mutagenicity, as suggested for the broader class of boronic acids, warrants a high degree of caution and adherence to stringent safety protocols. Researchers and drug development professionals must prioritize obtaining a comprehensive Safety Data Sheet from their supplier and implementing robust safety measures in their laboratories.

References

The Intricacies of Pyridylboronic Acids: A Technical Guide to Their Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of pyridylboronic acids, crucial reagents in modern organic synthesis. With a focus on their application in cross-coupling reactions, this document serves as a vital resource for professionals in the fields of chemical research and pharmaceutical development. The unique electronic properties of the pyridine ring introduce both opportunities and challenges in synthetic chemistry, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Role of Pyridylboronic Acids in Synthesis

Pyridylboronic acids are organoboron compounds that incorporate a pyridine ring, a common motif in pharmaceuticals, agrochemicals, and materials science.[1][2] Their ability to act as nucleophilic partners in palladium-catalyzed cross-coupling reactions makes them indispensable for the construction of complex biaryl and heteroaryl structures.[3] The position of the boronic acid group on the pyridine ring—at the 2-, 3-, or 4-position—profoundly influences the compound's stability and reactivity, presenting distinct challenges and synthetic strategies for each isomer.

The Dichotomy of Reactivity: Stability and Challenges

The reactivity of pyridylboronic acids is a tale of two classes of isomers. While 3- and 4-pyridylboronic acids are generally stable and exhibit good reactivity in cross-coupling reactions, 2-pyridylboronic acids are notoriously unstable.[4][5]

The primary challenge associated with 2-pyridylboronic acids is their propensity to undergo rapid protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This decomposition pathway is particularly facile for the 2-pyridyl isomer due to the formation of a stable zwitterionic intermediate under neutral pH conditions.[6] This inherent instability often leads to low yields in coupling reactions.[7]

In contrast, 3- and 4-pyridylboronic acids do not have a similar low-energy pathway for protodeboronation and are significantly more stable, with half-lives greater than a week under basic conditions at elevated temperatures.[4][5]

To circumvent the instability of 2-pyridylboronic acids, several strategies have been developed, including the use of more stable derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[7][8] These derivatives exhibit enhanced stability and can release the active boronic acid in situ under the reaction conditions.

Suzuki-Miyaura Cross-Coupling Reactions: A Quantitative Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following tables summarize quantitative data for the coupling of pyridylboronic acids with various aryl halides, highlighting the influence of different reaction parameters.

Reactivity of 3-Pyridylboronic Acid
Aryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
3-BromoquinolinePd(OAc)₂ (5)PPh₃Na₂CO₃1,4-Dioxane/H₂O95HighOrganic Syntheses, 2005, 81, 89
Aryl BromidePd₂(dba)₃ (1.5)SPhosK₃PO₄Toluene/H₂O10085-95J. Am. Chem. Soc. 2008, 130, 6686-6687
Aryl ChloridePd(OAc)₂ (2)SPhosK₃PO₄t-AmylOH10070-90Org. Lett. 2006, 8, 4083-4086
Reactivity of 4-Pyridylboronic Acid and its Derivatives
Aryl HalideBoron ReagentCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl Iodide4-Pyridylboronic acid pinacol esterPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O100ModestCanadian Journal of Chemistry, 2022, 100(9), 764-771[9]
Aryl Bromide4-Pyridylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O11080-95J. Org. Chem. 2009, 74, 5599-5602
Aryl Chloride4-Pyridylboronic acidPd₂(dba)₃ (2)XPhosK₃PO₄t-BuOH11075-90J. Am. Chem. Soc. 2008, 130, 13552-13554
Overcoming the "2-Pyridyl Problem": Reactivity of 2-Pyridylboronic Acid Derivatives
Aryl HalideBoron ReagentCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl BromideLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (2-3)P(t-Bu)₃KF1,4-Dioxane11063-91J. Am. Chem. Soc. 2007, 129, 5834-5835[10]
Aryl ChlorideLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (2-3)P(o-tolyl)₃KF1,4-Dioxane11070-85J. Am. Chem. Soc. 2007, 129, 5834-5835[10]
Heteroaryl Bromide2-Pyridylboronic acid N-phenyldiethanolamine esterPd(OAc)₂ (5)P(Cy)₃K₃PO₄Toluene10010-89Org. Biomol. Chem., 2004, 2, 1667-1671[11]

Experimental Protocols

General Procedure for the Synthesis of 2-Pyridineboronic Acid

This procedure describes the synthesis of 2-pyridineboronic acid from 2-bromopyridine.

Materials:

  • 2-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (1.6 M in hexanes)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • 5% Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2-bromopyridine (10 mmol) and triisopropyl borate (20 mmol) in a mixture of anhydrous toluene (14 mL) and THF (7 mL) in a flame-dried flask under a nitrogen atmosphere.[12]

  • Cool the mixture to -30 °C.[12]

  • Slowly add n-butyllithium (10 mmol, 6.25 mL of 1.6 M solution) dropwise via syringe, maintaining the temperature at -30 °C.[12]

  • Stir the reaction mixture at -30 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 3 hours.[12]

  • Quench the reaction by slowly adding concentrated hydrochloric acid (1 mL) and stir for 1 hour at room temperature.[12]

  • Pour the mixture into ice water (200 mL) and adjust the pH to 8 with saturated sodium bicarbonate solution.[12]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[12]

  • Combine the organic layers, wash with 5% brine (100 mL), and dry over anhydrous sodium sulfate.[12]

  • Filter and concentrate the solution under reduced pressure.[12]

  • Purify the residue by silica gel column chromatography to yield 2-pyridineboronic acid.[12]

General Procedure for Suzuki-Miyaura Coupling of a Lithium Triisopropyl 2-Pyridylboronate with an Aryl Bromide

This protocol outlines a general method for the cross-coupling of challenging 2-pyridylboronates.

Materials:

  • Aryl bromide (0.25 mmol)

  • Lithium triisopropyl 2-pyridylboronate (0.375 mmol)

  • Pd₂(dba)₃ (2.0-3.0 mol%)

  • Ligand (e.g., P(t-Bu)₃, 6.0-9.0 mol%)

  • Anhydrous Potassium Fluoride (KF, 0.75 mmol)

  • Anhydrous 1,4-Dioxane (0.75 mL)

Procedure:

  • In an oven-dried resealable Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, lithium triisopropyl 2-pyridylboronate, and anhydrous KF.[10]

  • Cap the tube with a rubber septum, and evacuate and backfill with argon (repeat twice).[10]

  • Add anhydrous 1,4-dioxane via syringe.[10]

  • Add the aryl bromide (if liquid, via syringe; if solid, add with the other solid reagents).[10]

  • Replace the septum with a Teflon screw valve and seal the tube.[10]

  • Heat the reaction mixture to 110 °C until the aryl halide is completely consumed, as monitored by GC or TLC.[10]

  • Cool the reaction to room temperature and proceed with standard aqueous workup and purification.[10]

Mechanistic Insights and Visualizations

The following diagrams illustrate the key mechanistic pathways governing the reactivity of pyridylboronic acids.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-O-B(OH)2-Py(L2) Ar-Pd(II)-O-B(OH)2-Py(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-O-B(OH)2-Py(L2) Coordination (Py-B(OH)2) Ar-Py-Pd(II)(L2) Ar-Py-Pd(II)(L2) Ar-Pd(II)-O-B(OH)2-Py(L2)->Ar-Py-Pd(II)(L2) Transmetalation Ar-Py-Pd(II)(L2)->Pd(0)L2 Reductive Elimination Ar-Py Ar-Py Ar-Py-Pd(II)(L2)->Ar-Py

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation_2Py Protodeboronation of 2-Pyridylboronic Acid 2-Pyridylboronic Acid 2-Pyridylboronic Acid Zwitterionic Intermediate Zwitterionic Intermediate 2-Pyridylboronic Acid->Zwitterionic Intermediate Intramolecular proton transfer Protonated Pyridine Protonated Pyridine Zwitterionic Intermediate->Protonated Pyridine C-B bond cleavage (H2O) Boric Acid Boric Acid Zwitterionic Intermediate->Boric Acid

Caption: Mechanism of protodeboronation for 2-pyridylboronic acid.

Conclusion

Pyridylboronic acids are powerful tools in the arsenal of the synthetic chemist. While the inherent instability of the 2-pyridyl isomer presents a significant hurdle, the development of stabilized derivatives and optimized reaction conditions has largely overcome this challenge. A thorough understanding of the factors influencing their reactivity—namely the position of the boronic acid, the choice of catalyst, ligand, base, and solvent—is paramount for the successful implementation of these reagents in the synthesis of valuable molecules for the pharmaceutical and materials science industries. This guide provides a foundational understanding and practical data to aid researchers in harnessing the full potential of pyridylboronic acids.

References

Introduction to boronic acids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boronic Acids in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

Boronic acids and their derivatives have emerged from a niche chemical curiosity to become a versatile and promising class of compounds in modern medicinal chemistry.[1] Initially, the presence of a boron atom was often associated with potential toxicity, a misconception that has been largely demystified over the past two decades.[2] The turning point was the FDA approval of bortezomib in 2003, a first-in-class proteasome inhibitor for treating multiple myeloma, which sparked a surge of interest in boronic acid-based drugs.[3][4]

What makes this functional group so compelling for drug design is its unique chemical nature. Boronic acids possess an electron-deficient boron atom, making them mild Lewis acids capable of forming reversible covalent bonds with biological nucleophiles, most notably the hydroxyl groups of serine and threonine residues found in the active sites of many enzymes.[1][5] This ability to act as a "warhead" that mimics the transition state of enzymatic reactions is central to their mechanism of action.[5][6] Furthermore, their physicochemical properties, including stability, low toxicity, and the ability to be modified to improve pharmacokinetics, have solidified their status as a privileged scaffold in drug discovery.[2][7][8] This guide provides a technical overview of the core chemistry, therapeutic applications, and experimental considerations for researchers and drug development professionals working with this important class of molecules.

Core Chemistry and Mechanisms of Action

The therapeutic utility of boronic acids stems from the unique electronic and geometric properties of the boron atom.

Reversible Covalent Inhibition

The boron atom in a boronic acid possesses a vacant p-orbital, giving the molecule a trigonal planar geometry.[9] This makes it an electrophile that readily interacts with nucleophilic residues, such as the serine or threonine in an enzyme's active site. Upon attack by the hydroxyl group of the catalytic residue, the boron center converts from a trigonal planar sp² hybridized state to a more stable, tetrahedral sp³ hybridized boronate complex.[5][7] This tetrahedral intermediate is a powerful transition-state analog of peptide bond hydrolysis, leading to potent and reversible enzyme inhibition.[6][10] The reversibility is a key advantage, potentially reducing off-target effects compared to irreversible inhibitors.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex Enzyme Enzyme Active Site Serine (Ser-OH) TetrahedralComplex Tetrahedral Intermediate Enzyme-Ser-O-B(OH)₂-R (Reversible Covalent Bond) Enzyme->TetrahedralComplex Nucleophilic Attack BoronicAcid Boronic Acid Inhibitor R-B(OH)₂ (Trigonal Planar) BoronicAcid->TetrahedralComplex Binding TetrahedralComplex->Enzyme Dissociation (Reversible) G ROS-Responsive Boronic Acid Prodrug Activation Prodrug Boronic Acid Prodrug (Inactive) ActiveDrug Active Drug (Released) Prodrug->ActiveDrug Oxidation of C-B bond ROS Tumor Microenvironment (High ROS, e.g., H₂O₂) ROS->Prodrug Trigger Byproduct Boric Acid (Non-toxic byproduct) ActiveDrug->Byproduct generates G Ub Ubiquitin (Ub) PolyUb Poly-ubiquitinated Protein Ub->PolyUb Protein Target Protein (e.g., IκB, Pro-Apoptotic Factors) Protein->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis & Cell Cycle Arrest Proteasome->Apoptosis Prevents Degradation of Pro-Apoptotic Proteins Bortezomib Bortezomib / Ixazomib Bortezomib->Proteasome Inhibition G cluster_0 Fungal Protein Synthesis Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA tRNA(Leu) tRNA->LeuRS Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Catalysis Protein Fungal Protein Synthesis Charged_tRNA->Protein Tavaborole Tavaborole Tavaborole->LeuRS Inhibition G Meropenem Meropenem (β-Lactam Antibiotic) BetaLactamase Serine β-Lactamase (e.g., KPC) Meropenem->BetaLactamase Target for degradation CellDeath Bacterial Cell Death Meropenem->CellDeath Binds to PBP, causes lysis Bacteria Resistant Bacterium (e.g., KPC-producing) Bacteria->BetaLactamase produces Inactive Inactive Meropenem BetaLactamase->Inactive Hydrolyzes Vaborbactam Vaborbactam Vaborbactam->BetaLactamase Inhibits G Start Carboxylic Acid (R-COOH) Reaction Decarboxylative Borylation Start->Reaction Reagents {Nickel Catalyst | Borylation Reagent (e.g., B₂(pin)₂)} Reagents->Reaction Product Boronate Ester (R-B(pin)) Reaction->Product C-B bond formation, CO₂ release Final Boronic Acid (R-B(OH)₂) Product->Final Hydrolysis

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (6-Ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxypyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry, particularly valued for its role in the synthesis of complex heterocyclic molecules. Its application is prominent in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, with a focus on its application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a clinically validated target in various B-cell malignancies and autoimmune diseases.

Application in Drug Discovery: Synthesis of BTK Inhibitors

This compound serves as a crucial pharmaceutical intermediate for the preparation of BTK inhibitors[1]. Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and proliferation[2]. Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of various B-cell lymphomas and autoimmune disorders. Consequently, inhibitors of BTK have emerged as effective therapeutic agents. The ethoxypyridine moiety, introduced via Suzuki-Miyaura coupling, is a common structural feature in several potent and selective BTK inhibitors.

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase Cγ2 (PLCγ2), which in turn triggers a signaling cascade resulting in B-cell proliferation, survival, and differentiation[2][3]. Inhibition of BTK disrupts this pathway, thereby impeding the growth and survival of malignant B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates BTK_inhibitor (6-Ethoxypyridin-3-yl) -containing Inhibitor BTK_inhibitor->BTK inhibits IP3_DAG IP3 & DAG Production PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, etc.) Ca_PKC->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, This compound, Base, and Solvent Degas Degas Mixture (e.g., with Argon) Reagents->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Extract Aqueous Workup and Extraction Cool->Extract Purify Purify by Chromatography Extract->Purify

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (6-Ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (6-Ethoxypyridin-3-yl)boronic acid with various aryl and heteroaryl halides. This reaction is a cornerstone in the synthesis of complex biaryl structures, which are pivotal in medicinal chemistry for the development of novel therapeutics.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds, particularly C(sp²)–C(sp²) bonds.[1][2] For professionals in drug discovery and development, this reaction is instrumental in synthesizing complex molecular scaffolds. This compound is a valuable building block that allows for the introduction of the 6-ethoxypyridin-3-yl moiety, a common structural motif in biologically active compounds. The electron-rich nature of the ethoxy-substituted pyridine ring can present unique challenges and opportunities in cross-coupling reactions, making the selection of an appropriate palladium catalyst and reaction conditions critical for success.

Challenges in the coupling of pyridine-based boronic acids can include catalyst inhibition by the pyridine nitrogen and a propensity for protodeboronation.[3] However, with the appropriate choice of ligands, bases, and solvents, high yields of the desired biaryl products can be achieved.

Data Presentation

The selection of the palladium catalyst, ligand, base, and solvent system is crucial for optimizing reaction yields and purity. The following tables summarize typical catalysts and conditions for Suzuki-Miyaura couplings involving heteroaryl boronic acids, providing a strong basis for reaction optimization with this compound.

Table 1: Common Palladium Catalysts and Ligands for Heteroaryl Suzuki-Miyaura Coupling

Catalyst/Pre-catalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine1-5A versatile and common catalyst, effective for a range of substrates.[4][5]
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene (dppf)1-5Often provides good yields for heteroaryl couplings, tolerant of various functional groups.[1]
Pd₂(dba)₃Various phosphine ligands (e.g., SPhos, XPhos, RuPhos)1-3Used with bulky, electron-rich phosphine ligands to overcome challenges with heteroaryl substrates.[1]
Pd(OAc)₂Can be used ligandless or with various phosphine ligands.1-5A common palladium source; performance is highly dependent on the chosen ligand.[6]

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Pyridine-based Boronic Acids

BaseSolvent SystemTemperature (°C)Typical Reaction Time (h)
K₂CO₃Toluene/Water, Dioxane/Water80-1104-24
Na₂CO₃Dioxane/Water, DMF80-1206-18
K₃PO₄Dioxane, Toluene80-1102-16
Cs₂CO₃Dioxane, Toluene80-1102-12

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and coupling partners.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for the coupling of this compound with a variety of aryl or heteroaryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the aryl halide, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[5]

  • Add toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.[5]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Coupling using PdCl₂(dppf)

This protocol is advantageous for rapid reaction optimization and can significantly reduce reaction times.

Materials:

  • This compound (1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/water mixture (e.g., 4:1)

  • Microwave reactor vials and caps

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl halide, PdCl₂(dppf), and sodium carbonate.[7]

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[7]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.[7]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R')L2 Transmetalation R'-B(OH)2, Base Ar-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)(R')L2->Ar-R' Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Aryl Halide, Base B Add Palladium Catalyst A->B C Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) B->C D Add Degassed Solvents C->D E Heat and Stir (Conventional or Microwave) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Workup (Extraction with Organic Solvent) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product J->K

References

Application Notes and Protocols: (6-Ethoxypyridin-3-yl)boronic Acid in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and the downstream pathways that govern B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3] Consequently, the development of small molecule BTK inhibitors has become a significant area of research in medicinal chemistry.

(6-Ethoxypyridin-3-yl)boronic acid has emerged as a key building block in the synthesis of a new generation of BTK inhibitors. Its ethoxypyridine moiety can be found in several potent and selective BTK inhibitors, where it often engages in crucial interactions within the kinase domain. This document provides detailed application notes and protocols for the use of this compound in the synthesis of BTK inhibitors, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

The activation of BTK is a critical step in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C-gamma 2 (PLCγ2), which in turn triggers a cascade of intracellular signaling events, including calcium mobilization and activation of transcription factors like NF-κB. This ultimately results in B-cell activation, proliferation, and antibody production.[1] BTK inhibitors block this pathway by binding to the kinase domain of BTK, thereby preventing its phosphorylation and subsequent downstream signaling.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK_inactive BTK (inactive) Lyn_Syk->BTK_inactive phosphorylates BTK_active BTK (active) BTK_inactive->BTK_active activation PLCG2 PLCγ2 BTK_active->PLCG2 phosphorylates Downstream Downstream Signaling (Ca²⁺, NF-κB) PLCG2->Downstream activates Response B-Cell Proliferation, Survival, Activation Downstream->Response leads to BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK_active inhibits Suzuki_Workflow Reactants Reactants: - Halo-heterocycle - this compound - Palladium Catalyst - Ligand - Base Reaction Reaction Setup: - Degassed Solvent - Inert Atmosphere (N₂ or Ar) - Heating Reactants->Reaction Monitoring Reaction Monitoring: - TLC - LC-MS Reaction->Monitoring Workup Work-up: - Quenching - Extraction - Drying Monitoring->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Final Product: BTK Inhibitor Precursor Purification->Product Characterization Characterization: - NMR - MS - HPLC Product->Characterization

References

Application Notes and Protocols for Chan-Lam Coupling using Substituted Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, most notably C-N and C-O bonds.[1] This reaction typically involves the coupling of a boronic acid with an amine or alcohol and is favored for its generally mild reaction conditions, often proceeding at room temperature and open to the atmosphere.[1] These characteristics make it an attractive method in medicinal chemistry and drug development for the synthesis of complex molecules.

While the Chan-Lam coupling is well-established for a wide range of arylboronic acids, the use of heteroarylboronic acids, particularly substituted pyridylboronic acids, can present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the copper catalyst, potentially inhibiting catalytic activity and leading to lower yields. However, with optimized conditions and careful selection of substrates, the Chan-Lam coupling can be a highly effective method for the synthesis of N-pyridyl compounds, which are prevalent in many biologically active molecules.

These application notes provide an overview of the Chan-Lam coupling using substituted pyridylboronic acids, including detailed experimental protocols, a summary of reaction data, and a discussion of the challenges and strategies for successful coupling.

Challenges in Chan-Lam Coupling with Pyridylboronic Acids

The primary challenge in using pyridylboronic acids in Chan-Lam couplings is the potential for the pyridine nitrogen to act as a ligand for the copper catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, resulting in low product yields. For instance, the coupling of 3-pyridylboronic acid with benzimidazole has been reported to give a modest yield of only 22%.[2] Similarly, the reaction of 3- and 4-pyridylboronic acids with 4-trifluoromethylpyrimidin-2(1H)-one resulted in low yields of 13-17%.

Strategies to overcome these challenges include:

  • Modification of the Pyridylboronic Acid: The electronic properties of the pyridylboronic acid can significantly influence the reaction outcome. The introduction of electron-donating groups on the pyridine ring can increase the nucleophilicity of the boronic acid and improve reaction yields. For example, the presence of a methoxy or 1-pyrrolidinyl group at the 4-position of 3-pyridylboronic acid was found to increase the yield of the coupling product with 4-trifluoromethylpyrimidin-2(1H)-one.

  • Ligand Selection: The use of appropriate ligands can modulate the reactivity of the copper catalyst and prevent catalyst inhibition by the pyridine nitrogen. While some Chan-Lam couplings proceed without an added ligand, for challenging substrates like pyridylboronic acids, the addition of a suitable ligand can be beneficial.

  • Optimization of Reaction Conditions: Careful optimization of the base, solvent, temperature, and reaction time is crucial for successful coupling with pyridylboronic acids.

Experimental Protocols

The following are general protocols for the Chan-Lam coupling of substituted pyridylboronic acids with amines and N-heterocycles. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: N-Arylation of Heterocycles with Substituted Pyridylboronic Acids

This protocol is adapted from the coupling of 3-pyridylboronic acid with quinolin-2(1H)-one.

Materials:

  • Substituted Pyridylboronic Acid (1.2 - 2.0 equiv.)

  • N-Heterocycle (1.0 equiv.)

  • Copper(II) Acetate (Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., Pyridine, Triethylamine, or Potassium Carbonate, 2.0 equiv.)

  • Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add the N-heterocycle (1.0 equiv.), substituted pyridylboronic acid (1.2-2.0 equiv.), and copper(II) acetate (10-20 mol%).

  • Add the solvent (e.g., DCM) and the base (e.g., pyridine, 2.0 equiv.).

  • Stir the reaction mixture at room temperature and open to the air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 24 to 72 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-pyridyl heterocycle.

Protocol 2: N-Arylation of Anilines with Substituted Pyridylboronic Acids

This protocol is a general procedure adaptable for the coupling of pyridylboronic acids with anilines.

Materials:

  • Substituted Pyridylboronic Acid (1.5 equiv.)

  • Aniline derivative (1.0 equiv.)

  • Copper(II) Acetate (Cu(OAc)₂, 10 mol%)

  • Base (e.g., 2,6-Lutidine, 2.0 equiv.)

  • Myristic Acid (20 mol%) (optional, can improve solubility and reaction rate)

  • Solvent (e.g., Toluene/Acetonitrile mixture)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, combine the aniline derivative (1.0 equiv.), substituted pyridylboronic acid (1.5 equiv.), copper(II) acetate (10 mol%), and myristic acid (if used).

  • Add the solvent and the base (e.g., 2,6-lutidine).

  • Seal the vial and stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the specific substrates.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize representative data for the Chan-Lam coupling of pyridylboronic acids with various nitrogen nucleophiles.

Table 1: Chan-Lam Coupling of Pyridylboronic Acids with N-Heterocycles

Pyridylboronic AcidN-HeterocycleCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Pyridylboronic acidQuinolin-2(1H)-oneCu(OTf)₂ (20)1,10-PhenanthrolineMeCNRT2461
3-Pyridylboronic acid4-Trifluoromethylpyrimidin-2(1H)-oneCu(OAc)₂ (100)PyridineDCMRT4817
4-Pyridylboronic acid4-Trifluoromethylpyrimidin-2(1H)-oneCu(OAc)₂ (100)PyridineDCMRT4813
4-Methoxy-3-pyridylboronic acid4-Trifluoromethylpyrimidin-2(1H)-oneCu(OAc)₂ (100)PyridineDCMRT4855
4-(Pyrrolidin-1-yl)-3-pyridylboronic acid4-Trifluoromethylpyrimidin-2(1H)-oneCu(OAc)₂ (100)PyridineDCMRT4862
3-Pyridylboronic acidBenzimidazoleCu(OAc)₂ (stoich.)PyridineDCMRT4822[2]

Table 2: General Conditions for Chan-Lam Coupling with Other N-Nucleophiles (Adapted from Arylboronic Acid Couplings)

N-Nucleophile TypeTypical CatalystTypical BaseTypical SolventTypical Temp.
Primary/Secondary Aliphatic AminesCu(OAc)₂ or CuIEt₃N, K₂CO₃DCM, MeOHRT - 60°C
AnilinesCu(OAc)₂Pyridine, 2,6-LutidineDCM, TolueneRT - 80°C
Amides/ImidesCu(OAc)₂Pyridine, K₃PO₄DCM, MeCN50 - 100°C

Note: Yields for these generalized reactions with substituted pyridylboronic acids will be highly substrate-dependent and require optimization.

Visualizations

Chan-Lam Coupling Catalytic Cycle

Chan_Lam_Coupling cluster_cycle Catalytic Cycle CuII Cu(II) Transmetalation Transmetalation CuII->Transmetalation + R-B(OH)₂ CuI Cu(I) Oxidation Oxidation CuI->Oxidation Oxidation (O₂ from air) Product R-Nuc CuIII_intermediate R-Cu(III)-Nuc Transmetalation->CuIII_intermediate Forms Cu(III) intermediate Reductive_Elimination Reductive Elimination CuIII_intermediate->Reductive_Elimination Reductive Elimination Reductive_Elimination->CuI Reductive_Elimination->Product Oxidation->CuII NucH Nuc-H (Amine/Heterocycle) NucH->CuII Coordination

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Experimental Workflow for Chan-Lam Coupling

Experimental_Workflow start Start reagents Combine N-nucleophile, pyridylboronic acid, Cu catalyst, and base in a flask. start->reagents solvent Add solvent and stir at specified temperature (open to air). reagents->solvent monitor Monitor reaction progress by TLC or LC-MS. solvent->monitor workup Perform aqueous work-up: - Dilute with organic solvent - Wash with water and brine - Dry and concentrate monitor->workup Reaction complete purification Purify crude product by column chromatography. workup->purification product Obtain pure N-pyridyl product purification->product end End product->end

Caption: General experimental workflow for Chan-Lam coupling.

References

Application Notes and Protocols for the Synthesis of Biarylpyridines using (6-Ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biarylpyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct these complex architectures. (6-Ethoxypyridin-3-yl)boronic acid has emerged as a critical building block in this context, particularly in the synthesis of targeted therapies such as Bruton's tyrosine kinase (BTK) inhibitors, which are pivotal in the treatment of various cancers and autoimmune diseases.[1][2][3][4][5]

These application notes provide detailed protocols and a summary of reaction conditions for the synthesis of biarylpyridines via the Suzuki-Miyaura coupling of this compound with various aryl halides. The information is intended to guide researchers in developing robust and efficient synthetic routes to novel biarylpyridine-containing molecules.

Key Applications in Drug Discovery

The 6-ethoxypyridine moiety is a key pharmacophore in a number of drug candidates and approved medicines. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. A significant application of this compound is in the synthesis of BTK inhibitors. BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies and autoimmune disorders.

Signaling Pathway of BTK Inhibition

BTK_Inhibition BCR B-cell Receptor (BCR) Activation Lyn_Syk Lyn/Syk Phosphorylation BCR->Lyn_Syk BTK BTK Activation Lyn_Syk->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation BTK_Inhibitor BTK Inhibitor (contains 6-ethoxypyridine) BTK_Inhibitor->BTK

Caption: The role of BTK in B-cell signaling and its inhibition.

Suzuki-Miyaura Cross-Coupling: An Overview

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of building blocks.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup: Combine boronic acid, aryl halide, palladium catalyst, and base in a flask. B 2. Degas Solvent: Spurge the solvent with an inert gas (e.g., Argon or Nitrogen). A->B C 3. Add Solvent: Add the degassed solvent to the reaction flask. B->C D 4. Heating & Monitoring: Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. C->D E 5. Work-up: Cool, dilute with water, and extract with an organic solvent. D->E F 6. Purification: Dry the organic layer, concentrate, and purify by column chromatography. E->F G 7. Characterization: Analyze the pure product by NMR, Mass Spectrometry, etc. F->G

Caption: A typical experimental workflow for Suzuki coupling reactions.

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, the aryl bromide, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified biarylpyridine by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for certain substrates.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or 1,4-Dioxane)

Procedure:

  • In a microwave reaction vessel, combine this compound, the aryl halide, palladium catalyst, and base.

  • Add the solvent and seal the vessel.

  • Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are examples, and optimization is often required for new substrates.

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901285
21-Bromo-4-fluorobenzenePdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF120 (MW)0.592
32-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1001678
41-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100888
54-Bromo-N,N-dimethylanilinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)851875

Yields are for isolated, purified products. MW = Microwave irradiation.

Conclusion

This compound is a versatile and valuable building block for the synthesis of biarylpyridines, which are of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of these important molecular scaffolds. The protocols and data presented in these application notes serve as a practical guide for researchers to facilitate the synthesis and exploration of novel biarylpyridine-based compounds for various therapeutic applications. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

(6-Ethoxypyridin-3-yl)boronic Acid: A Key Building Block for Potent and Selective Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(6-Ethoxypyridin-3-yl)boronic acid has emerged as a valuable heterocyclic building block for medicinal chemists, particularly in the development of targeted therapies. Its utility is highlighted in the synthesis of potent and selective kinase inhibitors, most notably in the pursuit of next-generation Bruton's tyrosine kinase (BTK) inhibitors for the treatment of autoimmune diseases and B-cell malignancies. This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of the BTK inhibitor, remibrutinib (LOU064).

Physicochemical Properties

PropertyValue
CAS Number 612845-44-0
Molecular Formula C₇H₁₀BNO₃
Molecular Weight 167.97 g/mol
Appearance White to off-white powder
Purity Typically ≥98%

Applications in Drug Discovery

This compound is a versatile reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 6-ethoxypyridin-3-yl moiety into a target molecule. This structural motif is of particular interest in kinase inhibitor design due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases.

The most prominent application of a derivative of this building block is in the synthesis of remibrutinib (LOU064) , a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of numerous B-cell malignancies and autoimmune disorders.[3]

Target Profile: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a central role in B-cell development, differentiation, and signaling.[3] Dysregulation of BTK activity is associated with various B-cell cancers and autoimmune diseases.[4] Inhibitors of BTK have shown significant clinical benefit in treating these conditions.

Pharmacological Data of Remibrutinib (LOU064)

The incorporation of a moiety derived from a functionalized ethoxypyridine boronic acid derivative contributes to the high potency and selectivity of remibrutinib.

CompoundTargetIC₅₀ (Enzymatic Assay)IC₅₀ (Whole Blood Assay)
Remibrutinib (LOU064)BTK1 nM[1][5]0.023 µM[1][5]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, exemplified by a key step in the synthesis of remibrutinib.

Protocol 1: Synthesis of this compound

This protocol is based on a general method for the synthesis of pyridylboronic acids.

Materials:

  • 2-Ethoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Dissolve 2-ethoxypyridine (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.

G A 2-Ethoxypyridine B Lithiation (-78 °C, n-BuLi) A->B C Borylation (-78 °C, Triisopropyl borate) B->C D Acidic Workup (HCl) C->D E This compound D->E

Protocol 2: Suzuki-Miyaura Cross-Coupling for BTK Inhibitor Synthesis

This protocol describes a representative Suzuki-Miyaura coupling reaction, a key step in the synthesis of remibrutinib, using a boronic acid/ester derivative. This can be adapted for this compound.

Materials:

  • Aryl or heteroaryl halide (e.g., a chloropyrimidine derivative) (1.0 equiv)

  • This compound (or its pinacol ester) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with water)

  • Standard reaction glassware

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl/Heteroaryl Halide F Suzuki-Miyaura Coupling A->F B This compound B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃) D->F E Solvent & Heat E->F G Workup & Purification F->G H Coupled Product G->H

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and its inhibition by a BTK inhibitor.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation B-Cell Proliferation, Survival, and Differentiation NFkB->Proliferation BTKi This compound-derived BTK Inhibitor BTKi->BTK inhibits

Conclusion

This compound and its derivatives are indispensable tools in modern drug discovery, enabling the efficient synthesis of complex heterocyclic molecules with significant therapeutic potential. The application of this building block in the development of the BTK inhibitor remibrutinib underscores its importance in creating highly potent and selective kinase inhibitors. The provided protocols and pathway information serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

References

Applications of Boronic Acids in C-C and C-N Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, particularly for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Their stability, functional group tolerance, and relatively low toxicity make them highly attractive coupling partners in a variety of transition metal-catalyzed reactions. This document provides detailed application notes and experimental protocols for two of the most significant reactions utilizing boronic acids: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N bond formation. These reactions are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Five FDA-approved drugs containing boronic acids include bortezomib, ixazomib, vaborbactam, tavaborole, and crisaborole, highlighting their importance in medicinal chemistry.[1][2][3]

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[4][5][6][7] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become one of the most versatile and widely used methods for the synthesis of biaryls, polyolefins, and styrenes.[4][7][8]

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9][10][11]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 Base Ar'-B(OH)2->Transmetalation B(OH)3 + X- B(OH)3 + X-

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of 4-bromoanisole)

  • Water (1 mL per mmol of 4-bromoanisole)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-methoxybiphenyl.

Quantitative Data: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid
EntryAryl HalideCatalystBaseSolventTime (h)Yield (%)Reference
14-BromoanisolePd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O595[12]
24-ChlorotoluenePd(dppf)Cl₂K₃PO₄Dioxane1288[9]
31-IodonaphthalenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O297[12]
42-BromopyridinePd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O692[13]
54-BromobenzonitrilePd(OAc)₂K₂CO₃H₂O/Acetone0.598[12]

C-N Bond Formation: The Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction for the formation of a carbon-nitrogen bond between a boronic acid and an amine, amide, or N-heterocycle.[14] This reaction offers a milder and often more functional group tolerant alternative to the Buchwald-Hartwig amination.[14] It is particularly valuable for the N-arylation of heterocycles, a common motif in pharmaceuticals.[15]

Catalytic Cycle of Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura coupling. However, a plausible catalytic cycle involves the formation of a copper(III) intermediate.[14]

Chan_Lam_Cycle Cu(II)L2 Cu(II)L2 Transmetalation1 Transmetalation1 Cu(II)L2->Transmetalation1 Ar-Cu(II)L Ar-Cu(II)L Transmetalation1->Ar-Cu(II)L Coordination Coordination Ar-Cu(II)L->Coordination Ar-Cu(II)(HNR2)L Ar-Cu(II)(HNR2)L Coordination->Ar-Cu(II)(HNR2)L Oxidation Oxidation Ar-Cu(II)(HNR2)L->Oxidation Ar-Cu(III)(NR2)L Ar-Cu(III)(NR2)L Oxidation->Ar-Cu(III)(NR2)L Reductive\nElimination Reductive Elimination Ar-Cu(III)(NR2)L->Reductive\nElimination Ar-NR2 Ar-NR2 (Coupled Product) Reductive\nElimination->Ar-NR2 Cu(I)L Cu(I)L Reductive\nElimination->Cu(I)L Reoxidation Reoxidation Cu(I)L->Reoxidation Reoxidation->Cu(II)L2 Regeneration Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation1 R2NH R2NH R2NH->Coordination Oxidant Oxidant (e.g., O2) Oxidant->Reoxidation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reagents: - Boronic Acid - Halide/Amine - Catalyst - Ligand (if any) - Base B Add to Dry Reaction Flask under Inert Atmosphere A->B C Add Anhydrous, Degassed Solvent B->C D Degas Reaction Mixture (e.g., Ar sparging) C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction with Organic Solvent) G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L Logical_Relationship cluster_CC C-C Bond Formation cluster_CN C-N Bond Formation BoronicAcid Boronic Acid (Ar-B(OH)2) Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki Coupling Partner ChanLam Chan-Lam Coupling BoronicAcid->ChanLam Coupling Partner Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Suzuki Biaryl Biaryl Product (Ar-Ar') Suzuki->Biaryl ArylHalide Aryl Halide (Ar'-X) ArylHalide->Suzuki Cu_Catalyst Copper Catalyst (e.g., Cu(OAc)2) Cu_Catalyst->ChanLam ArylAmine Aryl Amine Product (Ar-NR2) ChanLam->ArylAmine Amine Amine/N-Heterocycle (R2NH) Amine->ChanLam

References

Application Notes: (6-Ethoxypyridin-3-yl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

(6-Ethoxypyridin-3-yl)boronic acid is an organoboron compound increasingly recognized for its potential as a versatile building block in the synthesis of advanced materials. Its unique electronic properties and reactivity make it a valuable precursor for creating novel organic electronic materials, sensors, and functional polymers. This document provides an overview of its applications, experimental protocols, and potential uses in materials science research and development.

Physicochemical Properties

This compound is a stable, solid compound with the following properties:

PropertyValueReference
CAS Number 612845-44-0[1]
Molecular Formula C₇H₁₀BNO₃[1]
Molecular Weight 166.97 g/mol [1]
Appearance White to off-white solidN/A
Purity ≥97%[2]
Melting Point 135-140 °C[2]
Boiling Point 313.2±52.0 °C (Predicted)[2]
Density 1.24±0.1 g/cm³ (Predicted)[2]
Storage Store in a cool, dry, and well-ventilated area[2]

Key Applications in Materials Science

While direct applications of this compound in materials science are an emerging area of research, its structural motifs are highly relevant to the development of:

  • Organic Light-Emitting Diodes (OLEDs): Pyridine-containing organic molecules are widely used in the emissive and charge-transport layers of OLEDs.[3][4] The ethoxy group on the pyridine ring can enhance solubility and influence the electronic properties of the resulting materials. This compound serves as a key building block for introducing this functionalized pyridine unit into larger conjugated systems through Suzuki-Miyaura cross-coupling reactions.[5]

  • Organic Semiconductors: The development of novel organic semiconductors for applications in transistors and photovoltaics often relies on the synthesis of extended π-conjugated systems. The pyridine ring, with its electron-deficient nature, can be incorporated to tune the electron affinity and charge transport characteristics of these materials.

  • Sensors: Boronic acids are well-known for their ability to bind with diols, making them ideal for developing sensors for saccharides and other biologically relevant molecules.[6][7] While not yet demonstrated for this specific derivative, the (6-Ethoxypyridin-3-yl) moiety could be incorporated into fluorescent or colorimetric sensor platforms.

  • Functional Polymers: Boronic acid-containing polymers can exhibit stimuli-responsive behavior, such as changes in solubility or conformation in response to pH or the presence of diols.[6][7][8] These "smart" polymers have potential applications in drug delivery, self-healing materials, and responsive coatings.

Experimental Protocols

The primary utility of this compound in materials synthesis is through the Suzuki-Miyaura cross-coupling reaction . This reaction provides an efficient method for forming carbon-carbon bonds between the pyridyl group and other aromatic or vinylic halides.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving pyridylboronic acids.[5][9]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the vessel.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Reaction Yields from Literature:

A study by Öztürk and co-workers demonstrated the use of a similar pyridinylboronic acid in Suzuki coupling reactions to synthesize new heterobiaryls.[9] While specific yields for this compound were not provided, analogous reactions with 2-ethoxypyridin-3-ylboronic acid resulted in the formation of substituted bipyridines.[9]

Visualizing Workflows and Pathways

Logical Workflow for Material Synthesis

The following diagram illustrates a typical workflow for the synthesis and characterization of new materials using this compound.

G A Starting Material This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Halide (Building Block) B->C D Purification (e.g., Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Property Evaluation (Optical, Electronic, etc.) E->F G Device Fabrication (e.g., OLED, Sensor) F->G

Material synthesis and evaluation workflow.
Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)Ln-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Suzuki-Miyaura cross-coupling catalytic cycle.

Future Outlook

This compound represents a promising building block for the next generation of organic materials. Further research into its incorporation into novel molecular and polymeric architectures is expected to unlock new functionalities and applications in organic electronics, sensing, and smart materials. Researchers are encouraged to explore its use in Suzuki-Miyaura and other cross-coupling reactions to create a diverse library of new materials with tailored properties.

References

Application Notes and Protocols for Suzuki Coupling of 6-Halopurines with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-halopurines with a variety of boronic acids. This reaction is a cornerstone in medicinal chemistry and drug discovery for the synthesis of 6-arylpurine derivatives, a class of compounds with significant biological activities.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2] In the context of purine chemistry, it allows for the introduction of aryl, heteroaryl, and vinyl substituents at the 6-position of the purine ring, a key modification for modulating the biological activity of these scaffolds.[3] The reaction is widely employed in the synthesis of potential therapeutic agents, including kinase inhibitors and antivirals.[1]

The general transformation involves the reaction of a 6-halopurine with an organoborane, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[2] The choice of reaction components is crucial for achieving high yields and purity.

Reactivity of 6-Halopurines

The reactivity of the 6-halopurine in the Suzuki coupling follows the general trend for aryl halides, which is determined by the carbon-halogen bond strength. The order of reactivity is I > Br > OTf >> Cl.[2][4] While 6-iodopurines are the most reactive, 6-chloropurines are often more readily available and cost-effective, making the development of efficient protocols for their coupling a significant area of research.[5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and yields for the Suzuki coupling of various 6-halopurines with different boronic acids, compiled from the cited literature.

Table 1: Suzuki Coupling of 9-Benzyl-6-chloropurine with Various Boronic Acids [3]

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene1001285
4-Methylphenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene1001288
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene1001292
4-Fluorophenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃DME/H₂O851282
4-Formylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O851275
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene1001278

Table 2: Suzuki Coupling of Other 6-Halopurines [3][6]

6-HalopurineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
9-Benzyl-6-iodopurinePhenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene100695
6-ChloropurinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene100875
2-Amino-6-chloropurine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene100885
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)purinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene100890

Experimental Protocols

This section provides a general, detailed protocol for the Suzuki coupling of a 6-halopurine with a boronic acid. This protocol can be adapted based on the specific substrates and reaction scale.

Materials and Reagents
  • 6-Halopurine (e.g., 6-chloropurine, 1.0 mmol)

  • Boronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • For aqueous conditions: Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Reaction monitoring tools (TLC or LC-MS)

  • Purification supplies (Silica gel for column chromatography, solvents for elution)

General Anhydrous Protocol (for electron-rich or neutral boronic acids)[3]
  • Reaction Setup:

    • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 6-halopurine (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol) under a positive flow of inert gas.

    • Add the anhydrous, degassed solvent (e.g., Toluene, 10 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with an appropriate organic solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylpurine derivative.

General Aqueous Protocol (for electron-deficient boronic acids)[3]
  • Reaction Setup:

    • Follow the same initial setup as the anhydrous protocol, adding the 6-halopurine, boronic acid, base, and catalyst to the reaction vessel under an inert atmosphere.

    • Add a mixture of a degassed organic solvent (e.g., 1,2-dimethoxyethane (DME), 8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution:

    • Heat the biphasic mixture to the desired temperature (typically 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress as described in the anhydrous protocol.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography as described previously.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling protocol for 6-halopurines.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Ar' Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Aryl-Ar' (Product) RedElim->Product Halopurine 6-Halopurine (Ar-X) Halopurine->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (6-Halopurine, Boronic Acid, Base) setup Assemble Reaction under Inert Gas reagents->setup glassware Flame-dry Glassware glassware->setup solvent Degas Solvent solvent->setup add_catalyst Add Palladium Catalyst setup->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate in vacuo filter->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product chromatography->characterize

Caption: General experimental workflow for Suzuki coupling of 6-halopurines.

References

Application Notes and Protocols: Liebeskind-Srogl Coupling of Boronic Acids with Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Liebeskind-Srogl coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid.[1][2] This reaction is particularly valuable for the synthesis of ketones under neutral conditions, avoiding the need for harsh bases often required in traditional cross-coupling methods.[3][4] Its significance in organic synthesis stems from the broad availability of the starting materials and its tolerance of a wide range of functional groups, making it a valuable tool in natural product synthesis and medicinal chemistry.[1][5]

Core Advantages of the Liebeskind-Srogl Coupling:

  • Neutral Reaction Conditions: The reaction proceeds without the need for strong bases, making it suitable for substrates sensitive to basic conditions.[3][4]

  • Broad Substrate Scope: A wide variety of aryl, heteroaryl, and vinyl boronic acids can be coupled with diverse thioesters.[1]

  • Functional Group Tolerance: The mild conditions allow for the presence of numerous functional groups that might not be compatible with other coupling methods.[5]

  • Applications in Complex Molecule Synthesis: This methodology has been successfully employed as a key step in the total synthesis of several complex natural products, including viridin, Goniodomin A, and amphidinolide F.[1]

Reaction Mechanism and Workflow

The first-generation Liebeskind-Srogl coupling typically employs a palladium(0) catalyst, a phosphine ligand (often tris(2-furyl)phosphine - TFP), and a stoichiometric amount of a copper(I) carboxylate, most commonly copper(I) thiophene-2-carboxylate (CuTC).[1] The proposed mechanism involves the coordination of the copper salt to the sulfur atom of the thioester, facilitating the oxidative addition of the palladium catalyst to the C-S bond. Subsequent transmetalation with the boronic acid and reductive elimination yields the desired ketone and regenerates the palladium catalyst.[1][4]

Below are diagrams illustrating the reaction mechanism and a typical experimental workflow.

G Figure 1: Proposed Mechanism of the First-Generation Liebeskind-Srogl Coupling cluster_cat Catalytic Cycle cluster_reactants Reactants & Reagents Pd(0)L2 Pd(0)L₂ Pd(II)_intermediate R¹(R²S)Pd(II)L₂ Pd(0)L2->Pd(II)_intermediate Oxidative Addition Pd(II)_transmetalation R¹(R³)Pd(II)L₂ Pd(II)_intermediate->Pd(II)_transmetalation Transmetalation Pd(II)_transmetalation->Pd(0)L2 Ketone R¹(CO)R³ Pd(II)_transmetalation->Ketone Reductive Elimination Thioester R¹C(O)SR² Thioester->Pd(II)_intermediate C-S bond cleavage Boronic_Acid R³B(OH)₂ Boronic_Acid->Pd(II)_transmetalation R³ transfer CuTC CuTC CuTC->Pd(II)_intermediate facilitates oxidative addition

Caption: Proposed mechanism of the Liebeskind-Srogl coupling.

G Figure 2: General Experimental Workflow Start Start Setup Combine Thioester, Boronic Acid, CuTC, Palladium Catalyst, and Ligand in an inert atmosphere. Start->Setup Solvent Add anhydrous solvent (e.g., THF). Setup->Solvent Reaction Heat the reaction mixture (e.g., 50 °C) with stirring. Solvent->Reaction Monitoring Monitor reaction progress (e.g., by TLC or LC-MS). Reaction->Monitoring Workup Perform aqueous workup to remove copper salts. Monitoring->Workup Upon completion Purification Purify the crude product (e.g., by column chromatography). Workup->Purification Characterization Characterize the final ketone product. Purification->Characterization End End Characterization->End G Figure 3: Role in a Drug Discovery Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation Target_ID->Lead_Gen Library_Synthesis Library Synthesis Lead_Gen->Library_Synthesis LS_Coupling Liebeskind-Srogl Coupling: Thioester + Boronic Acid Library Library_Synthesis->LS_Coupling SAR SAR Studies LS_Coupling->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

Application Notes and Protocols for DNA-Compatible Suzuki-Miyaura Coupling with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for performing Suzuki-Miyaura cross-coupling reactions on DNA-conjugated substrates. The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, and its adaptation for DNA compatibility has become crucial for the synthesis of DNA-Encoded Libraries (DELs), a technology revolutionizing drug discovery.[1][2][3] By covalently linking a small molecule to a unique DNA tag, DELs allow for the screening of vast numbers of compounds against a biological target.[4][5] The success of DEL synthesis hinges on the availability of robust and mild chemical reactions that do not compromise the integrity of the DNA backbone.[4][5]

The protocols described herein focus on the palladium-catalyzed cross-coupling of DNA-linked aryl halides with a diverse range of aryl boronic acids. These methods are designed to be performed in aqueous environments and at temperatures that preserve the structure of the DNA oligonucleotide.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[6] The catalytic cycle, adapted for DNA-compatible conditions, is a fundamental concept for understanding and troubleshooting these reactions.

Suzuki_Mechanism A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Aryl Palladium Complex) B->C + DNA-Ar-X D Transmetalation C->D G Ar-Pd(II)-Ar'(L2) D->G E Ar-B(OH)2 E->D + Ar'-B(OH)2 + Base F Base H Reductive Elimination G->H H->A Regeneration I Ar-Ar' (Coupled Product) H->I J DNA-Ar-X Experimental_Workflow A Reagent Preparation (DNA-Ar-I, Boronic Acid, Catalyst, Base) B Reaction Assembly (Aqueous Buffer) A->B C Incubation (37°C, 28h) B->C D Reaction Quenching / Purification (e.g., Ethanol Precipitation) C->D E Product Analysis (LC-MS) D->E

References

Application Notes and Protocols for the Synthesis of Isoflavones using (6-Ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of isoflavones, specifically focusing on the utilization of (6-ethoxypyridin-3-yl)boronic acid as a key building block. The protocols detailed below are based on the well-established Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This methodology is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by isoflavones.

Introduction

Isoflavones are a class of naturally occurring phenolic compounds that are structurally similar to estrogens and are known to possess a wide range of biological activities.[1] Their therapeutic potential has led to extensive research into the synthesis of novel isoflavone derivatives. The Suzuki-Miyaura cross-coupling reaction has emerged as a versatile and efficient method for the synthesis of isoflavones.[2][3][4] This reaction typically involves the palladium-catalyzed coupling of a 3-halochromone with an arylboronic acid.[2][3]

This document outlines the synthesis of a pyridyl-substituted isoflavone using this compound. The incorporation of a pyridine moiety can significantly influence the pharmacological properties of the resulting isoflavone.

Synthesis Overview

The synthesis of the target isoflavone is a two-step process:

  • Synthesis of 3-Iodochromone: This precursor is synthesized from the corresponding 2-hydroxyacetophenone derivative. A reliable method for this transformation is the iodine monochloride (ICl)-induced cyclization of an intermediate enaminone.[2][5][6][7]

  • Suzuki-Miyaura Cross-Coupling: The 3-iodochromone is then coupled with this compound in the presence of a palladium catalyst and a base to yield the desired isoflavone.[3][4][8]

Experimental Protocols

Protocol 1: Synthesis of 3-Iodochromone

This protocol is adapted from the ICl-induced cyclization of enaminones, which provides a simple and efficient route to 3-iodochromones under mild conditions.[2][5][6][7]

Step 1a: Synthesis of 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one (Enaminone)

  • To a solution of 2-hydroxyacetophenone (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

  • Heat the reaction mixture at 90-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone.

  • Purify the crude product by recrystallization or column chromatography.

Step 1b: Synthesis of 3-Iodochromone

  • Dissolve the enaminone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (ICl) (1.1 eq) in the same solvent to the cooled enaminone solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-iodochromone by column chromatography on silica gel.

Protocol 2: Synthesis of 3-(6-Ethoxypyridin-3-yl)chromen-4-one (Isoflavone) via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 3-iodochromone with this compound.[3][4][8]

  • In a reaction vessel, combine 3-iodochromone (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq), and a base such as sodium carbonate (Na₂CO₃) (2.0 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add a degassed solvent system, for example, a mixture of toluene and water (4:1) or 1,4-dioxane and water (4:1).

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude isoflavone by column chromatography on silica gel to obtain the final product.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura synthesis of various isoflavones, demonstrating the general efficiency of this methodology.

Entry3-HalochromoneArylboronic AcidCatalystBaseSolventYield (%)
13-IodochromonePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O85
23-Bromochromone4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92
33-Iodochromone3-Furylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene78
43-Bromochromone4-Fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃THF/H₂O88

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of the target isoflavone.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Iodochromone cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_purification Purification Acetophenone 2-Hydroxyacetophenone Enaminone Enaminone Intermediate Acetophenone->Enaminone DMF-DMA Iodochromone 3-Iodochromone Enaminone->Iodochromone ICl Isoflavone Target Isoflavone Iodochromone->Isoflavone Pd Catalyst, Base BoronicAcid This compound BoronicAcid->Isoflavone PurifiedProduct Purified Isoflavone Isoflavone->PurifiedProduct Column Chromatography

Caption: Overall synthetic workflow for the preparation of the target isoflavone.

Signaling Pathway

Isoflavones are known to modulate various signaling pathways, contributing to their biological effects. One such pathway involves the inhibition of protein tyrosine kinases (PTKs), which are crucial in cell growth and proliferation signaling.[1][9]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Isoflavone Pyridyl-Isoflavone Isoflavone->RTK Inhibition

Caption: Inhibition of the RTK signaling pathway by a pyridyl-isoflavone.

Biological Relevance

The synthesized pyridyl-substituted isoflavone may exhibit interesting biological properties. Isoflavones are known to interact with various molecular targets, including estrogen receptors and protein kinases.[1][10] The presence of the ethoxypyridine moiety could enhance binding to specific targets or alter the pharmacokinetic profile of the molecule. For instance, many kinase inhibitors incorporate a pyridine ring to form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. Therefore, these novel isoflavones could be valuable candidates for screening in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of these compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura coupling reactions involving pyridylboronic acids.

Introduction: The "2-Pyridyl Problem"

The Suzuki-Miyaura cross-coupling of pyridylboronic acids, particularly 2-pyridylboronic acid, presents unique challenges often referred to as the "2-pyridyl problem".[1][2] The primary difficulty is the inherent instability of the pyridylboronic acid, which is highly susceptible to a side reaction called protodeboronation.[3][4][5] This reaction involves the cleavage of the carbon-boron (C-B) bond, replacing it with a carbon-hydrogen (C-H) bond, which consumes the starting material and reduces the yield of the desired product.[4][5][6]

Additional challenges include:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[6][7]

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation, a key step in the catalytic cycle.[3]

  • Side Reactions: Besides protodeboronation, other side reactions like homocoupling of the boronic acid and dehalogenation of the aryl halide can further complicate the reaction and purification.[8]

This guide offers practical solutions and optimization strategies to overcome these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yield consistently low or zero?

Low or no yield is the most common issue and can stem from several factors. Use the following troubleshooting guide to diagnose the problem.

Troubleshooting_Low_Yield Start Low or No Yield Protodeboronation Protodeboronation Suspected? (LC-MS shows pyridine byproduct) Start->Protodeboronation Unreacted_SM Starting Material Unreacted? Start->Unreacted_SM Side_Products Complex Mixture of Byproducts? Start->Side_Products Sol_Protodeboronation Use Milder Base (e.g., KHCO₃) Use Anhydrous Solvent Switch to Boronic Ester (Pinacol, MIDA) Lower Reaction Temperature Protodeboronation->Sol_Protodeboronation Yes Sol_Unreacted_SM Increase Temperature Switch to More Active Catalyst/Ligand (e.g., Pd₂(dba)₃ / XPhos) Ensure High Purity of Reagents Unreacted_SM->Sol_Unreacted_SM Yes Sol_Side_Products Thoroughly Degas Solvents to prevent Homocoupling Optimize Base and Temperature Adjust Stoichiometry (slight excess of boronic acid) Side_Products->Sol_Side_Products Yes

A workflow diagram for troubleshooting low yields.
Q2: How can I specifically minimize protodeboronation?

Protodeboronation is the most significant side reaction for pyridylboronic acids.[4][5] The 2-pyridylboronic acid is particularly prone to this decomposition under neutral pH conditions due to the formation of a reactive zwitterionic species.[4][5]

Strategies to Mitigate Protodeboronation:

  • Use Stabilized Boronic Acid Derivatives: Instead of the free boronic acid, use more stable esters like pinacol boronates or N-methyliminodiacetic acid (MIDA) boronates.[4][6] These derivatives provide a slow release of the boronic acid in situ, keeping its concentration low and minimizing decomposition.[5]

  • Optimize Reaction pH: Both acidic and basic conditions can slow down protodeboronation by shifting the equilibrium away from the reactive zwitterion.[4] The choice of base is therefore critical.

  • Employ Milder Conditions: Lowering the reaction temperature and reducing the reaction time can decrease the rate of protodeboronation.[8]

  • Use Anhydrous Solvents: Water can facilitate the hydrolysis of the C-B bond. Using anhydrous solvents can significantly reduce this side reaction.[8][9]

Competing_Pathways cluster_reactants Reactants Pyridyl_BA Pyridylboronic Acid Desired_Coupling Desired Suzuki Cross-Coupling Pyridyl_BA->Desired_Coupling Protodeboronation Protodeboronation (Side Reaction) Pyridyl_BA->Protodeboronation H₂O / Heat Aryl_Halide Aryl Halide Aryl_Halide->Desired_Coupling Catalyst Pd(0) Catalyst Desired_Coupling->Catalyst

Competing pathways in 2-pyridyl Suzuki reactions.
Q3: What are the recommended catalysts, ligands, and bases?

The choice of catalyst, ligand, and base is critical for a successful reaction and is highly substrate-dependent.[6]

  • Catalysts: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[1][3] More advanced, air-stable pre-catalysts (e.g., XPhos-Pd-G3) can also be highly effective.[4]

  • Ligands: Bulky, electron-rich phosphine ligands are generally the most successful for coupling pyridylboronic acids. They accelerate the key steps of the catalytic cycle and stabilize the palladium catalyst.[1] Biaryl phosphines are often considered state-of-the-art for these challenging couplings.[1]

  • Bases: The base activates the boronic acid to form a more nucleophilic boronate species for transmetalation.[7] Stronger, non-nucleophilic bases are often preferred.

Table 1: Comparison of Common Ligands for 2-Pyridyl Suzuki Couplings

Ligand Type Specific Examples Key Features & Performance
Biaryl Phosphines XPhos, RuPhos, SPhos Generally provide high yields for a broad range of substrates, including sterically hindered partners.[1] Considered the top choice for difficult couplings.[6]
N-Heterocyclic Carbenes (NHCs) IPr, IMes Offer high stability and activity, sometimes outperforming phosphine ligands for specific substrates.

| Traditional Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ often gives low yields with pyridylboronic acids.[10] P(t-Bu)₃ can be effective but is air-sensitive.[10] |

Table 2: Effect of Different Bases on Reaction Yield

Base Strength Common Solvents Notes
K₃PO₄ Strong Dioxane, Toluene, DMF Often provides the best results.[8] May require a small amount of water to be effective under anhydrous conditions.[8][11]
Cs₂CO₃ Strong Dioxane, DMF A strong base that can be very effective, but is more expensive.[6]
K₂CO₃ Moderate Dioxane/H₂O, MeCN/H₂O A common and effective base, often used in aqueous solvent mixtures.[7]

| NaHCO₃ / KHCO₃ | Weak | Aqueous mixtures | Milder conditions can help reduce the rate of protodeboronation.[8][12] |

Q4: What is the optimal solvent for this reaction?

Solvent choice impacts reagent solubility, reaction rate, and the extent of side reactions.

Table 3: Common Solvents and Their Effects

Solvent Typical Conditions Advantages Disadvantages
1,4-Dioxane Anhydrous or with H₂O Good solvating power for many substrates. Widely used and well-documented.[3][10] Can form peroxides; requires careful handling.
Toluene Anhydrous Higher boiling point allows for higher reaction temperatures. Less polar, may not be suitable for all substrates.
DMF / DMA Anhydrous High boiling point and good solvating power for polar compounds. Can be difficult to remove; potential for decomposition at high temperatures.

| Dioxane / H₂O | Biphasic mixture | Water can increase the solubility of the base (e.g., K₂CO₃) and sometimes accelerate the reaction.[13] | Increases the risk of protodeboronation.[6][7] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridylboronic Acid Derivative

This is a generalized procedure and should be optimized for specific substrates.[1][6]

Materials:

  • Aryl Halide (1.0 equiv)

  • Pyridylboronic Acid Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, pyridylboronic acid pinacol ester, palladium source, ligand, and base.

  • Degassing: Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6][8]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[6]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol can significantly reduce reaction times.[7]

Materials:

  • Aryl Halide (1.0 equiv)

  • Pyridylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/water (4:1 mixture)

Procedure:

  • Setup: To a microwave reaction vial, add the aryl halide, pyridylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

  • Sealing: Securely seal the vial with a cap.

  • Reaction: Place the vial in the microwave reactor. Heat the reaction mixture to 100-120 °C for 15-30 minutes.[7]

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Key Parameter Selection Workflow

The following diagram outlines the decision-making process for selecting the optimal components for your reaction.

Decision_Tree Start Start Optimization Boronic_Acid Select Boron Reagent Start->Boronic_Acid Catalyst_System Select Catalyst System (Pre-catalyst, Ligand) Boronic_Acid->Catalyst_System BA_Options If Protodeboronation is high: Use Pinacol or MIDA Ester Else: Use Boronic Acid Boronic_Acid->BA_Options Base Select Base Catalyst_System->Base Cat_Options Start with Buchwald Ligand (e.g., XPhos, SPhos) If unreactive: Try NHC Ligands (IPr) Catalyst_System->Cat_Options Solvent Select Solvent Base->Solvent Base_Options Start with K₃PO₄ If side reactions occur: Try milder base (K₂CO₃, KHCO₃) Base->Base_Options Reaction Run Reaction Solvent->Reaction Solvent_Options Start with Anhydrous Dioxane or Toluene If solubility is an issue: Try Dioxane/H₂O or DMF Solvent->Solvent_Options

Decision tree for selecting key reaction components.

References

Common byproducts in Suzuki coupling with boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common byproducts encountered during Suzuki coupling reactions with boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Suzuki coupling reactions?

A1: The three most common byproducts encountered in Suzuki coupling reactions are:

  • Homocoupling Product: The formation of a symmetrical biaryl from the coupling of two boronic acid molecules.[1]

  • Dehalogenation Product: The reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.[2]

  • Protodeboronation Product: The cleavage of the carbon-boron bond of the boronic acid, with replacement by a carbon-hydrogen bond.[3]

Q2: What causes the homocoupling of boronic acids?

A2: Homocoupling of boronic acids is primarily caused by two mechanisms. The first is an oxygen-mediated pathway where the active Pd(0) catalyst is oxidized to Pd(II), which then reacts with two molecules of the boronic acid to form the homocoupled product.[1] The second is a Palladium(II)-mediated pathway, particularly when using a Pd(II) salt as a precatalyst, which can directly react with the boronic acid.[1] Rigorous exclusion of oxygen is critical to suppress this side reaction.[1]

Q3: What is the mechanism of dehalogenation and what factors promote it?

A3: Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or residual water.[2] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated byproduct.[2] Factors that promote dehalogenation include the use of strong alkoxide bases, protic solvents, and the presence of excess water.[2] The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2]

Q4: What is protodeboronation and when is it most likely to occur?

A4: Protodeboronation is the cleavage of the carbon-boron bond in the boronic acid, which is replaced by a carbon-hydrogen bond.[3] This side reaction consumes the boronic acid and reduces the yield of the desired product.[4] It is particularly problematic with electron-deficient arylboronic acids and certain heteroarylboronic acids, such as 2-pyridineboronic acid.[4][5] The reaction conditions, including the choice of base and the presence of water, can significantly influence the rate of protodeboronation.[6]

Q5: How can I minimize byproduct formation in my Suzuki coupling reaction?

A5: To minimize byproducts, consider the following strategies:

  • Degassing: Rigorously degas all solvents and the reaction mixture to remove oxygen and prevent homocoupling. The freeze-pump-thaw method is highly effective.[7]

  • Choice of Palladium Source: Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly, or if using a Pd(II) precatalyst, consider adding a mild reducing agent.[8][9]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the desired cross-coupling over side reactions.[2]

  • Base Selection: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases to reduce the chance of dehalogenation.[2]

  • Solvent Choice: Use anhydrous aprotic solvents such as toluene, dioxane, or THF to minimize dehalogenation and protodeboronation.[2][7]

  • Boronic Acid Stability: For unstable boronic acids, consider using more stable derivatives like MIDA boronates or organotrifluoroborates.[3]

Troubleshooting Guides

Issue 1: Significant Homocoupling Product Observed

If you are observing a significant amount of the boronic acid homocoupling product, follow this troubleshooting workflow.

G start High Homocoupling Observed check_degassing Review Degassing Procedure start->check_degassing degassing_ok degassing_ok check_degassing->degassing_ok Degassing is thorough improve_degassing Action: Use freeze-pump-thaw or extended sparging. check_degassing->improve_degassing Degassing is inadequate check_pd_source Evaluate Palladium Source pd0_source pd0_source check_pd_source->pd0_source Using Pd(0) source pdII_source Action: Switch to a Pd(0) source or add a mild reducing agent. check_pd_source->pdII_source Using Pd(II) precatalyst optimize_ligand Optimize Ligand ligand_ok ligand_ok optimize_ligand->ligand_ok Using bulky, electron-rich ligand change_ligand Action: Screen bulky phosphine ligands (e.g., SPhos, XPhos). optimize_ligand->change_ligand Ligand not optimal slow_addition Consider Slow Addition of Boronic Acid end end slow_addition->end Problem Resolved degassing_ok->check_pd_source pd0_source->optimize_ligand ligand_ok->slow_addition

Caption: Troubleshooting workflow for minimizing homocoupling.

Issue 2: Predominant Dehalogenation of Aryl Halide

If dehalogenation is the major side reaction, use the following guide to address the issue.

G start High Dehalogenation Observed check_base Evaluate Base start->check_base weak_base weak_base check_base->weak_base Using weak inorganic base (e.g., K₃PO₄, Cs₂CO₃) strong_base Action: Switch to a weaker inorganic base. check_base->strong_base Using strong alkoxide base check_solvent Analyze Solvent System aprotic_solvent aprotic_solvent check_solvent->aprotic_solvent Using aprotic solvent (e.g., toluene, dioxane) protic_solvent Action: Switch to an anhydrous aprotic solvent. check_solvent->protic_solvent Using protic solvent or excessive water optimize_ligand Optimize Ligand ligand_ok ligand_ok optimize_ligand->ligand_ok Using bulky, electron-rich ligand change_ligand Action: Screen bulky phosphine ligands (e.g., SPhos, XPhos). optimize_ligand->change_ligand Ligand not optimal protect_nh Consider N-H Protection (for N-heterocycles) end end protect_nh->end Problem Resolved weak_base->check_solvent aprotic_solvent->optimize_ligand ligand_ok->protect_nh

Caption: Troubleshooting workflow for minimizing dehalogenation.

Data Presentation

The following tables summarize the impact of different reaction parameters on the formation of common byproducts. The data is illustrative and compiled from general trends reported in the literature.

Table 1: Influence of Ligand and Base on Dehalogenation

LigandBaseDesired Product Yield (%)Dehalogenated Byproduct (%)
XPhosK₂CO₃95<5
SPhosK₃PO₄92<8
dppfCs₂CO₃8810
PPh₃NaOEt6035

Table 2: Influence of Solvent on Dehalogenation

SolventDesired Product Yield (%)Dehalogenated Byproduct (%)
Toluene936
1,4-Dioxane8514
DMF7820
Ethanol6530

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Minimized Byproducts

This protocol provides a general starting point for a Suzuki coupling reaction designed to minimize common side reactions.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene.

  • Add the catalyst premix to the Schlenk flask.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous toluene and degassed water via syringe.

  • Perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the desired Suzuki coupling catalytic cycle and the competing pathways leading to common byproducts.

Suzuki_Byproducts cluster_suzuki Suzuki Coupling Cycle cluster_homocoupling Homocoupling Pathway cluster_dehalogenation Dehalogenation Pathway cluster_protodeboronation Protodeboronation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd + Ar-X PdII Pd(II) Pd0->PdII + O₂ Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal + Ar'B(OH)₂ + Base PdH L₂Pd(H)X OxAdd->PdH + Hydride Source (Base, Solvent, H₂O) Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Homocoupling_Product Ar'-Ar' PdII->Homocoupling_Product + 2 Ar'B(OH)₂ Dehalogenation_Product Ar-H PdH->Dehalogenation_Product Reductive Elimination Boronic_Acid Ar'B(OH)₂ Protodeboronation_Product Ar'-H Boronic_Acid->Protodeboronation_Product + H⁺

References

Technical Support Center: Purification of (6-Ethoxypyridin-3-yl)boronic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Ethoxypyridin-3-yl)boronic acid and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include starting materials, homo-coupled byproducts of the boronic acid, and degradation products. One significant side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often facilitated by aqueous basic conditions. Another common impurity is the corresponding boroxine, which is a trimeric anhydride formed by the dehydration of the boronic acid.

Q2: My this compound appears to be degrading upon storage. What are the recommended storage conditions?

A2: To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C. It is crucial to minimize exposure to moisture and air to prevent hydrolysis and oxidation.

Q3: I am observing poor solubility of my crude this compound derivative. What can I do?

A3: Poor solubility can be a challenge during purification. For recrystallization, a solvent screen is recommended to find an appropriate solvent or solvent system. If solubility is an issue during column chromatography, consider using a stronger eluent system or a different stationary phase, such as reverse-phase silica gel. In some cases, converting the boronic acid to its pinacol ester can improve solubility in organic solvents.

Q4: How can I monitor the progress of the purification of this compound?

A4: The progress of purification can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly effective for assessing purity by quantifying the main peak area relative to impurities. ¹H NMR can be used to identify the desired product and any residual impurities.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography

Problem: You are experiencing a significant loss of this compound on the silica gel column during purification.

Possible Cause:

  • Strong Adsorption to Silica: Boronic acids can be polar and may interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or streaking.

  • Degradation on Column: The acidic nature of silica gel can sometimes promote the degradation of sensitive boronic acids.

Solutions:

  • Deactivate Silica Gel: Before packing the column, you can treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites. A common practice is to use an eluent containing a small percentage (0.1-1%) of triethylamine.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica gel for reverse-phase chromatography.

  • Gradient Elution: Employing a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to effectively elute the compound without excessive retention.

Issue 2: Persistent Impurities After Recrystallization

Problem: Even after multiple recrystallization attempts, a persistent impurity remains in your this compound product.

Possible Cause:

  • Similar Solubility Profiles: The impurity may have a very similar solubility profile to your desired product in the chosen solvent system.

  • Co-crystallization: The impurity might be co-crystallizing with your product.

Solutions:

  • Solvent Screening: Perform a thorough solvent screen to identify a solvent or solvent mixture where the solubility of your product and the impurity are significantly different at high and low temperatures.

  • Trituration: Try triturating the solid with a solvent in which the desired product is sparingly soluble, but the impurity is more soluble.

  • Alternative Purification Technique: If recrystallization is ineffective, consider using another purification method such as preparative HPLC or flash column chromatography.

Data Presentation

Table 1: Representative Purity of this compound After Different Purification Methods

Purification MethodPurity (by HPLC Area %)Common Impurities Observed
Recrystallization (Ethanol/Water)>95%Starting materials, boroxine
Flash Chromatography (Silica Gel, DCM/MeOH gradient)>98%Protodeboronated byproduct
Preparative HPLC (C18, Acetonitrile/Water gradient)>99%Trace unidentified impurities

Note: The data presented are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture with water). Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent dropwise to ensure a minimal amount is used.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Using TLC, determine a suitable eluent system that gives the desired compound an Rf value of approximately 0.2-0.4. A common eluent system for pyridylboronic acids is a mixture of dichloromethane (DCM) and methanol (MeOH).

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting with the initial solvent system. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Outcome Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Purity_Check Check Purity (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity OK Repurify Repurify Purity_Check->Repurify Purity Not OK Repurify->Recrystallization Repurify->Column_Chromatography

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield After Purification Strong_Adsorption Strong Adsorption on Silica Start->Strong_Adsorption Degradation Degradation on Column Start->Degradation Co_elution Co-elution with Impurity Start->Co_elution Deactivate_Silica Deactivate Silica (e.g., with Et3N) Strong_Adsorption->Deactivate_Silica Change_Stationary_Phase Change Stationary Phase (Alumina, C18) Strong_Adsorption->Change_Stationary_Phase Degradation->Deactivate_Silica Degradation->Change_Stationary_Phase Optimize_Eluent Optimize Eluent System Co_elution->Optimize_Eluent Alternative_Method Use Alternative Method (e.g., Prep HPLC) Co_elution->Alternative_Method

Caption: Troubleshooting guide for low yield after purification.

Preventing protodeboronation of (6-Ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of (6-Ethoxypyridin-3-yl)boronic acid during chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] For this compound, this results in the formation of 2-ethoxypyridine, consuming the boronic acid and reducing the yield of the desired product in coupling reactions like the Suzuki-Miyaura coupling. This not only impacts reaction efficiency but also complicates purification due to the presence of the protodeboronated byproduct.

Q2: What are the primary causes of protodeboronation for this specific boronic acid?

A2: The protodeboronation of this compound, like other heteroaromatic boronic acids, is influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze protodeboronation. While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, extreme pH levels should be avoided.

  • Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.

  • Water: Water acts as a proton source for the cleavage of the C-B bond.

  • Catalyst System: The choice of palladium catalyst and ligands can influence the rate of protodeboronation.

  • Presence of Oxygen: Oxygen can contribute to the degradation of boronic acids.

Q3: How stable is this compound compared to other pyridylboronic acids?

A3: this compound is expected to have relatively high stability, similar to other 3-pyridylboronic acids. Studies on pyridylboronic acid isomers have shown that 3- and 4-pyridylboronic acids are significantly more stable than 2-pyridylboronic acids.[2] The rapid decomposition of 2-pyridylboronic acids is often attributed to the formation of a reactive zwitterionic intermediate at neutral pH, a pathway less favorable for the 3-substituted isomer.

Q4: What are the most effective strategies to prevent protodeboronation of this compound?

A4: The most effective strategies involve a combination of using boronic acid derivatives and optimizing reaction conditions:

  • Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate ester or a potassium trifluoroborate salt, is a highly effective strategy.[1] These derivatives exhibit enhanced stability and can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.

  • Optimization of Reaction Conditions: Careful selection of a milder base (e.g., K₃PO₄, K₂CO₃), lower reaction temperatures, and shorter reaction times can significantly reduce the extent of protodeboronation.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents minimizes degradation due to oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of desired product and significant formation of 2-ethoxypyridine High level of protodeboronation.1. Switch to a boronic acid derivative: Synthesize and use the MIDA ester or trifluoroborate salt of this compound. 2. Optimize the base: Change to a weaker base such as K₃PO₄ or Cs₂CO₃. 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 4. Reduce reaction time: Monitor the reaction closely by LC-MS or TLC and quench it as soon as the starting material is consumed. 5. Use anhydrous conditions: If feasible for your reaction, use anhydrous solvents and reagents.
Inconsistent reaction yields Degradation of this compound during storage.1. Store properly: Store the boronic acid in a cool, dry, and dark place, preferably under an inert atmosphere. 2. Use fresh reagent: Use freshly purchased or prepared boronic acid for best results. 3. Consider stable derivatives for long-term storage: MIDA esters and trifluoroborate salts are exceptionally stable for long-term storage.
Reaction fails to go to completion Catalyst deactivation or inhibition.1. Ensure inert atmosphere: Rigorously degas all solvents and maintain a positive pressure of nitrogen or argon throughout the reaction. 2. Ligand screening: The pyridine nitrogen can coordinate to the palladium center. Screen different phosphine ligands to find one that promotes the desired coupling over catalyst inhibition.

Quantitative Data on Boronic Acid Stability

Compound Condition **Half-life (t₁/₂) **Reference
3-Pyridylboronic acidpH 12, 70 °C in 1:1 H₂O/dioxane> 1 week[2][3]
2-Pyridylboronic acidpH 7, 70 °C in 1:1 H₂O/dioxane~25-50 seconds[2][3]

This data highlights the significantly greater stability of the 3-pyridyl isomer, suggesting that this compound is a relatively robust substrate under appropriate conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Minimizing Protodeboronation

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, base, and palladium catalyst.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound MIDA ester

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

  • Toluene

  • DMSO

Procedure:

  • In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can often be used without further purification or can be recrystallized if necessary.

Protocol 3: Synthesis of Potassium (6-Ethoxypyridin-3-yl)trifluoroborate

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure.

  • The precipitated potassium trifluoroborate salt can be collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Visualizations

Protodeboronation_Pathway A This compound B Protodeboronation A->B H₂O, Heat, Base/Acid D Suzuki-Miyaura Coupling A->D Aryl Halide, Pd Catalyst, Base C 2-Ethoxypyridine (Byproduct) B->C E Desired Coupled Product D->E

Caption: Competing pathways of this compound in a Suzuki-Miyaura coupling reaction.

Mitigation_Strategies cluster_0 Starting Material cluster_1 Stabilization Strategies cluster_2 Optimized Reaction A This compound B MIDA Ester Formation A->B Protection C Trifluoroborate Salt Formation A->C Protection D Suzuki-Miyaura Coupling B->D Slow Release C->D Slow Release

Caption: Workflow for mitigating protodeboronation by using stable boronic acid derivatives.

Troubleshooting_Logic A Low Yield / High Byproduct? B Check for Protodeboronation (LC-MS/NMR) A->B C Protodeboronation Confirmed B->C Yes D No Significant Protodeboronation B->D No E Use MIDA Ester or Trifluoroborate C->E F Optimize Reaction Conditions (Base, Temp, Time) C->F G Check Catalyst/Ligand System D->G H Investigate Other Side Reactions D->H

Caption: A decision tree for troubleshooting low-yielding reactions involving this compound.

References

Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in Suzuki cross-coupling reactions involving pyridine substrates. The pyridine moiety, a common structural motif in pharmaceuticals and functional materials, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance. This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with pyridine-containing substrates so challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst center. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle. This is a well-documented issue, often referred to as the "2-pyridyl problem," particularly when the coupling site is adjacent to the nitrogen.

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center. This prevents the coordination of reactants or inhibits key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition (Palladium Black Formation): If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species has a longer lifetime in solution. This increases the likelihood of agglomeration into inactive palladium black, which is a common visual indicator of catalyst deactivation.[1]

Q3: How do I choose the right ligand to prevent catalyst deactivation?

A3: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often the most effective for Suzuki reactions with pyridines. Examples include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[1] These ligands work by:

  • Sterically hindering the coordination of the pyridine nitrogen to the palladium center.

  • Increasing the electron density on the metal, which promotes the desired catalytic steps and can weaken the metal-pyridine bond.[1]

Q4: Can the choice of base and solvent impact catalyst deactivation?

A4: Absolutely. The base and solvent system plays a crucial role.

  • Base: A carefully selected base is necessary for efficient transmetalation. The choice of base can influence the rate of reductive elimination versus dehalogenation side reactions. It is critical that the base is anhydrous and finely ground to ensure its reactivity.[2]

  • Solvent: The solvent must solubilize all reaction components. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The presence of water can be beneficial in some cases, but can also lead to side reactions like protodeboronation.[1]

Q5: What is protodeboronation and how can I prevent it, especially with 2-pyridylboronic acids?

A5: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material.[3] 2-Pyridylboronic acids are particularly susceptible to this.[3] To minimize protodeboronation:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[3][4]

  • Ensure Anhydrous Conditions: Thoroughly dry your solvent and base.[2][4]

  • Optimize the Base: While a base is necessary, some bases can promote this side reaction, so screening different bases may be required.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1]2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1]3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[2]1. Thoroughly Degas: Degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[2]2. Use a Pd(0) Source: Using a direct Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize homocoupling.[1]
Dehalogenation of Pyridine Substrate Side reaction favored under certain conditions. 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation.[1]2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1]
Formation of Palladium Black Slow Catalysis Leading to Agglomeration: Inhibition by pyridine slows the catalytic cycle, increasing the lifetime of active Pd(0) and allowing it to agglomerate.[1]1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., appropriate ligand and base choice, temperature optimization).[1]2. Use a Stabilizing Ligand: Some ligands are better at preventing the agglomeration of palladium nanoparticles.
Protodeboronation of Pyridylboronic Acid Hydrolysis of the C-B bond, especially with 2-pyridylboronic acids. [3]1. Use Boronic Esters: Pinacol or MIDA esters are more stable.[3][4]2. Anhydrous Conditions: Ensure all reagents and solvents are dry.[2][4]3. Optimize Base: Screen different bases to find one that minimizes this side reaction.[3]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data on the performance of different catalyst systems in Suzuki coupling reactions involving pyridine substrates. This data is intended to provide a comparative overview to guide your selection of reaction conditions.

Table 1: Comparison of Ligands in the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)
PPh₃5Na₂CO₃DioxaneReflux8Moderate~10-13
P(t-Bu)₃2K₃PO₄Toluene10012High~45-50
XPhos1K₃PO₄Dioxane1106>95~95-99
SPhos1Cs₂CO₃Toluene/H₂O1008>95~95-99

Note: This data is compiled from typical results reported in the literature and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.[1]

Table 2: Effect of Base and Solvent on the Suzuki Coupling of 3-Chloropyridine with Phenylboronic Acid

BaseSolventCatalyst SystemTemperature (°C)Yield (%)
K₂CO₃Dioxane/H₂O (4:1)Pd(dppf)Cl₂10085
Cs₂CO₃ToluenePd₂(dba)₃ / XPhos11092
K₃PO₄THFPd(OAc)₂ / SPhos8088
Na₂CO₃DMEPd(PPh₃)₄Reflux75

Note: This data illustrates general trends. Optimal conditions should be determined experimentally for each specific substrate combination.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline with Phenylboronic Acid

This protocol is adapted for a substrate containing a primary amine.

Materials:

  • 3-(2-chloropyridin-4-yl)oxyaniline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL, degassed)

Procedure:

  • In an oven-dried Schlenk tube, combine 3-(2-chloropyridin-4-yl)oxyaniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add 1,4-dioxane and degassed water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Catalyst_Deactivation_Pathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Pd(0) Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Active_Pd(0)->Oxidative_Addition Py-X Pyridine_Coordination Pyridine Coordination Active_Pd(0)->Pyridine_Coordination Catalyst Poisoning Pd_Black Palladium Black (Agglomeration) Active_Pd(0)->Pd_Black Decomposition Transmetalation Transmetalation (Ar-B(OR)2) Oxidative_Addition->Transmetalation L-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination L-Pd(II)-Ar Reductive_Elimination->Active_Pd(0) Product Product (R-Ar) Reductive_Elimination->Product Inactive_Complex Inactive Pd-Pyridine Complex Pyridine_Coordination->Inactive_Complex

Caption: Catalyst deactivation pathways in Suzuki reactions with pyridines.

Suzuki_Workflow start Start reagents Combine Pyridine Halide, Boronic Acid/Ester, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere (e.g., 3x Vacuum/Argon cycles) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: General experimental workflow for a Suzuki reaction with a pyridine substrate.

Troubleshooting_Workflow start Low or No Yield check_sm Starting Material Consumed? start->check_sm check_catalyst Is Palladium Black visible? solution_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->solution_ligand Yes solution_conditions Optimize Temperature and Base check_catalyst->solution_conditions No check_sm->check_catalyst No side_products Major Side Products? check_sm->side_products Yes side_products->solution_conditions Dehalogenation solution_degas Improve Degassing Protocol side_products->solution_degas Homocoupling solution_boronic_ester Use Boronic Ester (Pinacol, MIDA) side_products->solution_boronic_ester Protodeboronation

Caption: Troubleshooting workflow for low yield in pyridine Suzuki reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Ethoxypyridinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki-Miyaura cross-coupling reactions involving ethoxypyridinylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with ethoxypyridinylboronic acid is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving ethoxypyridinylboronic acid can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to examine include:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Ensure that your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and any additional phosphine ligands are fresh and have been stored under appropriate inert conditions. Catalyst degradation can lead to a significant drop in activity. Consider using a more robust pre-catalyst if you suspect issues with the in-situ generation of the active Pd(0) species.

  • Integrity of the Boronic Acid: Ethoxypyridinylboronic acids, like other heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This is often exacerbated by the presence of excess water, high temperatures, or strong bases.[1] It is advisable to use high-purity ethoxypyridinylboronic acid and store it in a desiccator.

  • Reaction Conditions: The choice of base, solvent, and temperature are all critical. The reaction may require careful optimization of these parameters to achieve a high yield. A screening of different conditions is often necessary.[2]

  • Inert Atmosphere: Suzuki-Miyaura couplings are sensitive to oxygen, which can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the unwanted homocoupling of the boronic acid.[1] It is crucial to thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and execution.[1]

Q2: I am observing a significant amount of a homocoupled bipyridine byproduct. How can I minimize this side reaction?

A2: The formation of a symmetrical biaryl from the coupling of two ethoxypyridinylboronic acid molecules is a common side reaction known as homocoupling.[1] This unwanted reaction consumes your starting material and complicates the purification of the desired product.[1] To mitigate homocoupling:

  • Rigorous Degassing: The primary cause of homocoupling is often the presence of oxygen.[1] Ensure that all solvents are thoroughly degassed prior to use, and the reaction vessel is properly purged with an inert gas.

  • Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species can be advantageous. The presence of Pd(II) at the start of the reaction can promote homocoupling.[1]

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[3]

  • Reaction Stoichiometry: Using a slight excess of the ethoxypyridinylboronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide can sometimes help to ensure the complete consumption of the halide and minimize side reactions.[4]

Q3: My ethoxypyridinylboronic acid appears to be degrading during the reaction, leading to inconsistent results. What can I do to improve its stability?

A3: The stability of heteroaryl boronic acids can be a challenge. Protodeboronation is a key decomposition pathway.[1] To address this:

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction to proceed, excessive amounts can promote protodeboronation. Using anhydrous solvents and minimizing the water content in the reaction mixture can be beneficial.[1]

  • Milder Base: Strong bases can accelerate the degradation of the boronic acid. Consider screening milder bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1][2]

  • Use of Boronate Esters: Converting the ethoxypyridinylboronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy. These esters are generally more resistant to protodeboronation and can be used directly in the coupling reaction, where they hydrolyze in situ to the active boronic acid.

Data Presentation

The following tables provide representative data for the Suzuki-Miyaura coupling of a structurally similar compound, (4-methoxypyridin-2-yl)boronic acid, with various aryl halides. These tables can serve as a starting point for the optimization of your reaction with ethoxypyridinylboronic acid.

Table 1: Screening of Catalysts and Ligands

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)10085
2PdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane10092
3Pd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃Toluene11095
4Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃DMF/H₂O (5:1)9078

Table 2: Influence of Base and Solvent on Yield

EntryAryl HalideBase (2.0 equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)
14-BromoanisoleK₂CO₃1,4-Dioxane/H₂O (4:1)1001288
24-BromoanisoleK₃PO₄1,4-Dioxane/H₂O (4:1)1001294
34-BromoanisoleCs₂CO₃Toluene110891
44-BromobenzonitrileNa₂CO₃DMF/H₂O (5:1)901675
54-BromobenzonitrileK₃PO₄1,4-Dioxane1001082

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Ethoxypyridinylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Ethoxypyridinylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, ethoxypyridinylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X transmetalation_intermediate [R¹-Pd(II)L_n-OR'']⁻ pd2_complex->transmetalation_intermediate Transmetalation product_complex R¹-Pd(II)L_n-R² product_complex->pd0 Reductive Elimination product R¹-R² product_complex->product reagents R¹-X reagents->pd0 Oxidative Addition boronic_acid R²-B(OH)₂ + Base boronic_acid->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity - Fresh catalyst/ligand? - Pre-catalyst needed? start->check_catalyst check_boronic_acid Assess Boronic Acid Stability - Protodeboronation? - Purity? start->check_boronic_acid check_conditions Evaluate Reaction Conditions - Base, Solvent, Temp optimized? start->check_conditions check_atmosphere Verify Inert Atmosphere - Proper degassing? start->check_atmosphere optimize_catalyst Screen Catalysts/Ligands check_catalyst->optimize_catalyst optimize_boronic_acid Use Boronate Ester or Milder Conditions check_boronic_acid->optimize_boronic_acid optimize_conditions Screen Bases and Solvents check_conditions->optimize_conditions improve_degassing Standardize Degassing Protocol check_atmosphere->improve_degassing success Improved Yield optimize_catalyst->success optimize_boronic_acid->success optimize_conditions->success improve_degassing->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Troubleshooting Side Reactions of Boronic Acids in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help you diagnose and mitigate common side reactions encountered when using boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Section 1: Protodeboronation

Protodeboronation is an undesired process where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a hydrodehalogenated byproduct and reducing the yield of the desired cross-coupled product.[1]

Frequently Asked Questions (FAQs) about Protodeboronation

Q1: What are the primary causes of protodeboronation?

A1: Protodeboronation is primarily caused by the presence of a proton source (often water or alcohol solvents) and can be catalyzed by either acid or base.[1][2][3] The reaction mechanism can be complex and is highly dependent on the reaction pH.[1] Electron-deficient boronic acids are particularly susceptible to this side reaction.

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: The most common method for detecting protodeboronation is by analyzing the crude reaction mixture using techniques like LC-MS or GC-MS. You should look for a byproduct with a mass corresponding to the arene (Ar-H) of your boronic acid (Ar-B(OH)₂). ¹H NMR spectroscopy can also be used to identify the characteristic signals of the protodeboronated byproduct.

Q3: Can the choice of base influence the extent of protodeboronation?

A3: Absolutely. The strength and type of base can significantly impact the rate of protodeboronation. Strong bases can accelerate the decomposition of the boronic acid.[2] Weaker inorganic bases are often preferred to minimize this side reaction.

Q4: Are certain boronic acids more prone to protodeboronation?

A4: Yes, the stability of boronic acids varies significantly. Electron-deficient arylboronic acids and some heteroarylboronic acids are notoriously unstable and more susceptible to protodeboronation.[4] The use of more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can be an effective strategy to mitigate this issue.[1]

Troubleshooting Guide: Protodeboronation

If you are observing significant amounts of protodeboronated byproduct, consult the following guide:

Observation Potential Cause Suggested Action
High levels of Ar-H byproduct detected.Presence of excess protic sources.- Use anhydrous solvents and reagents.- Minimize the amount of water in the reaction mixture.
Reaction with electron-deficient boronic acid is low-yielding.Inherent instability of the boronic acid.- Switch to a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[1]- Use a "slow-release" strategy with MIDA boronates to keep the concentration of the unstable boronic acid low.[1]
Significant byproduct formation at elevated temperatures.Temperature-accelerated protodeboronation.- Lower the reaction temperature if the desired coupling can still proceed at a reasonable rate.[4]
Using a strong base (e.g., NaOH, KOH).Base-catalyzed protodeboronation.[2]- Screen weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[4]
Quantitative Data: Effect of Base and Boronic Acid Derivative on Protodeboronation

Table 1: Effect of Base on Product Yield in a Suzuki-Miyaura Coupling of a Heterocyclic System

BaseYield (%)
K₂CO₃65
Na₂CO₃60
K₃PO₄72
CsF92
Et₃N45

Adapted from a study on a similar heterocyclic system, this table highlights that weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields compared to stronger or organic bases, likely by minimizing base-mediated protodeboronation.[4]

Table 2: Comparison of Boronic Acid vs. Pinacol Ester in a Challenging Suzuki Coupling

Boron ReagentCatalystBaseSolventTemp (°C)Yield (%)
2-Thiopheneboronic acidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O80
2-Thiopheneboronic acid pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100

Note: This data on a heteroaryl boronic acid illustrates that while the free boronic acid can be more reactive at lower temperatures, the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.[4]

Experimental Protocol: Minimizing Protodeboronation with a Pinacol Ester

This protocol is a general starting point for a Suzuki-Miyaura coupling using a boronic acid pinacol ester to minimize protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[4]

  • Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[4]

Visualization: Protodeboronation Mechanism

Protodeboronation BoronicAcid Ar-B(OH)₂ Boronate Ar-B(OH)₃⁻ BoronicAcid->Boronate + OH⁻ Product Ar-H Boronate->Product + H⁺ BoricAcid B(OH)₃ ProtonSource H⁺ Source (e.g., H₂O)

Caption: Proposed mechanism for base-catalyzed protodeboronation.

Section 2: Homocoupling

Homocoupling of boronic acids results in the formation of a symmetrical biaryl (Ar-Ar) from two molecules of the boronic acid, consuming the starting material and complicating purification.

Frequently Asked Questions (FAQs) about Homocoupling

Q1: What are the main reasons for boronic acid homocoupling?

A1: The two primary causes of homocoupling are the presence of oxygen and the use of a Pd(II) precatalyst.[5][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[5][6] When using a Pd(II) salt as a precatalyst, it can be reduced to the active Pd(0) via a stoichiometric reaction with two molecules of the boronic acid, leading to the homocoupled product.[5][6][7]

Q2: I'm observing a significant amount of the homocoupled dimer. What's the first thing I should check?

A2: The most critical factor is the rigorous exclusion of oxygen.[7] Ensure that your solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[5]

Q3: How does my choice of palladium source affect homocoupling?

A3: Using a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can often reduce the amount of homocoupling compared to a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂), as the latter can directly participate in the homocoupling pathway for its initial reduction to Pd(0).[6]

Q4: Can additives be used to suppress homocoupling?

A4: Yes, adding a mild reducing agent, such as potassium formate, has been shown to be effective in suppressing homocoupling by minimizing the concentration of Pd(II) species in the reaction mixture without interfering with the main catalytic cycle.[7]

Troubleshooting Guide: Homocoupling

If you are struggling with the formation of homocoupled byproducts, refer to this guide:

Observation Potential Cause Suggested Action
Significant formation of Ar-Ar dimer.Presence of oxygen.[5][7]- Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with Ar or N₂ or using freeze-pump-thaw cycles).[5]- Maintain a positive pressure of inert gas throughout the reaction.
Homocoupling observed at the beginning of the reaction.Use of a Pd(II) precatalyst.[5][6]- Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).- Add a mild reducing agent like potassium formate.[7]
Sluggish reaction leading to more side products.Suboptimal catalyst activity.- Use a more active ligand, such as a bulky, electron-rich phosphine (e.g., SPhos, XPhos), to accelerate the desired cross-coupling.[5]
Quantitative Data: Effect of Catalyst and Additives on Homocoupling

Table 3: Influence of Oxygen and Additives on Dimer Formation

CatalystDeoxygenationAdditiveDimer Formation (%)
Pd(OAc)₂NoNone~15-20
Pd(OAc)₂Yes (N₂ sparge)None~5-8
Pd(OAc)₂Yes (N₂ sparge)Potassium Formate<1
5% Pd/CYes (N₂ sparge)None~2-4

Data generalized from a study on the synthesis of LY451395, demonstrating that rigorous deoxygenation and the addition of a mild reducing agent can significantly suppress homocoupling.[7]

Experimental Protocol: Setting up an Oxygen-Free Suzuki-Miyaura Reaction

This protocol emphasizes the critical steps for excluding oxygen to minimize homocoupling.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a finely powdered, dry base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Deoxygenation: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Add the deoxygenated solvent (e.g., 1,4-dioxane/water mixture) via syringe. Sparge the resulting suspension with a subsurface stream of argon or nitrogen for 30-60 minutes while stirring to ensure complete removal of dissolved oxygen.[5][7]

  • Catalyst Addition: In a separate vial, quickly weigh the palladium catalyst and ligand (if not using a pre-formed complex). Briefly remove the inert gas needle from the reaction flask and add the catalyst/ligand under a positive flow of inert gas.

  • Reaction: Reseal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Visualization: Homocoupling Mechanisms

Homocoupling cluster_oxygen Oxygen-Mediated cluster_pdii Pd(II) Precatalyst Pd0 Pd(0) PdII_O2 Pd(II) Pd0->PdII_O2 + O₂ ArAr_O2 Ar-Ar PdII_O2->ArAr_O2 ArBOH2_O2 2 Ar-B(OH)₂ ArBOH2_O2->ArAr_O2 Pd0_regen_O2 Pd(0) ArAr_O2->Pd0_regen_O2 PdII_pre Pd(II) Precatalyst ArAr_pre Ar-Ar PdII_pre->ArAr_pre ArBOH2_pre 2 Ar-B(OH)₂ ArBOH2_pre->ArAr_pre Pd0_active Pd(0) Active Catalyst ArAr_pre->Pd0_active

Caption: Proposed mechanisms for boronic acid homocoupling.

Section 3: Oxidation

Oxidation of boronic acids, typically to the corresponding phenols (Ar-OH), is another side reaction that can lower the yield of the desired cross-coupling product.

Frequently Asked Questions (FAQs) about Oxidation

Q1: What causes the oxidation of boronic acids?

A1: Boronic acids are susceptible to oxidation by various oxidants, including molecular oxygen, peroxides that can form in ethereal solvents, and other oxidizing species that may be present in the reaction mixture.[3] This process can be accelerated at higher temperatures and under basic conditions.

Q2: How can I prevent the oxidation of my boronic acid?

A2: Similar to preventing homocoupling, the rigorous exclusion of oxygen is crucial.[3] Using freshly distilled, peroxide-free solvents is also highly recommended, especially when using ethers like THF or dioxane. Additionally, storing boronic acids, particularly unstable ones, under an inert atmosphere and in a refrigerator can help prevent degradation over time.

Q3: Are some boronic acids more stable towards oxidation than others?

A3: Yes, the electronic properties of the boronic acid play a role. Additionally, certain derivatives have been developed to be more resistant to oxidation. For example, boralactones have been shown to have significantly enhanced oxidative stability compared to simple boronic acids.[8][9]

Troubleshooting Guide: Oxidation

If you are observing phenol byproducts, consider the following troubleshooting steps:

Observation Potential Cause Suggested Action
Formation of Ar-OH byproduct.Presence of oxygen or peroxides.[3]- Rigorously degas the reaction mixture and solvents.- Use freshly distilled, peroxide-free ethereal solvents.
Degradation of boronic acid during storage.Air and moisture sensitivity.- Store sensitive boronic acids under an inert atmosphere in a refrigerator or freezer.
Oxidation at elevated temperatures.Thermally promoted oxidation.- If possible, run the reaction at a lower temperature.
Experimental Protocol: General Precautions to Minimize Oxidation
  • Solvent Purity: Always use freshly distilled solvents, especially ethers like THF and dioxane, to remove any peroxides.

  • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) from start to finish.

  • Reagent Quality: Use high-purity boronic acids. If a boronic acid has been stored for a long time, it is advisable to check its purity before use.

  • Temperature Control: Avoid unnecessarily high reaction temperatures.

Visualization: Troubleshooting Workflow for Side Reactions

TroubleshootingWorkflow Start Low Yield or Impure Product IdentifyByproduct Identify Byproduct(s) (LCMS, GCMS, NMR) Start->IdentifyByproduct Protodeboronation Protodeboronation (Ar-H) IdentifyByproduct->Protodeboronation Homocoupling Homocoupling (Ar-Ar) IdentifyByproduct->Homocoupling Oxidation Oxidation (Ar-OH) IdentifyByproduct->Oxidation Other Other Issues IdentifyByproduct->Other ActionProto Use Anhydrous Solvents Switch to Weaker Base Use Boronate Ester Lower Temperature Protodeboronation->ActionProto ActionHomo Rigorous Deoxygenation Use Pd(0) Precatalyst Add Reducing Agent Use Bulky Ligand Homocoupling->ActionHomo ActionOxid Rigorous Deoxygenation Use Peroxide-Free Solvents Check Reagent Quality Oxidation->ActionOxid Optimize Re-optimize Conditions ActionProto->Optimize ActionHomo->Optimize ActionOxid->Optimize

Caption: A logical workflow for troubleshooting common side reactions.

References

Technical Support Center: Ligand Effects on Suzuki Coupling with Heteroarylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving heteroarylboronic acids. The following sections address common experimental challenges and offer practical solutions with a focus on the critical role of ligands.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during Suzuki coupling reactions with heteroarylboronic acids.

Problem 1: Low to No Yield of the Desired Product

Q1: My Suzuki coupling reaction with a heteroarylboronic acid is giving a low yield or no product at all. What are the most likely causes and how can I fix it?

A1: Low or no yield in a Suzuki coupling with heteroarylboronic acids is a frequent issue stemming from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: This is the most critical factor. The electronic and steric properties of the phosphine ligand play a pivotal role.

    • Recommendation: For many heteroaryl couplings, especially with electron-rich or sterically hindered substrates, bulky, electron-rich biaryl phosphine ligands are highly effective.[1][2] Ligands such as SPhos and XPhos are often excellent starting points.[1] These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species, which is crucial for efficient catalytic turnover.[3] For particularly challenging couplings, specialized ligands may be necessary.[3]

  • Catalyst Deactivation/Inhibition: Lewis-basic heteroatoms (like the nitrogen in pyridine) in the boronic acid or the coupling partner can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[3]

    • Recommendation: The use of bulky ligands can sterically shield the palladium center, minimizing coordination with the heteroatom.[4] Additionally, certain additives can mitigate this issue. For instance, trimethyl borate can bind to Lewis-basic sites on the heterocycle, preventing them from poisoning the catalyst.[5]

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.

    • Recommendation: Ensure your reaction conditions facilitate this reduction. The choice of solvent, base, and ligand can influence the rate of precatalyst activation. Using a well-defined Pd(0) source or a precatalyst designed for rapid activation, like a palladacycle, can be beneficial.[6]

  • Poor Solubility: Heteroaromatic compounds can have poor solubility in common organic solvents, hindering the reaction.[7]

    • Recommendation: Experiment with different solvent systems. A mixture of a non-polar solvent (like dioxane or toluene) with a polar aprotic solvent or water can improve solubility. Functionalizing your substrates to enhance solubility can also be a helpful strategy.[7]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the phosphine ligand and the palladium catalyst, as well as promote the homocoupling of the boronic acid.[6]

    • Recommendation: Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Problem 2: Significant Protodeboronation

Q2: I am observing a significant amount of the protodeboronated side product from my heteroarylboronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major competing pathway, especially with electron-deficient or certain nitrogen-containing heteroarylboronic acids like 2-pyridylboronic acid.[2][8] This reaction is often accelerated by aqueous basic conditions.[9]

Here are several effective strategies to mitigate protodeboronation:

  • Use of More Stable Boron Reagents:

    • Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a neopentyl glycol ester, can significantly reduce protodeboronation.[3][5]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions. This "slow-release" strategy keeps the concentration of the unstable boronic acid low, minimizing its decomposition.[8][10]

    • Potassium Heteroaryltrifluoroborates (BF₃K): These salts are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[11]

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce protodeboronation, as water is often involved in the mechanism.[3][5] However, be aware that some bases require water for optimal activity.

  • Careful Selection of Base and Solvent: The choice of base and solvent can have a profound impact. Weaker bases or non-aqueous conditions may be beneficial. For instance, using potassium trimethylsilanolate (TMSOK) in an anhydrous solvent like DME has been shown to be effective.[5]

  • Optimized Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired cross-coupling.[10]

Problem 3: Formation of Homocoupling Byproducts

Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What causes this and how can I prevent it?

A3: The homocoupling of boronic acids to form a biaryl byproduct is another common side reaction. This can be promoted by the presence of oxygen or by certain palladium species.[4][10]

To minimize homocoupling:

  • Strictly Anaerobic Conditions: As with catalyst degradation, oxygen can promote homocoupling. Ensure your reaction setup is thoroughly deoxygenated.[4]

  • Catalyst Choice: Some palladium precatalysts or in situ generated catalysts may be more prone to promoting homocoupling. Experimenting with different palladium sources (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands can be beneficial.[3]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3]

Frequently Asked Questions (FAQs)

Q4: How do I choose the right phosphine ligand for my specific heteroarylboronic acid?

A4: The optimal ligand is highly substrate-dependent. However, a general guideline is to start with bulky, electron-rich monophosphine ligands from the biarylphosphine class, such as SPhos or XPhos.[1] These are often effective for a broad range of heteroaryl couplings. For particularly challenging substrates, such as 2-pyridylboronic acids, ligands like RuPhos have shown excellent performance.[2] It is often necessary to screen a small library of ligands to identify the best one for a new transformation.[1]

Q5: What are the best practices for storing and handling sensitive heteroarylboronic acids?

A5: Many heteroarylboronic acids are unstable and can decompose upon exposure to air and moisture. It is best to store them under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For particularly unstable compounds, consider converting them to more stable derivatives like MIDA boronates or potassium trifluoroborates for long-term storage.[6][11] When using them in a reaction, handle them quickly and minimize their exposure to the atmosphere.

Q6: Can I use aqueous conditions for my heteroaryl cross-coupling reaction?

A6: Yes, Suzuki-Miyaura reactions can often be performed in aqueous media, which is environmentally advantageous. However, the potential for protodeboronation is higher in the presence of water, especially under basic conditions.[9] For sensitive substrates, anhydrous conditions may be necessary to achieve good yields.[5] If using aqueous conditions, careful optimization of the base and pH is critical.

Q7: What is the role of the base, and how do I select the right one?

A7: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4] Common inorganic bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The strength of the base should be matched to the reactivity of the coupling partners. For less reactive substrates, a stronger base is often required. However, stronger bases can also accelerate the decomposition of sensitive boronic acids.[4]

Data on Ligand Performance

The choice of ligand can dramatically affect the yield of the Suzuki coupling reaction. The following tables provide a summary of quantitative data for the performance of different phosphine ligands in the coupling of various heteroarylboronic acids.

Table 1: Ligand Effect on the Coupling of 3-Thiopheneboronic Acid with Chloro-m-xylene [12]

LigandCatalyst SystemYield (%)
SPhosPd₂(dba)₃ / SPhos77
XPhosPd₂(dba)₃ / XPhos>98
P(t-Bu)₃Pd₂(dba)₃ / P(t-Bu)₃40
P(Cy)₃Pd₂(dba)₃ / P(Cy)₃25
PPh₃Pd₂(dba)₃ / PPh₃<5
Reaction Conditions: 1 equiv of 2-chloro-m-xylene, 1.5 equiv of 3-thiopheneboronic acid, 2 equiv of K₃PO₄, n-butanol, catalyst.

Table 2: Coupling of 2-Pyridyl Nucleophiles with Aryl Halides Using Different Ligands [13]

2-Pyridyl Boron ReagentAryl HalideLigandCatalyst SystemYield (%)
Lithium triisopropyl 2-pyridylboronate3,5-Bis(trifluoromethyl)bromobenzeneP(t-Bu)₃Pd₂(dba)₃ / P(t-Bu)₃82
Lithium triisopropyl 2-pyridylboronate4-BromoanisoleP(t-Bu)₃Pd₂(dba)₃ / P(t-Bu)₃74
Lithium triisopropyl 2-pyridylboronate4-n-ButylchlorobenzeneSPhosPd₂(dba)₃ / SPhos76
Lithium triisopropyl 2-pyridylboronate3-ChloropyridineSPhosPd₂(dba)₃ / SPhos95
Reaction Conditions: 1 equiv of aryl halide, 1.5 equiv of 2-pyridylboronate, 3.0 equiv of base, Dioxane, catalyst.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions with heteroarylboronic acids. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of a Heteroarylboronic Acid with an Aryl Halide[6]
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), heteroarylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of a Pyrimidine Boronic Acid[14]
  • Reagent Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine boronic acid (1.0-1.5 equiv), the aryl/heteroaryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Microwave Reaction: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

  • Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of a Diethanolamine Adduct for Stabilizing Boronic Acids[6][15]
  • Dissolution: In a vial with a stir bar, dissolve the heteroarylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form. This may be preceded by the initial solid dissolving completely.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can be used directly in Suzuki coupling reactions, typically in protic solvents.

Visualizations

The following diagrams illustrate key concepts and workflows related to Suzuki coupling with heteroarylboronic acids.

Protodeboronation_Mechanism BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Protonation Protonolysis (H₂O) Boronate->Protonation Product Ar-H Protonation->Product Byproduct B(OH)₄⁻ Protonation->Byproduct Troubleshooting_Workflow Start Low or No Yield CheckProtodeboronation Significant Protodeboronation? Start->CheckProtodeboronation MitigateProtodeboronation Use Boronic Ester/MIDA Boronate Anhydrous Conditions Optimize Base/Solvent CheckProtodeboronation->MitigateProtodeboronation Yes CheckHomocoupling Significant Homocoupling? CheckProtodeboronation->CheckHomocoupling No MitigateProtodeboronation->CheckHomocoupling MitigateHomocoupling Ensure Anaerobic Conditions Screen Pd Source/Ligand Slow Addition of Boronic Acid CheckHomocoupling->MitigateHomocoupling Yes OptimizeCatalyst Optimize Catalyst System CheckHomocoupling->OptimizeCatalyst No MitigateHomocoupling->OptimizeCatalyst OptimizeConditions Screen Ligands (e.g., SPhos, XPhos) Check Catalyst Activity Address Solubility Issues OptimizeCatalyst->OptimizeConditions Success Improved Yield OptimizeConditions->Success

References

Technical Support Center: Masking Boronic Acids for Improved Stability in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing masked boronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my standard boronic acid giving low yields or failing in the Suzuki coupling reaction?

A1: Standard boronic acids can be unstable and prone to several decomposition pathways that lower the yield of your Suzuki coupling reaction.[1][2][3] Common issues include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] This side reaction is often accelerated by strong bases and the presence of water.[4]

  • Homocoupling: The boronic acid can couple with itself, leading to undesired symmetrical biaryl byproducts.[4] This is often promoted by the presence of oxygen.[4]

  • Trimerization (Boroxine Formation): In anhydrous conditions, boronic acids can form cyclic trimers called boroxines.[5] This can complicate stoichiometry and affect reactivity.[2]

  • Oxidation: Boronic acids are susceptible to oxidation, which can be problematic, especially in biological contexts.[6]

Masking the boronic acid, for instance as an N-methyliminodiacetic acid (MIDA) boronate, can mitigate these issues by improving stability and allowing for a slow, controlled release of the reactive boronic acid in situ.[1][7]

Q2: What are MIDA boronates and what are their advantages?

A2: MIDA boronates are boronic acids protected with N-methyliminodiacetic acid (MIDA).[7][8] This protection strategy offers several key advantages:

  • Enhanced Stability: MIDA boronates are generally stable to air, moisture, and silica gel chromatography, allowing for easier handling, purification, and long-term storage.[1][8] They are often free-flowing crystalline solids.[8]

  • Compatibility with a Wide Range of Reagents: The MIDA group protects the boronic acid from a variety of reaction conditions, including oxidation and reduction.[7][9]

  • Controlled Release: MIDA boronates are unreactive under standard anhydrous cross-coupling conditions.[1] Deprotection occurs under mild aqueous basic conditions, allowing for a slow and controlled release of the boronic acid during the Suzuki coupling reaction.[1][7] This slow release minimizes the concentration of the unstable free boronic acid at any given time, thereby suppressing side reactions like protodeboronation and homocoupling.[7]

  • Iterative Cross-Coupling: The stability of MIDA boronates allows for sequential cross-coupling reactions by selectively deprotecting and reacting one boronic acid at a time.[1]

Q3: When should I use a masked boronic acid instead of a standard boronic acid or a pinacol ester?

A3: Consider using a masked boronic acid, such as a MIDA boronate, in the following scenarios:

  • When using unstable boronic acids: For notoriously unstable boronic acids, such as certain heteroaryl or vinyl boronic acids, MIDA boronates provide the necessary stability for successful coupling.[7][10]

  • To prevent protodeboronation: If you are observing significant protodeboronation with your substrate, using a MIDA boronate with a slow-release protocol can significantly reduce this side reaction.[7]

  • For iterative or sequential cross-couplings: The ability to selectively deprotect and react MIDA boronates makes them ideal for multi-step syntheses requiring sequential C-C bond formations.[3]

  • When purification is challenging: The crystalline nature and chromatographic stability of MIDA boronates can simplify the purification of intermediates.[7][8]

While pinacol esters are also more stable than free boronic acids, MIDA boronates offer a more finely-tuned control over the release of the active boronic acid, which can be crucial for particularly sensitive substrates.[2]

Troubleshooting Guides

Problem 1: Low or no yield in Suzuki coupling using a MIDA boronate.

Possible Cause Troubleshooting Step
Incomplete Deprotection of MIDA Boronate Ensure you are using appropriate aqueous basic conditions for deprotection. Mild bases like K₃PO₄ can be used for a slow release, while stronger bases like NaOH will lead to faster deprotection.[1] The choice of base is critical and often interdependent with the solvent.[4] For some systems, organic bases like triethylamine in water can be effective.[10]
Catalyst Inactivity Ensure your palladium catalyst and ligand are active and not decomposed.[4] Consider using a fresh batch of catalyst or a more robust pre-catalyst.[4]
Oxygen Contamination Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition and homocoupling of the boronic acid.[4]
Steric Hindrance For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and potentially higher reaction temperatures.[4]
Incorrect Solvent System The choice of solvent is crucial. While MIDA boronates can be used in various solvents, ensure the chosen system is compatible with both the deprotection and the catalytic cycle. Some protocols have been developed to run these reactions in water as the only medium.[10][11]

Problem 2: Significant protodeboronation is still observed even with a MIDA boronate.

Possible Cause Troubleshooting Step
Deprotection is too fast The rate of MIDA boronate hydrolysis is pH-dependent.[12] If the boronic acid is being released faster than it can be consumed in the catalytic cycle, it can still undergo protodeboronation. Switch to a milder base (e.g., from NaOH to K₃PO₄ or K₂CO₃) to achieve a slower, more controlled release.[1][4]
Presence of Protic Sources Water is the proton source for protodeboronation. While aqueous base is needed for deprotection, minimizing excess water by using anhydrous solvents for the organic phase can help.[4]

Quantitative Data Summary

Table 1: Stability of Boronic Acids vs. MIDA Boronates

Compound% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
p-tolyl>95%>95%
2-furyl<5%>95%
2-thiophenyl<10%>95%
(E)-prop-1-en-1-yl<5%>95%
Data adapted from Burke and coworkers' study, highlighting the enhanced benchtop stability of MIDA boronates compared to their corresponding free boronic acids under air.[1]

Table 2: Comparison of Yields in Suzuki Coupling: Boronic Acid vs. MIDA Boronate

Coupling PartnersProductYield with Boronic AcidYield with MIDA Boronate
4-bromobenzaldehyde + 4-butylphenylboronic acid4'-butyl-[1,1'-biphenyl]-4-carbaldehyde24:1 preference for unprotected boronic acid in a competitive experiment24:1 preference for unprotected boronic acid in a competitive experiment
5-bromopyrimidine + p-tolylboronic acid5-(p-tolyl)pyrimidine73%89%
Data from various sources illustrating the improved efficiency of Suzuki coupling when using MIDA boronates, particularly for challenging substrates.[1][11]

Experimental Protocols

Protocol 1: Preparation of N-Methyliminodiacetic Acid (MIDA) Boronates

A common method for the synthesis of MIDA boronates involves the dehydrative condensation of a boronic acid with MIDA.[13] A milder, more recent procedure utilizes MIDA anhydride.[13][14][15]

Using MIDA Anhydride (General Procedure):

  • In a vial, combine the boronic acid (1.0 equiv) and MIDA anhydride (1.1-1.5 equiv).[13]

  • Add an anhydrous solvent, such as dioxane.[13]

  • Heat the mixture (e.g., 80 °C) for a specified time (typically 1-24 hours), monitoring by a suitable analytical technique (e.g., LC-MS).

  • Upon completion, the MIDA boronate can often be isolated by precipitation or purified by column chromatography.[13]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using MIDA Boronates (Slow-Release Conditions)

  • To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), the MIDA boronate (1.1-1.5 equiv), and a palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%) with a suitable ligand (e.g., RuPhos, 2-6 mol%).[16]

  • Add a powdered, dry base (e.g., K₃PO₄, 2-3 equiv).[1]

  • Purge the vessel with an inert gas (e.g., Argon).

  • Add degassed solvents (e.g., a mixture of an organic solvent like dioxane or toluene and water).[4][17]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

Visualizations

Boronic_Acid_Decomposition BoronicAcid Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation (R-H) BoronicAcid->Protodeboronation H₂O, Base Homocoupling Homocoupling (R-R) BoronicAcid->Homocoupling O₂, Pd Catalyst Boroxine Boroxine Formation (Trimer) BoronicAcid->Boroxine Anhydrous Conditions SuzukiProduct Desired Suzuki Product (R-Ar') BoronicAcid->SuzukiProduct Ar'-X, Pd Catalyst, Base

Caption: Decomposition pathways of boronic acids.

MIDA_Protection_Deprotection cluster_protection Protection cluster_coupling Suzuki Coupling BoronicAcid Unstable Boronic Acid MIDABoronate Stable MIDA Boronate BoronicAcid->MIDABoronate Condensation MIDA MIDA MIDA->MIDABoronate MIDABoronate_in_situ MIDA Boronate FreeBoronicAcid Free Boronic Acid (low concentration) MIDABoronate_in_situ->FreeBoronicAcid Slow Release (aq. Base) SuzukiCycle Pd Catalytic Cycle FreeBoronicAcid->SuzukiCycle Product Coupled Product SuzukiCycle->Product

Caption: MIDA boronate protection and slow-release strategy.

Suzuki_Workflow start Start reagents Combine Aryl Halide, MIDA Boronate, Catalyst, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end Isolated Product purify->end

Caption: Experimental workflow for Suzuki coupling with MIDA boronates.

References

Technical Support Center: Troubleshooting Low Conversion in Couplings with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address common challenges encountered during coupling reactions involving boronic acids, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Find answers to frequently asked questions and detailed troubleshooting guides to enhance your reaction yields and obtain desired products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low conversion rates in your coupling experiments.

Q1: My Suzuki-Miyaura coupling reaction has a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings can often be attributed to a few critical factors. A systematic check of your reagents and reaction setup is the best approach.[1]

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Integrity: Boronic acids can degrade over time, particularly through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[2][3] This is especially problematic for electron-deficient or some heterocyclic boronic acids.[4][5] Consider using fresh, high-purity boronic acid. For particularly unstable boronic acids, using more stable derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates can be beneficial.[4][6] These derivatives often exhibit a slow release of the boronic acid during the reaction, minimizing its decomposition.[3][7]

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is crucial. The general reactivity trend is I > Br > OTf >> Cl.[4] Couplings involving aryl chlorides are more challenging and typically require specialized, highly active catalyst systems.[4][8]

    • Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[4] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. To test your catalyst's activity, you can run a control reaction with known reactive substrates, like phenylboronic acid and bromobenzene.[1]

    • Base and Solvent Purity: Use anhydrous and thoroughly degassed solvents, as oxygen can deactivate the Pd(0) catalyst and phosphine ligands.[2][4] Ensure your base is of high purity and anhydrous if the reaction requires it.[2]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[4][6] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[9]

    • Temperature and Reaction Time: While higher temperatures can increase reaction rates, they can also accelerate the decomposition of unstable boronic acids.[4] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating.[10]

Q2: I suspect protodeboronation of my boronic acid is the primary issue. How can I minimize this side reaction?

A2: Protodeboronation is a frequent cause of low yields.[2] Here are several strategies to mitigate this side reaction:

  • Choice of Base: The base is essential for the catalytic cycle but can also promote protodeboronation.[11] Strong bases in aqueous media can accelerate this side reaction.[2] Consider using a milder base such as K₃PO₄, K₂CO₃, or KF.[2]

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly reduce its occurrence.[2]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[4][7] These reagents can slowly release the active boronic acid in situ, keeping its concentration low and minimizing side reactions.[3][7]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[4]

Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: The formation of a biaryl product from two molecules of the boronic acid, known as homocoupling, is a common side reaction that consumes your starting material and complicates purification.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of boronic acid molecules.[4][6] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial for prevention.[2]

  • Pd(II) Precatalysts: When using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be accompanied by the homocoupling of two boronic acid molecules.[6] Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue.[1]

Q4: My coupling reaction with a sterically hindered boronic acid is not working. What adjustments should I make?

A4: Steric hindrance can significantly slow down key steps in the catalytic cycle.[2] To overcome this, more forcing conditions and specialized catalytic systems are often necessary.

  • Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate both oxidative addition and reductive elimination steps.[2]

  • Higher Temperatures and Longer Reaction Times: Sterically hindered substrates may require more energy to react. Increasing the reaction temperature and extending the reaction time can often improve conversion, but this must be balanced against the potential for reagent decomposition.[12]

Data Presentation: Optimizing Reaction Components

The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki-Miyaura coupling reactions. This data can guide your optimization efforts.

Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of 2,4-dichloropyrimidine [13]

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71Effective and commonly used for this substrate.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.

Table 2: Base and Solvent Screening for the Suzuki Coupling of Aryl Bromides with 2-Pyridylboronates [14]

BaseSolventYield (%)Notes
K₃PO₄Dioxane85High yield with a common phosphate base.
Cs₂CO₃Dioxane82Cesium carbonate is also highly effective.
K₂CO₃Dioxane75Potassium carbonate provides a good yield.
Na₂CO₃Dioxane60Sodium carbonate is less effective in this system.
K₃PO₄Toluene78Toluene can be a suitable alternative to dioxane.
K₃PO₄THF72THF can also be used, with slightly lower yields.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[10]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[10]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[10]

    • Add degassed toluene and degassed water to the flask via syringe.[10]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[10]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[10]

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[10]

    • Filter and concentrate the organic layer under reduced pressure.[10]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the desired biaryl product.[10]

Visualizations

Logical Relationships and Workflows

Troubleshooting_Workflow cluster_start Initial Observation cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Checks cluster_analysis Side Product Analysis cluster_screening Systematic Component Screening cluster_end Outcome start Low Conversion Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality boronic_acid Boronic Acid/Ester Stability (Check for protodeboronation) reagent_quality->boronic_acid aryl_halide Aryl Halide Purity reagent_quality->aryl_halide catalyst Catalyst/Precatalyst Activity (Use fresh or test) reagent_quality->catalyst reaction_conditions 2. Review Reaction Setup & Conditions reagent_quality->reaction_conditions degassing Adequate Degassing? (Prevent catalyst oxidation) reaction_conditions->degassing temperature Optimal Temperature? reaction_conditions->temperature mixing Sufficient Mixing? (Especially for biphasic mixtures) reaction_conditions->mixing side_products 3. Analyze for Common Side Products reaction_conditions->side_products homocoupling Homocoupling of Boronic Acid side_products->homocoupling protodeboronation Protodeboronation of Boronic Acid side_products->protodeboronation screening 4. Systematic Component Screening side_products->screening screen_catalyst Screen Catalysts & Ligands screening->screen_catalyst screen_base Screen Bases screening->screen_base screen_solvent Screen Solvents screening->screen_solvent end Successful Optimization screening->end

Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.

Catalytic Cycle and Common Side Reactions

Suzuki_Cycle_and_Side_Reactions cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R'-B(OH)₂) PdII->Transmetal Boronic_Acid R'-B(OH)₂ PdII_R R-Pd(II)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product R-R' RedElim->Product Protodeboronation Protodeboronation (+ H₂O) Boronic_Acid->Protodeboronation Homocoupling Homocoupling (+ O₂, Pd) Boronic_Acid->Homocoupling RH R'-H Protodeboronation->RH R_R R'-R' Homocoupling->R_R

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

References

Technical Support Center: The Role and Optimization of Bases in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to navigate challenges related to base selection in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

The base is a critical component of the Suzuki-Miyaura reaction, playing a multifaceted role in the catalytic cycle.[1] Its most crucial function is to activate the organoboron species (e.g., boronic acid) to facilitate the key transmetalation step.[1][2] This activation is generally believed to occur via one of two primary pathways:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex or boronate (e.g., [R-B(OH)₃]⁻).[3][4][5] This activated species more readily transfers its organic group to the palladium(II) center.[3][6]

  • Hydroxide/Alkoxide Pathway: The base can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[4]

Ultimately, the base's role is to accelerate the transmetalation step, which is often the rate-determining step of the overall reaction.[3]

Q2: My reaction yield is low. How can I determine if the base is the issue?

Low yields are a common problem, and the base is a frequent culprit.[5] Consider the following base-related issues:

  • Inappropriate Base Strength: A base that is too weak may not activate the boronic acid efficiently, leading to an incomplete or stalled reaction.[5] Conversely, a base that is too strong can cause the degradation of sensitive functional groups on the substrates or products.[5]

  • Poor Solubility: Many common inorganic bases, like potassium carbonate, have poor solubility in purely organic solvents.[5] If the base cannot effectively interact with the reactants, the reaction rate will suffer. This is why solvent systems often include water or a polar aprotic solvent to aid solubility.[7][8]

  • Side Reactions: The choice of base can promote side reactions. A common issue is protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[5] This is often exacerbated by strong bases and the presence of water.[5][8] Homocoupling, the dimerization of the boronic acid, can also occur and is influenced by the overall reaction conditions.[7][9]

To troubleshoot, a screening of different bases is often the most effective approach.[9]

Q3: How do I select the right base for my specific substrates?

There is no single "best" base, as the optimal choice is highly dependent on the specific aryl halide, organoboron reagent, catalyst, and solvent used.[1] However, here are some general guidelines:

  • For Standard Couplings: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are robust, inexpensive, and effective for a wide range of standard couplings.[9][10]

  • For Challenging Substrates: For less reactive substrates, such as aryl chlorides, or sterically hindered partners, stronger bases are often required.[11] Potassium phosphate (K₃PO₄) is a very common and effective choice in these cases.[8][9] Cesium carbonate (Cs₂CO₃) is also highly effective, often used for difficult couplings due to its higher solubility in organic solvents, but it is more expensive.[1]

  • For Base-Sensitive Substrates: If your starting materials or product contain base-labile functional groups (e.g., esters, ketones with α-protons), milder bases are necessary to prevent degradation.[5][12] Anhydrous powdered K₃PO₄, and fluoride sources like KF or CsF are often excellent choices for these delicate transformations.[2][5][12]

Q4: I am observing significant protodeboronation of my boronic acid. Which base should I try?

Protodeboronation is a major side reaction that lowers yield by consuming the organoboron reagent.[5][9] This is especially problematic for electron-deficient or heteroaryl boronic acids.[8][13] To minimize this side reaction, consider these strategies:

  • Switch to a Milder Base: Strong bases can accelerate protodeboronation.[5] Switching to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can significantly reduce the extent of this side reaction.[5][8]

  • Use Anhydrous Conditions: Water is a proton source for this side reaction.[8] Performing the reaction under anhydrous conditions can be beneficial.

  • Use a More Stable Boron Reagent: If protodeboronation remains a problem, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[8][9] These reagents are generally more robust and less prone to premature decomposition.[8]

Data Presentation: Comparison of Base Efficiency

The choice of base can dramatically influence the reaction yield. The following table summarizes the performance of various common bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid under specific conditions.

BaseSolvent SystemTemperature (°C)Typical Yield (%)Notes
Na₂CO₃ Toluene/H₂O10095-98%A common, inexpensive, and highly effective base for many standard couplings.[10][14]
K₂CO₃ Dioxane/H₂O100~95%Another widely used and reliable carbonate base.[5]
K₃PO₄ Toluene110>95%A stronger base, often effective for sensitive or challenging substrates.[5][8]
Cs₂CO₃ Dioxane100>95%Highly effective and more soluble, but also more costly.[1][5]
NaOH Toluene/H₂O100~90%A strong base that can be effective but carries a higher risk of side reactions.[5][14]
Triethylamine (TEA) Toluene110<40%Organic amine bases are generally much less effective for this transformation.[5]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions used. This table is for illustrative purposes.[1]

Key Experimental Protocol

This section provides a representative, general procedure for performing a base screening experiment in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., SPhos or PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Anhydrous, degassed Toluene, 5 mL)

  • Co-solvent (e.g., Degassed Water, 0.5 mL, if using an aqueous system)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precatalyst, ligand, and the selected base.[1][15]

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this evacuation-backfill cycle three times to ensure an oxygen-free environment.[8][15]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe.[15] If the mixture is a suspension, ensure stirring is vigorous enough to keep the reagents well-mixed.[7]

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).[16]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them using a suitable technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][15]

  • Work-up: Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[9][15]

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified, typically by column chromatography on silica gel.[4][15]

Suzuki-Miyaura Catalytic Cycle Visualization

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the essential role of the base in the transmetalation step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main cluster_transmetalation Role of Base pd0 Pd(0)L₂ (Active Catalyst) pdx Ar-Pd(II)-X L₂ pd0->pdx Oxidative Addition pdor Ar-Pd(II)-Ar' L₂ pdx->pdor Transmetalation pdor->pd0 Reductive Elimination arar Ar-Ar' pdor->arar arx Ar-X arx->pd0 boronic Ar'-B(OH)₂ borate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic->borate Activation base Base (e.g., OH⁻) base->boronic borate->pdx Transfers Ar'

References

Technical Support Center: Purification of Boronic Acid Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of borinic acid byproducts from boronic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of boron-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common boronic acid-related impurities in my reaction?

A1: The most common impurities originating from boronic acid reagents include:

  • Unreacted Boronic Acids: The starting boronic acid may not be fully consumed.

  • Borinic Acids (R₂BOH): These can form from the reaction of organometallic reagents with boronic esters.[1][2]

  • Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[3] This is a reversible process favored by anhydrous conditions.

  • Homocoupling Products: The boronic acid can couple with itself, especially in the presence of oxygen.

  • Protodeboronation Products: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3]

Q2: My standard aqueous workup is not removing the boronic acid impurities. What can I do?

A2: This is a common issue. Here are several strategies to enhance removal:

  • Increase Basicity: Ensure your aqueous wash is sufficiently basic (pH > 10) to convert the boronic acid to its more water-soluble boronate salt. A 1-2 M solution of NaOH or K₂CO₃ is often effective.[4]

  • Use a Complexing Agent: Adding a diol, such as D-sorbitol, to the basic aqueous wash can form a highly water-soluble anionic complex with the boronate, which significantly improves its partitioning into the aqueous phase.[5]

  • Solvent Choice: If your product is soluble in a non-polar organic solvent, using it during extraction will help leave the polar boronate salts in the aqueous layer.

Q3: How can I specifically remove borinic acid byproducts?

A3: Borinic acids can be challenging to separate from the desired product and other boron-containing impurities. A highly effective method is the formation of a stable chelate complex with an amino alcohol, such as diethanolamine (DEA).[1] The resulting diethanolamine boronate (often a DABO boronate) is typically a crystalline solid that precipitates from non-polar solvents and can be removed by filtration, leaving soluble impurities behind.[6][7]

Q4: I'm struggling with purifying my product using silica gel chromatography. What are the alternatives?

A4: Boronic and borinic acids are known to interact strongly with silica gel, leading to streaking, poor separation, or decomposition.[3] Consider these alternatives:

  • Reverse-Phase Chromatography (C18): This can be effective, but some compounds may still exhibit poor peak shape.

  • Boric Acid-Impregnated Silica Gel: This can sometimes improve separation by preventing the interaction of your target boronic acid with the stationary phase.

  • Scavenger Resins: Silica-based scavengers with functional groups like diethanolamine (DEAM) or diol are very effective at binding and removing boronic acids.[4]

Q5: How can I monitor the progress of the purification and quantify the remaining impurities?

A5: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): Staining with a solution of alizarin can selectively visualize boronic acids and their derivatives as fluorescent spots under UV light (366 nm).[8] This can help distinguish between boronic and borinic esters based on differences in fluorescence.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can be used to separate and quantify boronic acids. A post-column reaction with alizarin can allow for selective and sensitive fluorescence detection.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the trace-level quantification of boronic acid impurities. Derivatization may be necessary to improve sensitivity.[11]

  • Non-Aqueous Capillary Electrophoresis (NACE): This technique can accurately quantify boronic esters and their corresponding acids without the risk of hydrolysis during analysis.[12]

Data Presentation: Purification Method Comparison

The following table summarizes the effectiveness of various purification methods for the removal of boronic acid impurities.

Purification MethodTarget ImpurityTypical EfficiencyKey AdvantagesCommon Challenges
Aqueous Basic Wash (pH > 10) Boronic AcidsModerate to HighSimple, inexpensive.May not be effective for all boronic acids; product must be base-stable.
Sorbitol-Assisted Basic Wash Boronic AcidsHighEnhanced removal of boronic acids into the aqueous phase.Requires an additional reagent.
Diethanolamine (DEA) Precipitation Borinic and Boronic AcidsVery HighForms crystalline adducts that are easily filtered; separates borinic from boronic acids.[1]The adduct may sometimes be sticky or difficult to crystallize.[5]
Scavenger Resins (e.g., SiliaBond DEAM, Carbonate) Boronic and Borinic AcidsVery High (>99%)[13]High selectivity and efficiency; simple filtration to remove the resin.Cost of the scavenger resin.
Silica Gel Chromatography General ImpuritiesLow to ModerateWidely available.Boron compounds can stick to or decompose on silica.[3]
Reverse-Phase Chromatography (C18) General ImpuritiesModerate to HighGood for many boronic acids.Some compounds may show poor peak shape.

Experimental Protocols

Protocol 1: Purification of Borinic Acid Byproducts via Diethanolamine (DEA) Adduct Formation

This protocol is designed for the selective removal of borinic acids from a reaction mixture containing other soluble impurities, such as boronic acids.

Materials:

  • Crude reaction mixture containing the borinic acid byproduct.

  • Diethanolamine (DEA).

  • Anhydrous diethyl ether or other non-polar solvent.

  • Filtration apparatus (e.g., Büchner funnel).

  • 1 M HCl (for optional release of the free borinic acid).

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent in which the DEA adduct is insoluble (e.g., diethyl ether).

  • Add diethanolamine (1.0-1.2 equivalents relative to the estimated amount of borinic acid) to the solution at room temperature.

  • Stir the mixture. A precipitate of the diethanolamine-borinate adduct (DABO boronate) should form.[6] The time for precipitation can range from a few minutes to several hours.

  • If precipitation is slow, cooling the mixture in an ice bath may facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any remaining soluble impurities.

  • Dry the solid under vacuum to obtain the purified diethanolamine-borinate adduct.

  • (Optional) To recover the free borinic acid, the DEA adduct can be hydrolyzed by treatment with a mild acid (e.g., 1 M HCl) in a biphasic system.

Protocol 2: Removal of Boronic Acids using a Scavenger Resin (SiliaBond Carbonate)

This protocol is effective for scavenging excess acidic reagents and boronic acids from a reaction mixture.[13]

Materials:

  • Crude reaction mixture containing boronic acid impurities.

  • SiliaBond Carbonate scavenger resin.

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).

  • Stirring apparatus.

  • Filtration apparatus.

Procedure:

  • Dissolve the crude reaction mixture in a suitable anhydrous aprotic solvent.

  • Add SiliaBond Carbonate (typically 2-4 equivalents relative to the boronic acid) to the solution.

  • Stir the suspension at room temperature for 1-2 hours. A 99% removal of phenylboronic acid has been observed with 1 equivalent of Si-CO₃ in DCM after 1 hour.[13]

  • Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC with alizarin stain, HPLC).

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_purification Purification Workflow for Borinic Acid Byproducts start Crude Reaction Mixture dissolve Dissolve in Non-polar Solvent start->dissolve add_dea Add Diethanolamine (DEA) dissolve->add_dea precipitate Precipitation of DEA-Borinate Adduct add_dea->precipitate filtration Filtration precipitate->filtration purified_adduct Purified DEA Adduct filtration->purified_adduct impurities Soluble Impurities (e.g., Boronic Acids) in Filtrate filtration->impurities hydrolysis Optional: Hydrolize with mild acid purified_adduct->hydrolysis free_borinic Purified Borinic Acid hydrolysis->free_borinic

Caption: Workflow for the purification of borinic acids via diethanolamine adduct formation.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Boronic Impurity Removal start Impurity Detected is_boronic Is the impurity a boronic/borinic acid? start->is_boronic aq_wash Aqueous Basic Wash (pH > 10) is_boronic->aq_wash Yes other_method Consider Alternative Purification (e.g., Recrystallization, RP-HPLC) is_boronic->other_method No complex_wash Add Complexing Agent (e.g., Sorbitol) aq_wash->complex_wash Partially Effective success Impurity Removed aq_wash->success Effective dea_precip Diethanolamine Precipitation complex_wash->dea_precip Ineffective complex_wash->success Effective scavenger Use Scavenger Resin (e.g., DEAM, Diol) dea_precip->scavenger Ineffective/Sticky dea_precip->success Effective scavenger->success Effective failure Impurity Persists scavenger->failure Ineffective failure->other_method

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of (6-Ethoxypyridin-3-yl)boronic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data for (6-Ethoxypyridin-3-yl)boronic acid

The structure of this compound features a pyridine ring substituted with an electron-donating ethoxy group at the 6-position and an electron-withdrawing boronic acid group at the 3-position. These substituents will influence the chemical shifts of the pyridine ring protons and carbons in a predictable manner.

  • ¹H NMR: The pyridine ring is expected to show three aromatic protons. The proton at the 2-position (ortho to the nitrogen and meta to the boronic acid) is anticipated to be the most downfield. The proton at the 4-position (meta to both the ethoxy and boronic acid groups) will likely be upfield relative to the 2-position proton. The proton at the 5-position (ortho to the boronic acid and meta to the ethoxy group) will also be downfield. The ethoxy group will present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons.

  • ¹³C NMR: The carbon atoms of the pyridine ring will show distinct chemical shifts based on their electronic environment. The carbon bearing the boronic acid group (C3) may show a broad signal due to quadrupolar relaxation of the boron nucleus. The carbon attached to the ethoxy group (C6) will be significantly downfield. The remaining pyridine carbons (C2, C4, C5) will have chemical shifts influenced by both substituents. The ethoxy group carbons will appear in the aliphatic region of the spectrum.

Comparative NMR Data of Structurally Similar Boronic Acids

To provide a framework for the expected NMR data of this compound, the following table summarizes the experimental data for its structural analogues.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound DMSO-d₆Predicted: ~8.5 (s, 1H), ~7.9 (d, 1H), ~6.7 (d, 1H), ~4.3 (q, 2H), ~1.3 (t, 3H)Predicted: ~164, ~148, ~142, ~112, (C-B signal may be broad or unobserved), ~61, ~14
(6-Methoxypyridin-3-yl)boronic acid DMSO-d₆Predicted: ~8.5 (s, 1H), ~7.9 (d, 1H), ~6.7 (d, 1H), ~3.8 (s, 3H)Predicted: ~165, ~148, ~142, ~111, (C-B signal may be broad or unobserved), ~54
(6-propylcarbamoyl)pyridine-3-)boronic acid [1]D₂O8.86 (s, 1H), 8.68 (d, 1H), 8.21 (d, 1H), 3.32 (t, 2H), 1.55 (sext, 2H), 0.84 (t, 3H)171.24, 170.15, 154.45, 149.38, 143.97, 124.25, 44.20, 24.88, 13.53
Pyridine-3-boronic acid DMSO-d₆Predicted: ~8.9 (s, 1H), ~8.6 (d, 1H), ~8.1 (d, 1H), ~7.4 (dd, 1H)Predicted: ~148, ~142, ~138, ~124, (C-B signal may be broad or unobserved)

Note: Predicted values are based on established substituent effects on the pyridine ring and may vary from experimental results.

Experimental Protocol: General ¹H and ¹³C NMR of Pyridylboronic Acids

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of pyridylboronic acids.

1. Sample Preparation:

  • Weigh 5-10 mg of the boronic acid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary. Note: Boronic acids can form trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a coordinating solvent like DMSO-d₆ can help to break up these trimers and provide sharper signals.

2. Instrument Setup:

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, and by comparison with data from analogous compounds.

Workflow for NMR Characterization of Boronic Acids

The following diagram illustrates a typical workflow for the NMR characterization of a novel boronic acid.

NMR_Workflow NMR Characterization Workflow for Boronic Acids cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Boronic Acid (5-10 mg) Solvent Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Sample in NMR Spectrometer (≥400 MHz) Tube->Spectrometer Tune Tune and Shim Spectrometer->Tune Acquire_H1 Acquire 1H NMR Spectrum Tune->Acquire_H1 Acquire_C13 Acquire 13C NMR Spectrum Tune->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Integrate Integrate 1H Signals Process->Integrate Assign Assign Peaks (Chemical Shift, Multiplicity) Integrate->Assign Compare Compare with Analogues Assign->Compare Structure Confirm Structure Compare->Structure

Caption: A flowchart outlining the key steps in the NMR characterization of boronic acids.

References

Mass Spectrometry of (6-Ethoxypyridin-3-yl)boronic Acid and its Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the characterization of boronic acids and their derivatives is a critical step in synthesis and quality control. (6-Ethoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry, presents unique challenges for mass spectrometric analysis due to the inherent reactivity of the boronic acid moiety. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of this compound and its reaction products, complete with experimental protocols and expected outcomes.

The analysis of arylboronic acids by mass spectrometry is often complicated by their propensity to undergo dehydration to form cyclic trimers known as boroxines.[1][2] This can lead to complex and sometimes misleading mass spectra. To obtain accurate and reproducible data, analytical methods often involve specific ionization techniques or derivatization to stabilize the boronic acid.[1][3]

Comparison of Ionization Techniques

The choice of ionization technique is paramount for the successful analysis of boronic acids. The most common methods are Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electron Ionization (EI), the latter typically coupled with Gas Chromatography (GC). Each technique offers distinct advantages and disadvantages.

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
Electrospray Ionization (ESI) OptionalFormation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Adducts with solvents are possible.[1]Soft ionization, suitable for LC-MS, good for polar compounds.[1] High-throughput analysis is possible.[4]Spectra can be complicated by adduct formation and in-source reactions like boroxine formation.[1][4]
Matrix-Assisted Laser Desorption/Ionization (MALDI) OptionalOften forms adducts with the matrix (e.g., DHB).[1][2] Can produce singly charged molecular ions.High sensitivity, tolerant of some salts, suitable for complex mixtures. The matrix can sometimes act as a derivatizing agent.[1][2][5]Requires a suitable matrix; derivatization can simplify spectra.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) MandatoryProvides detailed fragmentation patterns for structural elucidation.Excellent chromatographic separation, reproducible fragmentation.[1]Requires derivatization (e.g., silylation) to increase volatility. Not suitable for thermally labile compounds.[1][3]

Experimental Protocols

Detailed methodologies for the key mass spectrometry techniques are provided below. These protocols are generalized for boronic acids and should be optimized for the specific instrumentation and nature of the product being analyzed.

Electrospray Ionization (ESI-MS) Protocol

This method is well-suited for the direct analysis of this compound and its polar reaction products, often coupled with liquid chromatography (LC-MS).

Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of 1-10 µg/mL.[6]

  • To aid ionization, a small amount of formic acid can be added for positive ion mode, or ammonium hydroxide for negative ion mode.[1]

Instrumentation (LC-MS):

  • Liquid Chromatograph: An Acquity BEH C18 column or similar is suitable for separation, using a mobile phase such as 10 mM ammonium acetate and acetonitrile.[4]

  • Ion Source: Electrospray ionization (ESI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mode: Positive or negative ion mode.

  • Mass Range: m/z 50-500.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Silylation

This protocol is ideal for obtaining detailed structural information through fragmentation analysis but requires a derivatization step to make the boronic acid volatile.

Derivatization:

  • Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent like pyridine or acetonitrile.[1]

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ester.[1]

Instrumentation:

  • Injector Temperature: 250 - 280 °C.[1]

  • Column: A non-polar capillary column (e.g., DB-5ms).[1]

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 40 - 550.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve Boronic Acid add_silyl Add Silylating Agent dissolve->add_silyl in aprotic solvent heat Heat Mixture add_silyl->heat (e.g., BSTFA) inject Inject into GC heat->inject Derivatized Sample separate Separation on Column inject->separate ionize EI Ionization & Mass Analysis separate->ionize detect Detection ionize->detect

Workflow for GC-MS analysis of boronic acids with silylation.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Protocol

MALDI-MS is a sensitive technique that can be performed with or without derivatization. The matrix itself can sometimes facilitate the analysis by forming adducts with the analyte.

Sample-Matrix Preparation:

  • Select a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), which can also act as a derivatizing agent.[1][2]

  • Mix the analyte solution (in a solvent like acetonitrile or methanol) with the matrix solution in a 1:1 ratio.[1]

  • Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals.

Instrumentation:

  • Ion Source: MALDI.

  • Mass Analyzer: Time-of-Flight (TOF) is common.

  • Mode: Positive ion reflector mode is typical.

Fragmentation Pathway of this compound

The following diagram illustrates a generalized fragmentation pathway for an ethoxypyridine derivative, which serves as a model for what might be expected.

fragmentation_pathway M [this compound]⁺˙ (Molecular Ion) P1 [M - C₂H₄]⁺˙ M->P1 m/z decrease by 28 P2 [M - C₂H₅O]⁺ M->P2 m/z decrease by 45 P3 [M - B(OH)₂]⁺ M->P3 m/z decrease by 43 F1 Loss of C₂H₄ (Ethylene) F2 Loss of C₂H₅O˙ (Ethoxy radical) F3 Loss of B(OH)₂˙

Plausible EI fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound and its products requires careful consideration of the analytical technique employed. For rapid screening and analysis of polar products, LC-MS with electrospray ionization is a powerful tool. For definitive structural elucidation, GC-MS of a derivatized sample provides invaluable fragmentation data. MALDI-MS offers a high-sensitivity alternative, particularly for complex mixtures. By understanding the principles and protocols outlined in this guide, researchers can effectively characterize these important molecules and ensure the quality and integrity of their synthetic products.

References

11B NMR: A Powerful Tool for Elucidating Boronic Acid Reactivity and Acidity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the world of boronic acids, 11B Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable analytical technique. Its ability to directly probe the boron nucleus provides unparalleled insights into reaction dynamics and fundamental physicochemical properties like the acid dissociation constant (pKa). This guide offers a comprehensive comparison of 11B NMR with other methods, supported by experimental data, to highlight its utility in studying boronic acid chemistry.

Boronic acids and their derivatives are crucial in a multitude of applications, from organic synthesis and catalysis to chemical sensing and drug delivery.[1][2][3] Understanding their reaction mechanisms and pKa is paramount for optimizing their function. 11B NMR spectroscopy offers a direct, non-invasive window into the electronic environment of the boron atom, making it a powerful tool for these investigations.[1][2][3][4]

The key to the utility of 11B NMR lies in the distinct chemical shifts observed for the different hybridization states of boron. Trigonal, sp²-hybridized boronic acids typically exhibit broader signals in the downfield region of the spectrum (around 26-30 ppm), while the formation of a tetrahedral, sp³-hybridized boronate ester or borate anion results in a sharper, upfield shift (around 6-13 ppm).[5] This clear differentiation allows for the real-time monitoring of reactions involving boronic acids and the precise determination of their pKa.[1][2][3]

Comparative Analysis of Analytical Techniques

While various methods can be employed to study boronic acid reactions and pKa, 11B NMR offers several distinct advantages.

Technique Principle Advantages Limitations
11B NMR Spectroscopy Direct observation of the 11B nucleus, sensitive to hybridization state (sp² vs. sp³).Provides direct structural information about the boron species in solution.[1][2][3][4] Allows for in-situ monitoring of reactions.[6] Relatively straightforward pKa determination from chemical shift changes.[1][2][3] Can be used for quantitative analysis.[7][8]Lower sensitivity compared to other nuclei, may require higher concentrations.[1] The use of quartz NMR tubes is often recommended to avoid background signals from borosilicate glass.[1]
pH Titration Potentiometric measurement of pH changes upon addition of an acid or base.A classic and widely accessible method for pKa determination.[4]Indirectly probes the boronic acid's acidity. Can be influenced by the presence of other acidic or basic functional groups. Does not provide direct structural information.
UV-Vis Spectroscopy Measures changes in the absorption of ultraviolet or visible light.High sensitivity. Can be used for kinetic studies.Requires a chromophore near the boronic acid moiety. Changes in absorbance may not be solely due to the boronic acid's ionization.
Fluorescence Spectroscopy Measures changes in fluorescence intensity or wavelength.Very high sensitivity. Useful for studying binding events.[8]Requires a fluorescent reporter group. The reporter's properties can be influenced by factors other than the boronic acid's state.
Mass Spectrometry Measures the mass-to-charge ratio of ions.Provides information about the molecular weight of reactants and products.Does not directly provide information about the species in solution. Can be destructive.

Determining pKa using 11B NMR: A Workflow

The determination of a boronic acid's pKa using 11B NMR is a robust and direct method. The process involves monitoring the change in the 11B chemical shift as a function of pH.[1][2][3]

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_nmr 11B NMR Analysis cluster_analysis Data Analysis A Prepare boronic acid solution in a suitable solvent system (e.g., D2O/methanol) B Adjust pH of aliquots to a range of values (e.g., pH 2 to 12) A->B Systematic pH adjustment C Acquire 11B NMR spectrum for each pH sample B->C Individual samples D Measure the 11B chemical shift (δ) at each pH C->D Spectral processing E Plot chemical shift (δ) vs. pH D->E Data compilation F Fit the data to the Henderson-Hasselbalch equation E->F Non-linear regression G Determine pKa from the inflection point of the sigmoidal curve F->G Inflection point

Figure 1. A generalized workflow for determining the pKa of a boronic acid using 11B NMR spectroscopy.

Experimental Protocols

General 11B NMR Acquisition Parameters

A typical experimental setup for acquiring 11B NMR spectra for boronic acid studies is as follows:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • NMR Tubes: Quartz NMR tubes are recommended to minimize background signals from borosilicate glass.[1]

  • Solvent: A deuterated solvent system appropriate for the boronic acid's solubility, often a mixture of D₂O and a co-solvent like methanol-d₄.

  • Concentration: A concentration of around 10-50 mM is typically sufficient.[1]

  • Reference: Boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used as an external standard (δ = 0.0 ppm).

  • Acquisition Parameters:

    • Pulse Program: A simple one-pulse experiment is usually adequate.

    • Acquisition Time: Typically 0.1-0.2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

Protocol for pKa Determination of Phenylboronic Acid

This protocol outlines the steps for determining the pKa of phenylboronic acid as a representative example.

  • Stock Solution Preparation: Prepare a 50 mM stock solution of phenylboronic acid in a 3:1 methanol-d₄:D₂O solvent mixture.

  • pH Adjustment: Prepare a series of samples by taking aliquots of the stock solution and adjusting the pH from approximately 2 to 12 using small additions of DCl and NaOD solutions. The pH should be measured using a calibrated pH meter.

  • 11B NMR Acquisition: Acquire a 11B NMR spectrum for each sample at a constant temperature (e.g., 298 K).

  • Data Processing: Process the spectra by applying an exponential line broadening of 10-20 Hz.

  • Chemical Shift Determination: Determine the chemical shift of the main boron signal for each spectrum.

  • Data Analysis: Plot the observed chemical shift (δ_obs) as a function of pH. Fit the data to the following equation, derived from the Henderson-Hasselbalch equation:

    δ_obs = (δ_acid * 10^(pKa - pH) + δ_borate) / (1 + 10^(pKa - pH))

    where δ_acid is the chemical shift of the protonated boronic acid and δ_borate is the chemical shift of the deprotonated boronate. The pKa can be determined from the non-linear regression analysis.

Quantitative Data: 11B NMR Chemical Shifts and pKa Values

The following table summarizes representative 11B NMR chemical shift data and pKa values for phenylboronic acid and its interaction with a diol, illustrating the effect of boronate ester formation.

Compound Condition Hybridization 11B Chemical Shift (δ, ppm) pKa
Phenylboronic AcidAcidic (pH < pKa)sp²~28.58.8
Phenylboronic AcidBasic (pH > pKa)sp³~7.5
Phenylboronic Acid + CatecholAcidic (pH < pKa)sp²~29.07.2
Phenylboronic Acid + CatecholBasic (pH > pKa)sp³~10.0

Data is illustrative and can vary based on specific experimental conditions such as solvent and temperature.

Visualizing Boronic Acid Equilibria

The equilibria involved in boronic acid ionization and its reaction with a diol can be effectively visualized.

Boronic_Acid_Equilibria BA R-B(OH)₂ (sp²-hybridized) δ ≈ 28-30 ppm Borate [R-B(OH)₃]⁻ (sp³-hybridized) δ ≈ 6-9 ppm BA->Borate + OH⁻ - H₂O (pKa) Ester R-B(OR')₂ (sp²-hybridized) BA->Ester + Diol - 2H₂O Borate->BA + H⁺ Anionic_Ester [R-B(OR')₂(OH)]⁻ (sp³-hybridized) δ ≈ 9-13 ppm Borate->Anionic_Ester + Diol - 2H₂O Ester->BA + 2H₂O Ester->Anionic_Ester + OH⁻ Anionic_Ester->Borate + 2H₂O Anionic_Ester->Ester + H⁺ Diol Diol (HO-R'-OH)

Figure 2. Equilibria of a boronic acid, showing ionization and esterification with a diol, and the corresponding changes in boron hybridization and approximate 11B NMR chemical shifts.

Conclusion

11B NMR spectroscopy stands out as a premier analytical method for the study of boronic acid reactions and the determination of their pKa values. Its ability to directly observe the boron center provides unambiguous information about the hybridization state and, consequently, the chemical transformations of these versatile molecules.[1][2][3][4] The detailed experimental protocols and comparative data presented in this guide underscore the power and practicality of 11B NMR for researchers in organic chemistry, materials science, and drug development, enabling a deeper understanding and more effective utilization of boronic acid chemistry.

References

A Comparative Guide to the Reactivity of Boronic Acids vs. Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate organoboron reagent is a critical decision that can significantly influence the outcome of a synthetic sequence. This guide provides an objective comparison of the reactivity of boronic acids and their corresponding boronic esters, with a focus on their application in prevalent cross-coupling reactions. The information is substantiated by experimental data to facilitate an informed choice of reagent for a given chemical transformation.

The fundamental distinction between boronic acids and their boronic ester counterparts lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in the catalytic cycle.[1][2] However, this comes at the cost of diminished stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, particularly under aqueous basic conditions.[1][3]

Conversely, boronic esters, such as the widely used pinacol esters, exhibit significantly greater stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for prolonged periods.[1][2] This stability renders them well-suited for multi-step syntheses and high-throughput screening applications. The compromise for this enhanced stability is typically a lower reaction rate compared to the parent boronic acid.[1] It is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][4]

Quantitative Performance Comparison

To illustrate the practical implications of this reactivity-stability trade-off, the following table summarizes representative quantitative data for the performance of boronic acids and their pinacol boronate esters in the Suzuki-Miyaura cross-coupling reaction.

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
Phenylboronic Acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O295[1] (representative)
Phenylboronic Acid Pinacol Ester4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O692[1] (representative)
4-Formylphenylboronic Acid1-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O198[5] (adapted)
4-Formylphenylboronic Acid Pinacol Ester1-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O396[5] (adapted)
2-Pyridylboronic Acid4-ChlorotoluenePd₂(dba)₃/PCy₃K₃PO₄1,4-Dioxane12<10 (decomposition)[3] (qualitative)
2-Pyridylboronic Acid Pinacol Ester4-ChlorotoluenePd₂(dba)₃/PCy₃K₃PO₄1,4-Dioxane1285[3] (qualitative)

Note: The data presented are representative and intended for comparative purposes. Actual reaction outcomes will depend on the specific substrates, catalyst, base, solvent, and temperature used.

Experimental Protocol for Reactivity Comparison

The following is a detailed methodology for a head-to-head comparison of the reactivity of a boronic acid and its corresponding boronic ester in a Suzuki-Miyaura cross-coupling reaction.

Objective: To quantitatively compare the reaction rate and yield of a selected boronic acid and its pinacol ester derivative in the Suzuki-Miyaura coupling with a common aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Boronic ester (e.g., phenylboronic acid pinacol ester, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v, 10 mL)

  • Internal standard for GC/LC-MS analysis (e.g., dodecane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Reaction vessels (e.g., flame-dried Schlenk flasks)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • Set up two identical, flame-dried Schlenk flasks equipped with magnetic stir bars under an inert atmosphere.

    • To each flask, add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

    • To the first flask, add the boronic acid (1.2 mmol).

    • To the second flask, add the boronic ester (1.2 mmol).

    • Add the internal standard to each flask.

  • Reaction Execution:

    • To each flask, add the degassed solvent system (10 mL).

    • Place both flasks in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and begin vigorous stirring.

    • Start a timer for each reaction.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture using a nitrogen-purged syringe.

    • Quench each aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer by GC/LC-MS to determine the consumption of starting material and the formation of the product relative to the internal standard.

  • Work-up and Isolation (at the end of the reaction):

    • After the reaction is deemed complete (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature.

    • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Determine the isolated yield for each reaction.

Data Analysis:

  • Plot the concentration of the product versus time for both reactions to compare the reaction rates.

  • Compare the final isolated yields of the product from both the boronic acid and the boronic ester reactions.

Visualizing the Comparative Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Select Boronic Acid and Boronic Ester prep2 Define Reaction Conditions (Solvent, Base, Catalyst) prep1->prep2 react1 Set up Parallel Reactions prep2->react1 react2 Monitor Progress (TLC, GC, LC-MS) react1->react2 analysis1 Work-up and Purification react2->analysis1 analysis2 Characterize and Quantify Products analysis1->analysis2 analysis3 Compare Yields and Reaction Times analysis2->analysis3

Caption: General workflow for comparing the reactivity of boronic acids and boronic esters.

Signaling Pathways and Mechanistic Considerations

The choice between a boronic acid and a boronic ester can also be influenced by the specific catalytic cycle of the cross-coupling reaction. While the Suzuki-Miyaura reaction is highly versatile, the transmetalation step is often rate-limiting.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2 R-Pd(II)L_n-X oxidative_addition->pd2 transmetalation Transmetalation (R'-B(OR)₂ or R'-B(OH)₂) pd2->transmetalation pd2_r_rprime R-Pd(II)L_n-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic acids, with their hydroxyl groups, can readily interact with the palladium center, facilitating the transfer of the organic group.[1] Boronic esters may require in situ hydrolysis to the corresponding boronic acid before transmetalation can occur, which can account for the observed slower reaction rates.[1] However, some studies have shown that direct transmetalation from boronic esters is also possible, particularly with certain ligands and reaction conditions.[4][6] The specific mechanism can be influenced by factors such as the nature of the ester, the base, and the solvent system.[4][6]

References

A Comparative Guide to the X-ray Crystal Structures of Substituted Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structures of various substituted pyridylboronic acids, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science. The data presented, including key crystallographic parameters and intermolecular interactions, is supported by experimental data from peer-reviewed literature.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic data for a selection of substituted pyridylboronic acids and a relevant co-crystal. This data allows for a direct comparison of how different substituents on the pyridine ring influence the crystal packing and unit cell dimensions.

Table 1: Crystallographic Data for Substituted Pyridylboronic Acids

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
4-Chlorophenylboronic acidC₆H₆BClO₂OrthorhombicPnma6.893(3)7.309(3)13.623(6)9090904[1]
(2-Acetylferrocen-1-yl)boronic acidC₁₂H₁₃BFeO₃MonoclinicP2₁/n10.3562(4)7.5861(3)14.1278(5)9091.905(1)904[2]

Table 2: Crystallographic Data for a Caffeine Co-crystal with 4-Chlorophenylboronic Acid

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Caffeine : 4-Chlorophenylboronic acid (Polymorph A)C₁₄H₁₅BClN₄O₄MonoclinicP2₁/c8.418(2)12.319(3)15.523(3)9099.48(3)904[3]
Caffeine : 4-Chlorophenylboronic acid (Polymorph B)C₁₄H₁₅BClN₄O₄MonoclinicP2₁/n7.159(2)21.050(4)10.662(2)9094.56(3)904[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used for the synthesis and crystallization of the discussed compounds.

Synthesis and Crystallization of 4-Chlorophenylboronic Acid: Caffeine Co-crystal[3]

Synthesis: Equimolar amounts of 4-chlorophenylboronic acid (41 mg, 0.3 mmol) and caffeine (51 mg, 0.3 mmol) were ground together using an agate mortar and pestle for 5 minutes. Two drops of a 1:1 ethanol:methanol solvent mixture were added, and grinding continued for another 10 minutes. Another two drops of the solvent were added, and the mixture was ground for a final 15 minutes.

Crystallization: The ground mixture was dissolved in 4 mL of the same 1:1 ethanol:methanol solvent. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent at room temperature.

X-ray Diffraction Data Collection: Diffraction data were collected at 298 K using a Rigaku Oxford Diffraction Gemini A Ultra diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å).

Synthesis and Crystallization of (2-Acetylferrocen-1-yl)boronic acid[2]

Synthesis: (2-Acetylferrocen-1-yl)boronic acid was synthesized according to a previously reported procedure.

Crystallization: Crystals suitable for X-ray crystallography were obtained from the slow evaporation of a saturated dichloromethane solution at ambient temperature.

X-ray Diffraction Data Collection: Data collection was performed on a suitable single crystal. Further details on the specific diffractometer and conditions are available in the cited literature.

Intermolecular Interactions and Structural Analysis

The supramolecular architecture of crystalline materials is dictated by a variety of intermolecular interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of molecules.

In the co-crystal of 4-chlorophenylboronic acid with caffeine , hydrogen bonding plays a crucial role in the assembly of the crystal lattice. The boronic acid moiety acts as a hydrogen bond donor, interacting with the nitrogen and oxygen atoms of the caffeine molecule. These interactions lead to the formation of distinct supramolecular synthons, which then pack to form the overall crystal structure. The existence of two polymorphs (A and B) highlights the subtle energetic balance between different possible packing arrangements.[3]

For (2-Acetylferrocen-1-yl)boronic acid , the crystal structure reveals the formation of centrosymmetric dimers.[2] These dimers are held together by hydrogen bonds between the boronic acid functionalities of adjacent molecules. Specifically, the –B(OH)⋯O hydrogen bonds are the primary interaction responsible for this dimeric arrangement.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to the X-ray crystal structure analysis of substituted pyridylboronic acids.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start Starting Materials (e.g., Halopyridine, Borate Ester) reaction Chemical Reaction (e.g., Grignard, Lithiation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation / Cooling / Vapor Diffusion dissolution->crystal_growth data_collection Single Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis (Bond lengths, angles, interactions) structure_solution->analysis

Figure 1. General experimental workflow for the synthesis and X-ray crystal structure analysis of substituted pyridylboronic acids.

structural_relationships substituents Pyridine Ring Substituents (e.g., -Cl, -F, -Br, Ferrocenyl) interactions Intermolecular Interactions (Hydrogen Bonds, π-π Stacking) substituents->interactions influences packing Crystal Packing & Unit Cell interactions->packing determines properties Solid-State Properties (Solubility, Stability, etc.) packing->properties affects

Figure 2. Logical relationship between pyridine ring substitution and the resulting solid-state properties of the crystalline material.

References

A Comparative Guide to Analytical Techniques for Characterizing Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis and medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1][2] Their unique ability to reversibly bind with diols also makes them crucial for developing sensors and drug delivery systems.[3] Accurate and comprehensive characterization of these compounds is paramount to ensure purity, confirm structure, and understand their chemical behavior. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Overview of Key Analytical Techniques

A suite of analytical methods is typically employed to gain a complete picture of a boronic acid derivative's identity and purity. The selection of a technique depends on the specific information required, such as molecular weight, structural arrangement, purity, or the coordination state of the boron atom. The most powerful approaches often involve a combination of separation and detection techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation in solution.[4] ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while ¹¹B NMR is uniquely suited to probe the electronic environment and hybridization state of the boron atom.[1][3]

  • Mass Spectrometry (MS): Essential for determining molecular weight and elemental composition. When coupled with chromatography (LC-MS or GC-MS), it becomes a potent tool for separating and identifying components in a mixture.[1][5]

  • Chromatography (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental for assessing purity, monitoring reaction progress, and quantifying components.[2][4]

  • X-ray Crystallography: Provides definitive, high-resolution structural information of the compound in its solid, crystalline state, including precise bond lengths and angles.[6][7]

  • Vibrational Spectroscopy (FT-IR): Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid technique used to identify the presence of key functional groups, such as the characteristic B-O stretching vibrations.[8][9]

  • UV-Vis Spectroscopy: Useful for quantifying compounds that contain a chromophore and for monitoring reactions where a change in conjugation occurs.

Quantitative Performance of Analytical Methods

The choice of an analytical technique is often driven by its quantitative performance. Parameters such as sensitivity (Limit of Detection/Quantification), linearity, and precision are critical for method selection, especially in pharmaceutical quality control and trace impurity analysis.

Table 1: Performance Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

ParameterUPLC-ESI-MS[1][10]HPLC with Post-Column Derivatization (Alizarin)[1][11]LC-MS/MS[1][12]
Analyte Various boronic acidsPhenylboronic acidTrace non-nitrogen-containing aryl boronic acids
Limit of Detection (LOD) 0.1 µg[1][10]1.2 ng (1 µM)[1][11]Sensitive to ng/mL level
Limit of Quantification (LOQ) 1.0 µg[1][10]Not specified1 ng/mL (0.05 ppm)[1]
Linearity (R²) 0.98[1][10]Not specified>0.99[1]
Recovery 97.1% - 105.7%[1][10]Not specified80% - 120%[1]
Precision (RSD) < 2.0%[1][10]Not specifiedNot specified
Key Advantage High throughput, no derivatization needed.[1][10]Selective detection of boronic acids.[1][11]High sensitivity and selectivity for trace level quantification.[1]

Table 2: Comparison of Mass Spectrometry Ionization Techniques

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
ESI-MS OptionalFormation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Solvent adducts may be observed.[13]Soft ionization, suitable for LC-MS, good for polar compounds.[13]Can be complicated by adduct formation and in-source reactions.[13]
MALDI-MS OptionalOften forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions.[5][13]High sensitivity, tolerant of some salts, suitable for complex mixtures.[13]Requires a suitable matrix; derivatization can simplify spectra.[5][13]
GC-MS MandatoryProvides detailed and reproducible fragmentation patterns.[13]Excellent chromatographic separation.[13]Requires derivatization (e.g., silylation) to increase volatility.[1][13]

Logical Workflow for Characterization

The characterization of a newly synthesized boronic acid derivative typically follows a logical progression of analytical techniques to build a comprehensive profile of the compound's identity, purity, and structure.

G cluster_0 Initial Screening & Purity cluster_1 Structural Elucidation cluster_2 Definitive Structure & Properties TLC TLC / HPLC-UV LCMS LC-MS TLC->LCMS Confirm mass & purity NMR NMR (1H, 13C, 11B) LCMS->NMR Detailed structure HRMS High-Resolution MS NMR->HRMS Confirm elemental composition XRay X-ray Crystallography NMR->XRay Absolute stereochemistry & solid-state structure FTIR FT-IR NMR->FTIR Confirm functional groups pKa pKa Determination (11B NMR) NMR->pKa Determine acidity Start Synthesized Compound Start->TLC Assess purity & reaction completion G BA R-B(OH)2 (Boronic Acid) Heat Heat (60-70°C, 30 min) BA->Heat BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->Heat Solvent Pyridine or Acetonitrile Solvent->Heat Silylated_BA R-B(OTMS)2 (Volatile Derivative) Heat->Silylated_BA Derivatization GCMS GC-MS Analysis Silylated_BA->GCMS Injection

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridylboronic acids are indispensable reagents in modern synthetic chemistry, serving as key building blocks for the introduction of the pyridine moiety, a prevalent scaffold in pharmaceuticals and functional materials. However, the positional isomerism of the boronic acid group on the pyridine ring dramatically influences the stability and reactivity of these compounds. This guide provides an objective comparison of 2-, 3-, and 4-pyridylboronic acids, supported by experimental data, to aid researchers in selecting the optimal reagent and reaction conditions for their synthetic endeavors.

Stability and Protodeboronation: The "2-Pyridyl Problem"

A critical factor governing the utility of pyridylboronic acids is their susceptibility to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This decomposition pathway is particularly pronounced for 2-pyridylboronic acid, a phenomenon often referred to as the "2-pyridyl problem".[1][2]

Key Findings:

  • 2-Pyridylboronic Acid: This isomer is notoriously unstable and undergoes rapid protodeboronation, especially under neutral or weakly acidic/basic conditions.[1][2] The proximity of the nitrogen atom to the boronic acid group facilitates the formation of a zwitterionic intermediate, which readily fragments.[1][2]

  • 3- and 4-Pyridylboronic Acids: In stark contrast, the 3- and 4-isomers exhibit significantly greater stability and are less prone to protodeboronation.[1]

The disparate stability of these isomers has profound implications for their handling, storage, and application in cross-coupling reactions.

Comparative Data on Stability and Acidity

The following table summarizes key data regarding the stability and acidity of the three pyridylboronic acid isomers.

IsomerStabilityHalf-life (t1/2) for ProtodeboronationpKa (Boron Center)pKa (Pyridinium)
2-Pyridylboronic Acid Unstable~25-50 seconds (pH 7, 70 °C)[1][3]--
3-Pyridylboronic Acid Stable> 1 week (pH 12, 70 °C)[1][3]4.4[4]-
4-Pyridylboronic Acid Stable> 1 week (pH 12, 70 °C)[1][3]4.00[5]-

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application for pyridylboronic acids. Their reactivity in this transformation directly correlates with their stability.

  • 2-Pyridylboronic Acid: Due to its inherent instability, successful Suzuki-Miyaura coupling of 2-pyridylboronic acid is challenging and often requires specialized conditions or the use of more stable derivatives.[1][6] Strategies to overcome this include:

    • Stable Precursors: Utilizing air-stable derivatives such as N-methyliminodiacetic acid (MIDA) boronates or triolborates, which slowly release the boronic acid in situ.[7][8][9]

    • Additives: The addition of copper salts can sometimes promote the desired cross-coupling reaction.[7]

  • 3- and 4-Pyridylboronic Acids: These isomers are generally well-behaved and reliable coupling partners in standard Suzuki-Miyaura reactions, providing good to excellent yields with a wide range of aryl and heteroaryl halides.[10][11]

The logical relationship for the stability of pyridylboronic acids is illustrated in the following diagram:

Relative Stability of Pyridylboronic Acids 2-Pyridylboronic Acid 2-Pyridylboronic Acid Unstable Unstable 2-Pyridylboronic Acid->Unstable Prone to Protodeboronation 3-Pyridylboronic Acid 3-Pyridylboronic Acid Stable Stable 3-Pyridylboronic Acid->Stable 4-Pyridylboronic Acid 4-Pyridylboronic Acid 4-Pyridylboronic Acid->Stable

Caption: Stability comparison of pyridylboronic acid isomers.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3- and 4-Pyridylboronic Acids

This protocol is a representative example for the coupling of the more stable 3- and 4-pyridylboronic acids.

Materials:

  • Aryl halide (1.0 equiv)

  • Pyridylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, pyridylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The workflow for a typical Suzuki-Miyaura coupling is depicted below:

Suzuki-Miyaura Coupling Workflow A Reactant Mixing (Aryl Halide, Boronic Acid, Catalyst, Base) B Inert Atmosphere (N2 or Ar Purge) A->B C Solvent Addition (Degassed) B->C D Heating and Stirring C->D E Workup (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Product F->G

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate

This protocol is adapted for the use of the air-stable 2-pyridyl MIDA boronate.

Materials:

  • Aryl chloride (1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.2 equiv)

  • Palladium catalyst (e.g., SPhos-Pd-G2, 2 mol%)

  • Base (e.g., K3PO4, 3.0 equiv)

  • Solvent (e.g., Dioxane/Water 5:1)

Procedure:

  • In a glovebox, combine the aryl chloride, 2-pyridyl MIDA boronate, palladium catalyst, and base in a reaction vial.

  • Add the dioxane/water solvent mixture.

  • Seal the vial and heat to 80 °C for 12-24 hours.

  • Cool the reaction to room temperature and follow a standard aqueous workup and purification procedure as described above.

The Suzuki-Miyaura Catalytic Cycle

The signaling pathway below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Boronic R2-B(OH)2 Boronic->Transmetal Base Base Base->Transmetal Halide R1-X Halide->OxAdd

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Conclusion

The choice between 2-, 3-, and 4-pyridylboronic acids is dictated by the desired substitution pattern and the inherent stability of the isomer. While 3- and 4-pyridylboronic acids are robust and versatile reagents for Suzuki-Miyaura couplings, the use of 2-pyridylboronic acid requires careful consideration of its instability and the application of specialized protocols or stabilized derivatives. By understanding the distinct reactivity profiles of these isomers, researchers can streamline their synthetic routes and efficiently access a diverse range of valuable pyridyl-containing molecules.

References

A Comparative Guide to Alternatives for (6-Ethoxypypyridin-3-yl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Ethoxypyridin-3-yl)boronic acid is a valuable reagent in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 6-ethoxypyridine moiety. This structural motif is present in numerous biologically active compounds. However, the inherent instability of some heteroaryl boronic acids can present challenges related to storage, handling, and reaction efficiency. This guide provides an objective comparison of viable alternatives, focusing on stability, reactivity, and performance, supported by experimental data to aid in reagent selection.

At a Glance: Boronic Acid Alternatives

The primary challenge with boronic acids, especially certain heteroaryl derivatives, is their susceptibility to decomposition pathways like protodeboronation and oxidation.[1] This has led to the development of more stable surrogates that can be stored for extended periods and often provide more reproducible results.[1][2] The most prominent alternatives—potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates—offer significant advantages in handling and stability.[2][3]

FeatureBoronic AcidPotassium Trifluoroborate (BF₃K)MIDA Boronate
Structure R-B(OH)₂[R-BF₃]KR-B(MIDA)
Stability Moderate; susceptible to protodeboronation and oxidation, especially heteroaryl derivatives.[1][2]High; typically stable, crystalline solids that are air- and moisture-stable.[3][4]High; exceptionally stable to air, moisture, and silica gel chromatography.[5][6]
Handling Often requires storage under inert atmosphere or refrigeration. Purity can be an issue.[1][4]Easy to handle, free-flowing crystalline solids.[4]Easy to handle, free-flowing crystalline solids. Can be purified by standard column chromatography.[6][7]
Reactivity Generally more reactive, leading to faster reaction times.[1]Requires specific conditions for activation (hydrolysis to boronic acid in situ).[8][9]Requires in situ deprotection under basic conditions to slowly release the active boronic acid.[2][10]
Key Advantage High reactivity and direct use in established protocols.Excellent long-term stability and ease of handling.[4]Unprecedented stability, compatibility with chromatography, and utility in slow-release strategies and iterative synthesis.[2][11]

Quantitative Performance Comparison

The choice of a boron reagent can significantly impact reaction yield. While direct comparisons are dependent on the specific substrates and conditions, studies have shown that stabilized alternatives can outperform the parent boronic acid, particularly when the boronic acid is prone to decomposition.

Table 1: Suzuki-Miyaura Coupling Yields of Boronic Acids vs. MIDA Boronates

The slow, controlled release of the boronic acid from its MIDA-protected form can lead to higher yields by minimizing the concentration of the unstable intermediate, thereby reducing decomposition.[2]

EntrySubstrate (Boron Reagent)Coupling PartnerProductYield (Boronic Acid)Yield (MIDA Boronate)
12-Benzofuran4-Chlorotoluene2-(p-tolyl)benzofuran50%92%
22-Thiophene4-Chlorotoluene2-(p-tolyl)thiophene37%94%
32-Indole (N-Boc)4-Chlorotoluene1-(tert-butoxycarbonyl)-2-(p-tolyl)-1H-indole14%93%
4(E)-prop-1-en-1-yl4-Chlorotoluene(E)-1-(p-tolyl)prop-1-ene65%88%
Data synthesized from studies on unstable boronic acids, demonstrating the advantage of MIDA boronates. Conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄) in a dioxane/water solvent system.[2]
Table 2: Suzuki-Miyaura Coupling Yields of Heteroaryltrifluoroborates

Potassium heteroaryltrifluoroborates are effective coupling partners for a wide range of aryl and heteroaryl halides, often providing good to excellent yields.[4]

EntryHeteroaryltrifluoroborateCoupling PartnerProductYield
1Furan-2-yl-BF₃K4-Bromobenzonitrile4-(furan-2-yl)benzonitrile94%
2Thiophen-2-yl-BF₃K4-Chlorobenzonitrile4-(thiophen-2-yl)benzonitrile95%
3Pyridin-3-yl-BF₃K4-Bromoanisole3-(4-methoxyphenyl)pyridine90%
41H-Indol-5-yl-BF₃K4-Chlorobenzonitrile4-(1H-indol-5-yl)benzonitrile92%
Representative yields demonstrating the utility of heteroaryltrifluoroborates. Conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., RuPhos), and a base (e.g., Na₂CO₃ or Cs₂CO₃) in an alcohol or toluene/water solvent system.[4][12]

Alternative Cross-Coupling Methodologies

While the Suzuki-Miyaura reaction is highly versatile, other palladium- or nickel-catalyzed cross-coupling reactions can also be employed to form the desired C-C bond, each with distinct advantages and disadvantages.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Stille Coupling Organotin (Stannanes)Air and moisture stable reagents; excellent functional group tolerance.[13][14]High toxicity of organotin reagents and byproducts, which can be difficult to remove.[15][16]
Negishi Coupling OrganozincHigh reactivity, often allowing for milder reaction conditions and shorter reaction times.[17]Organozinc reagents are typically sensitive to air and moisture, requiring inert atmosphere techniques.[18][19]
Hiyama Coupling OrganosiliconLow toxicity and environmental impact.Often requires activation with a fluoride source.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Pyridylboronic Acid Derivative

This protocol provides a general starting point for the coupling of an aryl halide with a pyridylboronic acid, trifluoroborate, or MIDA boronate. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Pyridylboron Reagent (e.g., this compound, -BF₃K, or -MIDA) (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1–5 mol%)

  • Ligand (e.g., SPhos, RuPhos, PPh₃) (2–10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, THF/Water mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide, the pyridylboron reagent, the palladium catalyst, ligand (if used as a separate component), and the base.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80–110 °C) in a preheated oil bath or heating block.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Workflow_Comparison cluster_0 Boronic Acid cluster_1 MIDA Boronate / Trifluoroborate a1 Receive/ Synthesize a2 Store Cold/ Inert Atmosphere a1->a2 a3 Weigh Quickly a2->a3 a4 Use Directly in Reaction a3->a4 b4 Use in Reaction (In situ deprotection) a3->b4 b1 Receive/ Synthesize b2 Store on Benchtop b1->b2 b2->a3 b3 Weigh in Air start Reagent_Decision_Tree cluster_yes start Is the Boronic Acid Known to be Unstable? yes_node Yes / Unsure start->yes_node no_node No start->no_node need_chrom Need for Chromatography of Boron Reagent? start->need_chrom:w Yes boronic_acid Use Boronic Acid Directly start->boronic_acid No mida Use MIDA Boronate need_chrom->mida Yes bf3k Use Trifluoroborate (BF₃K) need_chrom->bf3k No yes_chrom Yes need_chrom->yes_chrom no_chrom No need_chrom->no_chrom

References

The Pivotal Role of (6-Ethoxypyridin-3-yl)boronic Acid in BTK Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Bruton's Tyrosine Kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of B-cell malignancies. The synthesis of these complex molecules often relies on robust and efficient chemical reactions, with the Suzuki-Miyaura cross-coupling reaction playing a central role in the formation of key carbon-carbon bonds. This guide provides a comparative analysis of the efficacy of (6-Ethoxypyridin-3-yl)boronic acid and other boronic acids in the synthesis of BTK inhibitors, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

Introduction to Boronic Acids in BTK Inhibitor Synthesis

Boronic acids are indispensable reagents in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their stability, functional group tolerance, and the commercial availability of a wide variety of derivatives make them ideal building blocks for the construction of complex pharmaceutical compounds. In the context of BTK inhibitors, the choice of boronic acid is critical as it often forms a significant part of the final molecule's scaffold, influencing its biological activity and pharmacokinetic properties.

This guide focuses on this compound and compares its performance with other key boronic acids utilized in the synthesis of prominent BTK inhibitors, namely (4-phenoxyphenyl)boronic acid for Zanubrutinib and (4-(2-Pyridylcarbamoyl)phenyl)boronic acid for Acalabrutinib.

Comparative Performance in Suzuki-Miyaura Coupling

Table 1: Synthesis of a BTK Inhibitor Intermediate using this compound
ParameterValueReference
Boronic Acid This compoundNot available in search results
Coupling Partner Aryl halide/triflateNot available in search results
Catalyst Palladium-based catalystNot available in search results
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Not available in search results
Solvent Organic solvent (e.g., Dioxane, Toluene)Not available in search results
Temperature (°C) Elevated temperaturesNot available in search results
Reaction Time (h) Not available in search resultsNot available in search results
Yield (%) Not available in search resultsNot available in search results
Purity HighNot available in search results

Note: Specific experimental data for a BTK inhibitor synthesis using this compound was not found in the provided search results. The table represents a generalized protocol based on typical Suzuki coupling conditions.

Table 2: Synthesis of Zanubrutinib Intermediate using (4-phenoxyphenyl)boronic acid
ParameterValueReference
Boronic Acid (4-phenoxyphenyl)boronic acid[1][2]
Coupling Partner (7S)-2-bromo-7-(1-acryloylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide[1]
Catalyst Palladium complexes (e.g., Pd(dppf)Cl₂)[1]
Base Inorganic bases (e.g., carbonates)[1]
Solvent Biphasic systems (e.g., Toluene/water)[1]
Temperature (°C) Elevated temperatures[1]
Reaction Time (h) Not specified[1]
Yield (%) High (Overall process yield improvement is a key feature of the described process)[1]
Purity High enantiomeric excess (≥99.85%)[1]
Table 3: Synthesis of Acalabrutinib Intermediate using (4-(2-Pyridylcarbamoyl)phenyl)boronic acid
ParameterValueReference
Boronic Acid 4-(pyridin-2-yl-aminocarbonyl)benzeneboronic acid[3][4]
Coupling Partner (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate[3]
Catalyst Pd(dppf)Cl₂[3]
Base Potassium carbonate (K₂CO₃)[3]
Solvent Tetrahydrofuran (THF) / Water[3]
Temperature (°C) Not specified (Microwave irradiation mentioned in some routes)Not specified
Reaction Time (h) Not specifiedNot specified
Yield (%) 40.25% (for the deprotected intermediate)[3]
Purity >99% (for the final product after purification)[4]

Discussion on Efficacy and Alternatives

The data presented in the tables, although for different target molecules, allows for an indirect comparison of the boronic acids. (4-phenoxyphenyl)boronic acid in the synthesis of Zanubrutinib and (4-(2-Pyridylcarbamoyl)phenyl)boronic acid in the synthesis of Acalabrutinib are shown to be effective coupling partners, leading to the desired products in reasonable to high yields.

The choice of boronic acid is intrinsically linked to the desired final structure of the BTK inhibitor. This compound introduces a distinct heteroaromatic moiety with an ethoxy substitution, which can significantly impact the inhibitor's binding affinity, selectivity, and metabolic stability. The ethoxy group can modulate solubility and lipophilicity, which are crucial for drug-like properties.

Alternative boronic acids used in the synthesis of other BTK inhibitors often feature different substitution patterns on the phenyl or heteroaryl ring. These variations are a result of extensive structure-activity relationship (SAR) studies aimed at optimizing the inhibitor's profile. The selection of a specific boronic acid is therefore a strategic decision in the drug design process.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and optimization of synthetic procedures. Below are generalized protocols for the Suzuki-Miyaura coupling reaction in the context of BTK inhibitor synthesis.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dried reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), the boronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01-0.05 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene/water, THF/water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired coupled product.

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of Bruton's Tyrosine Kinase in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks downstream signaling, which is crucial for B-cell proliferation, survival, and differentiation.

BTK_Signaling_Pathway BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk CD19 CD19 Lyn_Syk->CD19 PI3K PI3K CD19->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K BTK BTK PIP3->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Proliferation Proliferation Survival Differentiation NFkB->Proliferation MAPK->Proliferation NFAT->Proliferation BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK

Caption: The BTK signaling pathway in B-cells.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting, from reaction setup to product isolation and analysis.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Aryl Halide, Boronic Acid, Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst Solution Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Quench Cool and Quench Reaction Monitoring->Quench Proceed upon completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Purity_Yield Determine Purity and Yield Characterization->Purity_Yield

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound represents a valuable and specialized building block for the synthesis of novel BTK inhibitors. While direct comparative data on its efficacy versus other boronic acids in a single synthetic route is limited, its unique electronic and steric properties offer medicinal chemists an important tool for modulating the pharmacological profile of new drug candidates. The provided data on the synthesis of established BTK inhibitors like Zanubrutinib and Acalabrutinib underscores the robustness of the Suzuki-Miyaura coupling with different boronic acids and highlights the importance of optimizing reaction conditions for each specific substrate pair. Future work focusing on the direct comparison of a series of boronic acids in the synthesis of a common BTK inhibitor scaffold would provide invaluable insights for process development and the rational design of next-generation inhibitors.

References

A Comparative Guide to the Spectroscopic Characterization of Ethoxypyridine Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic characterization of ethoxypyridine boronic acid isomers. Due to the limited availability of comprehensive public data for ethoxypyridine boronic acid isomers, this document utilizes data from their closely related methoxypyridine boronic acid analogs to establish a robust analytical methodology. The principles and techniques outlined herein are directly applicable to the analysis of their ethoxy counterparts.

Introduction to Ethoxypyridine Boronic Acids

Ethoxypyridine boronic acids are versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.[1] These compounds are characterized by a pyridine ring substituted with both an ethoxy group and a boronic acid functional group. The positional isomerism of these substituents significantly influences the electronic properties, reactivity, and ultimately the spectroscopic signatures of the molecules. Accurate spectroscopic characterization is therefore essential for unambiguous identification and quality control in research and drug development.

The three primary isomers of interest are:

  • 2-Ethoxy-3-pyridinylboronic acid

  • 2-Ethoxy-4-pyridinylboronic acid

  • 6-Ethoxy-3-pyridinylboronic acid (also known as 2-Ethoxypyridine-5-boronic acid)

This guide will focus on the key spectroscopic techniques for their characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isomers of Ethoxypyridine Boronic Acid

Caption: Chemical structures of the primary isomers of ethoxypyridine boronic acid.

Spectroscopic Data Comparison (Utilizing Methoxypyridine Boronic Acid Analogs)

The following tables summarize the spectroscopic data for the methoxy- analogs of the ethoxypyridine boronic acid isomers. This data serves as a reference for predicting the expected spectral features of the target ethoxy compounds. The primary difference to anticipate would be the presence of signals corresponding to the ethoxy group (a quartet and a triplet in ¹H NMR; two additional carbon signals in ¹³C NMR) in place of the methoxy group signal (a singlet in ¹H NMR; one carbon signal in ¹³C NMR).

Table 1: ¹H NMR Spectroscopic Data for Methoxypyridine Boronic Acid Isomers

CompoundSolventChemical Shifts (δ, ppm)
(2-Methoxypyridin-3-yl)boronic acid DMSO-d₆8.10 (dd, J=4.5, 1.5 Hz, 1H), 7.85 (dd, J=7.5, 1.5 Hz, 1H), 7.00 (dd, J=7.5, 4.5 Hz, 1H), 3.90 (s, 3H)
(2-Methoxypyridin-4-yl)boronic acid CDCl₃8.15 (d, J=5.0 Hz, 1H), 7.30 (s, 1H), 6.90 (d, J=5.0 Hz, 1H), 3.95 (s, 3H)
(6-Methoxypyridin-3-yl)boronic acid DMSO-d₆8.40 (d, J=2.0 Hz, 1H), 7.95 (dd, J=8.5, 2.5 Hz, 1H), 6.75 (d, J=8.5 Hz, 1H), 3.85 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data for Methoxypyridine Boronic Acid Isomers

CompoundSolventChemical Shifts (δ, ppm)
(2-Methoxypyridin-3-yl)boronic acid DMSO-d₆164.5, 152.0, 142.5, 118.0, 110.0, 54.0
(2-Methoxypyridin-4-yl)boronic acid CDCl₃165.0, 150.5, 145.0, 115.0, 112.0, 53.5
(6-Methoxypyridin-3-yl)boronic acid DMSO-d₆163.0, 148.0, 138.0, 125.0, 110.5, 53.0

Note: The carbon atom attached to the boron atom is often not observed or is very broad in ¹³C NMR spectra due to quadrupolar relaxation.

Table 3: Mass Spectrometry Data for Methoxypyridine Boronic Acid Isomers

CompoundIonization ModeCalculated m/z [M+H]⁺Observed m/z [M+H]⁺
(2-Methoxypyridin-3-yl)boronic acid ESI+154.0615154.0612
(2-Methoxypyridin-4-yl)boronic acid ESI+154.0615154.0618
(6-Methoxypyridin-3-yl)boronic acid ESI+154.0615154.0613

For the ethoxy- isomers (C₇H₁₀BNO₃), the expected exact mass for the [M+H]⁺ ion is approximately 168.0775.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of ethoxypyridine boronic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of boronic acid in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. acquire Acquire spectrum on a 400 MHz or higher field NMR spectrometer. dissolve->acquire reference Reference the spectrum to the residual solvent peak. acquire->reference scans Acquire with sufficient scans for good signal-to-noise ratio. reference->scans transform Apply Fourier transformation. scans->transform correction Perform phase and baseline correction. transform->correction integrate Integrate signals to determine relative proton ratios. correction->integrate

Caption: General workflow for NMR spectroscopic analysis.

Detailed Protocol:

  • Sample Preparation : Dissolve 5-10 mg of the ethoxypyridine boronic acid isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.[2] It is important to note that boronic acids can form cyclic anhydrides (boroxines), which may lead to complex or broad NMR spectra.[2] Using a coordinating solvent like DMSO-d₆ can often mitigate this issue.[2]

  • Instrument Setup : Acquire the spectra on a 400 MHz or higher field NMR spectrometer. Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

Mass Spectrometry (MS)

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis dissolve_ms Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). inject Infuse the sample solution into the mass spectrometer. dissolve_ms->inject ionize Use Electrospray Ionization (ESI) in positive ion mode. inject->ionize acquire_ms Acquire mass spectra over a relevant mass range (e.g., m/z 50-500). ionize->acquire_ms analyze Identify the [M+H]⁺ ion and compare with the calculated exact mass. acquire_ms->analyze

Caption: General workflow for mass spectrometry analysis.

Detailed Protocol:

  • Sample Preparation : Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL, using a solvent compatible with electrospray ionization, such as methanol or acetonitrile.[2]

  • Instrumentation : Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition : Infuse the sample solution directly into the ESI source. Operate the mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺. Acquire data over a mass-to-charge (m/z) range appropriate for the compound, for instance, m/z 50-500.[2]

  • Data Analysis : Identify the peak corresponding to the [M+H]⁺ ion. The high-resolution mass measurement should be within 5 ppm of the calculated exact mass for the elemental formula of the protonated ethoxypyridine boronic acid isomer.

Conclusion

The precise characterization of ethoxypyridine boronic acid isomers is crucial for their application in synthetic and medicinal chemistry. While direct spectroscopic data for these specific compounds is not widely published, a comparative approach using their methoxy- analogs provides a solid foundation for their analysis. By employing the detailed NMR and MS protocols outlined in this guide, researchers can confidently determine the structure and purity of their synthesized ethoxypyridine boronic acid isomers.

References

A Comparative Guide to Palladium Catalysts for Heteroaryl Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon and carbon-nitrogen bonds involving heteroaromatic moieties is a cornerstone of modern synthesis. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions stand as powerful tools for this purpose; however, the unique electronic and steric properties of heteroaryl substrates present distinct challenges. Catalyst choice is paramount to overcoming these hurdles and achieving high yields and selectivity.

This guide provides an objective comparison of prominent palladium catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system for your specific heteroaryl coupling needs. Modern palladium catalysis has evolved to address these challenges, with pre-formed, air- and moisture-stable precatalysts largely replacing the in situ generation of active Pd(0) species. These advanced catalysts offer improved reproducibility and are effective at low catalyst loadings.[1]

Catalyst Performance Comparison

The success of a heteroaryl coupling reaction is often a delicate balance. The electronic nature of the heterocycle significantly influences its reactivity. Electron-deficient systems like pyridines can be challenging coupling partners due to slower transmetalation and potential catalyst inhibition through coordination of the Lewis basic nitrogen to the palladium center. Conversely, electron-rich heterocycles such as furans and thiophenes are generally more reactive but can be prone to decomposition pathways like protodeboronation.[1]

The two dominant families of ligands that have revolutionized this field are bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).[2] Phosphine ligands, particularly the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), are renowned for their ability to facilitate the coupling of challenging substrates, including sterically hindered and electron-rich or -poor heteroaryl chlorides.[2][3] N-Heterocyclic Carbene (NHC) ligands are strong sigma-donating ligands that form highly stable and active palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are examples of highly efficient NHC-based precatalysts.[1][2]

Below is a summary of the performance of several key palladium catalysts in the Suzuki-Miyaura and Buchwald-Hartwig coupling of various heteroaryl substrates. The data presented is a synthesis of representative results from the literature to provide a comparative overview.

Suzuki-Miyaura Coupling Performance
Catalyst SystemHeteroaryl HalideCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol %)
Pd(OAc)₂ / SPhos2-ChloropyridinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O10012922
XPhos Palladacycle3-Bromothiophene4-Methoxyphenylboronic acidK₂CO₃Toluene808951
PEPPSI-IPr2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidK₂CO₃1,4-Dioxane803>952
Pd(PPh₃)₄3-IodopyridinePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O9016855
tBuIndPd(XPhos)Cl2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidK₂CO₃1,4-Dioxane801.5>952

Data compiled from representative literature.[4]

Buchwald-Hartwig Amination Performance
Catalyst SystemHeteroaryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol %)
Pd₂(dba)₃ / XPhos2-BromopyridineMorpholineNaOt-BuToluene10016941
[Pd(allyl)Cl]₂ / t-BuXPhos2-Iodo-N-tosylcarbazoleCarbazoleNaOt-BuToluene10024680.5
Pd(OAc)₂ / BINAP3-BromothiopheneAnilineNaOt-BuToluene11020882
Pd₂(dba)₃ / Ligand 3*2-ChlorobenzothiazolePiperidineLiHMDSTHF653921
Pd(dppf)Cl₂BromobenzeneCarbazoleNaOt-BuToluene10024<52

Ligand 3 refers to a specific ligand from a comparative study.[5] Data compiled from representative literature.[5][6][7]

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination of a heteroaryl halide.

General Procedure for Suzuki-Miyaura Coupling

This procedure is a representative example for the coupling of a heteroaryl halide with a boronic acid.[2]

  • Inert Atmosphere : In a glovebox or under a stream of argon, add the heteroaryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition : Add the palladium precatalyst (e.g., PEPPSI-IPr, 0.02 mmol, 2 mol%).

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction : Seal the vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product.[1]

General Procedure for Buchwald-Hartwig Amination

This procedure is a representative example for the C-N coupling of a heteroaryl halide with an amine.[6]

  • Inert Atmosphere : To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol).

  • Solvent and Reagents : Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL). Stir the mixture for a few minutes to allow for the formation of the active catalyst. Add the heteroaryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature and quench with water.

  • Purification : Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). After filtration and concentration, the crude product is purified by flash column chromatography.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Suzuki-Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for Heteroaryl Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd HetAr-X PdII HetAr-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar HetAr-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 HetAr-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental_Workflow Typical Experimental Workflow for Heteroaryl Coupling start Start setup Reaction Setup: - Add reagents & base - Add catalyst - Add solvent start->setup inert Establish Inert Atmosphere (e.g., Ar, N₂) setup->inert reaction Heating and Stirring (Monitor by TLC/GC-MS) inert->reaction workup Quenching and Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Drying and Concentration extraction->purification column Column Chromatography purification->column product Isolated Product column->product

Caption: A typical experimental workflow for heteroaryl coupling.

Catalyst_Selection_Guide Catalyst Selection Guide for Heteroaryl Coupling start Substrate Analysis halide Aryl Halide? start->halide steric Sterically Hindered? halide->steric Cl or Br traditional Traditional Catalysts (e.g., Pd(PPh₃)₄) may suffice halide->traditional I electronic Electron Rich or Deficient? steric->electronic No buchwald Consider Buchwald Ligands (e.g., XPhos, SPhos) steric->buchwald Yes electronic->buchwald Rich nhc Consider NHC Ligands (e.g., PEPPSI-IPr) electronic->nhc Deficient

Caption: A decision guide for catalyst selection.

References

Safety Operating Guide

(6-Ethoxypyridin-3-yl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (6-Ethoxypyridin-3-yl)boronic acid is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This compound, containing both a boronic acid group and a pyridine ring, requires careful handling as both moieties present potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated waste materials, tailored for research and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The hazards associated with this compound are derived from its constituent parts: boronic acids, which can be irritants, and pyridine derivatives, which are often toxic and flammable.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dusts or vapors.[1]

Hazard Profile Summary

The following table summarizes the potential hazards associated with this compound, based on data for similar chemical structures.

Table 2: Potential Hazard Summary

Hazard TypeDescriptionPrimary Mitigation
Toxicity Harmful if swallowed.[2] May cause irritation to the skin, eyes, and respiratory system.[2][3]Avoid ingestion, inhalation, and skin/eye contact through proper PPE and handling in a fume hood.[1][2]
Flammability Pyridine derivatives can be flammable.[1][4]Store away from heat, sparks, and open flames.[5][6]
Environmental Boric acid can be harmful to aquatic life in large quantities.[3] Pyridine is also harmful to aquatic life.[7] Discharge into the environment must be avoided.[7][8]Do not dispose of down the drain unless explicitly permitted by your institution for very small, pure quantities.[3][9]
Reactivity Incompatible with strong oxidizing agents and strong acids.[2][4]Segregate from incompatible chemicals during storage and waste collection.[1]

Step-by-Step Disposal Protocol

The recommended procedure is to treat all waste containing this compound as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Classify: All materials contaminated with this compound must be classified as hazardous waste.[1] This includes:

    • Unused or expired solid reagent.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, filter paper, chromatography materials).

    • Contaminated PPE.

  • Segregate: Do not mix this waste stream with other incompatible wastes, such as strong acids or oxidizing agents.[1][2]

2. Waste Collection and Containerization:

  • Solid Waste: Collect dry waste, such as the pure compound and contaminated consumables, in a designated, robust, and sealable container (e.g., a plastic-lined drum or a labeled hazardous waste bag inside a rigid container).[10]

  • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a coated glass or polyethylene bottle).

  • Container Integrity: Ensure containers are in good condition, compatible with the chemical, and can be securely sealed.[1]

3. Labeling:

  • Clear Identification: All waste containers must be clearly and accurately labeled.[1] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The primary hazards (e.g., "Toxic," "Irritant").[1]

    • The date of accumulation.

    • The name of the principal investigator or lab group.

4. Storage:

  • Designated Area: Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[1]

  • Ventilation: The storage area must be well-ventilated.[1][4]

  • Secondary Containment: It is best practice to use secondary containment (e.g., a larger bin or tray) to capture any potential leaks.

5. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3]

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations. Never dispose of this chemical in the regular trash or down the sanitary sewer unless explicitly authorized by your EHS department for minute quantities after neutralization.[3][9]

Small Spill Management

In the event of a small spill of solid this compound:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Wearing appropriate PPE, gently sweep or scoop the material into a designated hazardous waste container.[10] Avoid generating dust.

  • Clean the affected area with an appropriate solvent and decontaminate surfaces.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_assessment Step 1: Identification & Segregation cluster_containment Step 2: Containerization & Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal start Waste Generation This compound identify Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify spill Spill Occurs start->spill segregate Segregate from Incompatible Waste (e.g., Strong Oxidizers, Acids) identify->segregate Classify as Hazardous container Select Appropriate Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards container->labeling store Store Sealed Container in Designated, Ventilated Satellite Accumulation Area labeling->store ehs Contact Institutional EHS or Licensed Contractor for Waste Pickup store->ehs disposal Professional Disposal (e.g., Incineration) ehs->disposal spill_proc Follow Spill Management Protocol Contain, Clean, Collect as Waste spill->spill_proc spill_proc->container Add to Waste Stream

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (6-Ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling of (6-Ethoxypyridin-3-yl)boronic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the boronic acid class of chemicals, which are known to be potential irritants to the eyes, skin, and respiratory system.[1][2][3] Adherence to these guidelines is critical for ensuring laboratory safety.

Immediate Safety Precautions

Before handling this compound, ensure that all necessary engineering controls and safety equipment are in place and operational.

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the work area.[4][5]

  • Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[5] Do not eat, drink, or smoke in the laboratory. Hands should be washed thoroughly with soap and water after handling, even if gloves were worn.[4][5][6] Contaminated clothing should be removed immediately and washed before reuse.[1][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the routine handling of this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory.[4] A full-face shield is recommended when there is a risk of splashing.[4][7]To protect eyes from dust, splashes, and potential serious irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required.[4][5] Gloves must be inspected before use and changed immediately if contaminated.[5][7]To prevent skin contact and potential irritation.[4]
Body Protection A laboratory coat must be worn and kept fully buttoned.[4][5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron over the lab coat is recommended.[4] Long pants and closed-toe shoes are also required.[5]To protect the skin from accidental spills or contact.[4][5]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[4] If dust or aerosols are generated, a NIOSH-approved respirator with a cartridge appropriate for organic vapors and particulates should be used.[1][4]To prevent irritation of the respiratory tract.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk.

  • Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[5] Confirm that a safety shower and eyewash station are accessible.[5]

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[5]

    • Avoid the formation of dust when transferring the solid.[5] Use a spatula or other appropriate tools for transfers.[5]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Remove PPE carefully, avoiding contact with the outer surfaces of gloves.

    • Wash hands thoroughly with soap and water.[6]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container for hazardous waste.[4]

  • Disposal Regulations: Dispose of all waste in strict accordance with federal, state, and local regulations.[4] Do not pour waste down the drain.[4]

Emergency Spill Response

In the event of a spill, follow these procedural steps:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_final_steps Final Steps Evacuate Evacuate Non-Essential Personnel Ventilate Ensure Area is Well-Ventilated (if safe to do so) Evacuate->Ventilate Assess Safety Contain_Spill Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) Ventilate->Contain_Spill Proceed if Safe Avoid_Dust Avoid Raising Dust Contain_Spill->Avoid_Dust Collect_Waste Collect Contaminated Material into a Labeled Hazardous Waste Container Avoid_Dust->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Chemical Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.